Allyl phenyl ether
Description
Structure
3D Structure
Properties
IUPAC Name |
prop-2-enoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-8-10-9-6-4-3-5-7-9/h2-7H,1,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSICDHOUBKJKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061943 | |
| Record name | Allyl phenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1746-13-0 | |
| Record name | Allyl phenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1746-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl allyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001746130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allyl phenyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4746 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (2-propen-1-yloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allyl phenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl phenyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.569 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLYL PHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26S07OSX4O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Allyl Phenyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl phenyl ether, with the chemical formula C₉H₁₀O, is an organic compound that serves as a crucial intermediate in various synthetic processes, including in the development of pharmaceuticals and OLED materials.[1] Its physical properties are fundamental to its application and manipulation in a laboratory setting. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, detailed experimental protocols for its synthesis, and a visualization of its key chemical transformation, the Claisen rearrangement.
Core Physical Properties
The physical properties of this compound have been extensively documented. The following tables summarize the key quantitative data from various sources, providing a comparative overview.
General and Thermodynamic Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O | [1][2] |
| Molecular Weight | 134.18 g/mol | [1] |
| Appearance | Clear, colorless to pale yellow liquid | [3] |
| Odor | Ethereal-rosy, green, slightly "gassy", Geranium-type | [3] |
| Boiling Point | 191.7 °C to 195 °C | [1][3][4] |
| Melting Point | 90 °C (in water) | [3][5] |
| Flash Point | 62 °C to 63 °C (closed cup) | [1] |
| Vapor Pressure | ~20 mmHg @ 20°C | [6] |
Optical and Density Properties
| Property | Value | Source(s) |
| Density | 0.978 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.522 | [4] |
| Molar Refractivity | 41.73 mL/mol | [4] |
Solubility and Other Properties
| Property | Value | Source(s) |
| Solubility in Water | Insoluble | [1][3] |
| Solubility in Organic Solvents | Soluble in alcohol and oils | [3] |
| Surface Tension | 33.98 dyn/cm | [4] |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
The most common method for preparing this compound is through the Williamson ether synthesis, which involves the reaction of a phenoxide with an allyl halide. Below are two detailed protocols.
Protocol 1: Synthesis using Potassium Carbonate in Acetone (B3395972)
This protocol is adapted from a standard laboratory procedure for the synthesis of ethers.
Materials:
-
Phenol (B47542) (94 g, 1.0 mol)
-
Allyl bromide (121 g, 1.0 mol)
-
Anhydrous Potassium Carbonate (K₂CO₃) (140 g, 1.0 mol)
-
Acetone (150 g)
-
Diethyl ether
-
10% Sodium Hydroxide (B78521) (NaOH) solution
-
Distilled water
-
Anhydrous potassium carbonate (for drying)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a round-bottom flask fitted with a reflux condenser, add phenol (94 g), allyl bromide (121 g), anhydrous potassium carbonate (140 g), and acetone (150 g).[2]
-
Heat the mixture to reflux and maintain for 8 hours. The mixture will thicken as potassium bromide precipitates.[2]
-
After cooling the reaction mixture to room temperature, add distilled water to dissolve the inorganic salts.[7]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.[7]
-
Wash the combined organic layers with a 10% sodium hydroxide solution to remove any unreacted phenol, followed by a wash with distilled water.[2]
-
Dry the organic layer over anhydrous potassium carbonate.[7]
-
Remove the diethyl ether by evaporation under reduced pressure using a rotary evaporator.[7]
-
Purify the crude this compound by vacuum distillation, collecting the fraction boiling at 85°C at 19 mmHg.[2]
Protocol 2: Solvent-Free Synthesis using Potassium Hydroxide
This method offers a more environmentally friendly approach by eliminating the need for a solvent.
Materials:
-
Phenol (94 mg, 1.0 mmol)
-
Allyl bromide
-
Solid Potassium Hydroxide (KOH) pellet
-
Tetrabutylammonium iodide (TBAI) (optional, as a phase-transfer catalyst)
-
Stirring apparatus
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a suitable reaction vessel, combine phenol (94 mg), allyl bromide, and one pellet of solid potassium hydroxide. The use of a phase-transfer catalyst like TBAI is optional but can increase the reaction rate.[7]
-
Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]
-
Upon completion (approximately 14 hours for an 89% yield), the excess allyl bromide can be removed by distillation under reduced pressure.[7]
-
The final product can be purified by column chromatography on silica gel.[7]
Visualizations
Claisen Rearrangement of this compound
A key reaction of this compound is the Claisen rearrangement, a[8][8]-sigmatropic rearrangement that occurs upon heating to form 2-allylphenol. This intramolecular process proceeds through a concerted pericyclic transition state.[9][10]
Caption: The Claisen rearrangement of this compound to 2-allylphenol.
Inhibition of Enoyl-Acyl Carrier Protein Reductase (ENR)
This compound has been identified as an inhibitor of enoyl-acyl carrier protein reductase (ENR), an essential enzyme in the bacterial fatty acid synthesis (FAS-II) pathway. This makes ENR an attractive target for the development of novel antibacterial agents.[11][12]
Caption: Inhibition of the ENR enzyme in the bacterial FAS-II pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. This compound CAS#: 1746-13-0 [m.chemicalbook.com]
- 4. This compound [stenutz.eu]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | 1746-13-0 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. ias.ac.in [ias.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. byjus.com [byjus.com]
- 11. Identification and Characterization of Inhibitors of Bacterial Enoyl-Acyl Carrier Protein Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enoyl-acyl carrier protein reductase - Wikipedia [en.wikipedia.org]
Allyl Phenyl Ether: An In-depth Technical Guide on Chemical Structure and Bonding
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl phenyl ether (APE) is an organic compound of significant interest in synthetic chemistry, particularly as a classic substrate for studying the Claisen rearrangement. An intricate understanding of its three-dimensional structure and the nature of its chemical bonds is paramount for predicting its reactivity, designing novel synthetic methodologies, and for its potential application in drug development. This technical guide provides a comprehensive analysis of the chemical structure and bonding of this compound, supported by computational data and established experimental protocols.
Chemical Structure
This compound, with the chemical formula C₉H₁₀O, consists of a phenyl group bonded to an allyl group through an ether linkage.[1][2][3][4] Its IUPAC name is (prop-2-en-1-yloxy)benzene.[5] The molecule can be conceptually divided into three key components: the aromatic phenyl ring, the flexible allyl chain, and the central ether oxygen atom. The interplay between the electronic properties of the aromatic system and the reactivity of the allylic double bond, mediated by the ether linkage, defines the chemical character of the molecule.
The structural representation of this compound is depicted in the following diagram:
References
- 1. Microwave Spectrum of the Ethylmethyl Ether Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. "Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-eth" by Kevin Hess and Linda Farber [digitalcommons.sacredheart.edu]
- 5. pubs.aip.org [pubs.aip.org]
Spectroscopic Profile of Allyl Phenyl Ether: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for allyl phenyl ether, a key intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound identification, purity assessment, and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the aromatic and allylic protons. The spectrum is typically recorded in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.32 - 7.28 | m | 2H | Ar-H (meta) |
| 6.98 - 6.94 | m | 3H | Ar-H (ortho, para) |
| 6.08 | ddt, J = 17.3, 10.5, 5.3 Hz | 1H | -CH=CH₂ |
| 5.42 | dq, J = 17.3, 1.6 Hz | 1H | =CH₂ (trans) |
| 5.27 | dq, J = 10.5, 1.4 Hz | 1H | =CH₂ (cis) |
| 4.55 | dt, J = 5.3, 1.5 Hz | 2H | -OCH₂- |
Data sourced from spectral databases and may vary slightly depending on experimental conditions.[1][2][3]
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments within the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 158.5 | Ar-C (quaternary, attached to O) |
| 133.5 | -CH=CH₂ |
| 129.5 | Ar-C (meta) |
| 121.0 | Ar-C (para) |
| 117.8 | =CH₂ |
| 114.8 | Ar-C (ortho) |
| 68.9 | -OCH₂- |
Data sourced from spectral databases and may vary slightly depending on experimental conditions.[4][5]
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3065 - 3040 | Medium | =C-H stretch (aromatic and vinyl) |
| 2925 - 2860 | Medium | C-H stretch (aliphatic) |
| 1648 | Medium | C=C stretch (alkene) |
| 1598, 1495 | Strong | C=C stretch (aromatic ring) |
| 1242 | Strong | C-O-C stretch (asymmetric) |
| 1033 | Strong | C-O-C stretch (symmetric) |
| 991, 926 | Strong | =C-H bend (out-of-plane) |
| 753, 691 | Strong | Ar-H bend (out-of-plane) |
Data sourced from spectral databases and may vary slightly depending on experimental conditions.[6][7]
Mass Spectrometry (MS)
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. The resulting mass spectrum can be used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Abundance (%) | Assignment |
| 134 | 100 | [M]⁺ (Molecular Ion) |
| 106 | 25 | [M - CO]⁺ |
| 93 | 40 | [C₆H₅O]⁺ |
| 77 | 60 | [C₆H₅]⁺ |
| 41 | 85 | [C₃H₅]⁺ |
The fragmentation pattern can be complex and may involve rearrangements such as the Claisen rearrangement upon ionization.[8][9][10]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.
NMR Spectroscopy
-
Sample Preparation : Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[11][12][13] For ¹³C NMR, a higher concentration (50-100 mg) may be required.[11][13]
-
Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[11] Ensure no solid particles are present; filter if necessary.[14]
-
Instrument Setup : Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Data Acquisition :
-
Locking and Shimming : The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming.[11]
-
Tuning : The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[11]
-
Acquisition : Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay) and acquire the spectrum. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).[15]
-
IR Spectroscopy
-
Sample Preparation (Neat Liquid) : As this compound is a liquid, the simplest method is to obtain the spectrum as a thin film.[16] Place one or two drops of the neat liquid between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin, uniform film.
-
Instrument Setup : Place the salt plates in the sample holder of the FT-IR spectrometer.
-
Data Acquisition : Record a background spectrum of the empty beam path. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction : Introduce a small amount of the this compound sample into the mass spectrometer. For a volatile liquid, this is typically done via a heated inlet system or by direct injection.[17][18]
-
Ionization : In the ion source, the sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]⁺) and various fragment ions.[19][20]
-
Mass Analysis : The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[17][20]
-
Detection : An electron multiplier or other detector records the abundance of each ion at a specific m/z value.[17][20] The resulting data is plotted as a mass spectrum, with m/z on the x-axis and relative abundance on the y-axis.[18]
Logical Relationships in Spectroscopic Analysis
The following diagram illustrates how the different spectroscopic techniques provide complementary information for the structural elucidation of this compound.
Caption: Workflow of Spectroscopic Analysis for Structural Elucidation.
References
- 1. This compound(1746-13-0) 1H NMR spectrum [chemicalbook.com]
- 2. chegg.com [chegg.com]
- 3. spectrabase.com [spectrabase.com]
- 4. This compound(1746-13-0) 13C NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. This compound(1746-13-0) IR Spectrum [chemicalbook.com]
- 7. chegg.com [chegg.com]
- 8. Claisen rearrangement of this compound and its sulfur and selenium analogues on electron impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C9H10O | CID 74458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzene, (2-propenyloxy)- [webbook.nist.gov]
- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 12. sapub.org [sapub.org]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. NMR Sample Preparation [nmr.chem.umn.edu]
- 15. NMR Spectroscopy [www2.chemistry.msu.edu]
- 16. This compound | 1746-13-0 [chemicalbook.com]
- 17. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 18. Mass Spectrometry [www2.chemistry.msu.edu]
- 19. sydney.edu.au [sydney.edu.au]
- 20. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the 1H NMR Spectrum Analysis of Allyl Phenyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of allyl phenyl ether. It details the chemical shifts, coupling constants, and signal multiplicities, offering a foundational resource for the structural elucidation and characterization of this compound and related structures in research and drug development.
Introduction
This compound is a key organic intermediate and a common structural motif in various molecules of pharmaceutical and materials science interest. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and for monitoring chemical transformations. 1H NMR spectroscopy is a powerful analytical technique that provides detailed information about the electronic environment and connectivity of protons within a molecule. This guide will dissect the 1H NMR spectrum of this compound, providing a detailed interpretation of its features.
1H NMR Spectral Data of this compound
The 1H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and allylic protons. The data presented here is typically obtained in deuterated chloroform (B151607) (CDCl3) as the solvent, with tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
Table 1: Summary of 1H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H-2', H-6' (ortho) | ~7.30 | m | - | 2H |
| H-3', H-5' (meta) | ~6.95 | m | - | 2H |
| H-4' (para) | ~6.90 | m | - | 1H |
| H-2 (=CH) | 6.05 | ddt | J_trans = 17.3, J_cis = 10.5, J_allyl = 5.3 | 1H |
| H-3a (=CH2, trans) | 5.41 | dq | J_trans = 17.3, J_gem = 1.5 | 1H |
| H-3b (=CH2, cis) | 5.27 | dq | J_cis = 10.5, J_gem = 1.5 | 1H |
| H-1 (-OCH2-) | 4.53 | dt | J_allyl = 5.3, J_gem_allyl = 1.5 | 2H |
Note: The aromatic region often presents as a complex multiplet due to second-order effects and small differences in chemical shifts between the ortho, meta, and para protons.
Analysis of Spectral Features
Aromatic Protons (H-2', H-3', H-4', H-5', H-6')
The five protons on the phenyl ring appear in the downfield region of the spectrum, typically between 6.90 and 7.30 ppm. The electron-donating nature of the ether oxygen causes a slight shielding of the ortho and para protons relative to the meta protons. This results in a complex multiplet pattern that can be challenging to resolve into individual signals at lower field strengths.
Vinylic Protons (H-2, H-3a, H-3b)
The three vinylic protons of the allyl group are chemically non-equivalent and give rise to distinct signals.
-
H-2 (=CH): This proton, located on the internal carbon of the double bond, appears as a doublet of doublet of triplets (ddt) around 6.05 ppm. This complex splitting pattern arises from coupling to the trans- (H-3a), cis- (H-3b), and allylic (H-1) protons.
-
H-3a and H-3b (=CH2): These are the two terminal vinylic protons. Due to their different spatial relationships with the rest of the molecule, they are diastereotopic and have different chemical shifts.
-
The proton trans to the H-2 proton (H-3a) resonates at approximately 5.41 ppm.
-
The proton cis to the H-2 proton (H-3b) is found at a slightly upfield position, around 5.27 ppm.
-
Both H-3a and H-3b appear as doublets of quartets (dq). The large doublet splitting is due to the trans and cis coupling with H-2, respectively. The smaller quartet-like appearance is due to geminal coupling with each other and a small coupling to the allylic protons.
-
Allylic Protons (H-1)
The two protons of the methylene (B1212753) group attached to the ether oxygen (H-1) are equivalent and appear as a doublet of triplets (dt) at approximately 4.53 ppm. The primary splitting into a triplet is due to coupling with the two adjacent vinylic protons (H-2), and the finer splitting into a doublet is due to a small coupling with the terminal vinylic protons (H-3a and H-3b).
Visualization of Molecular Structure and Splitting Patterns
The following diagrams, generated using the DOT language, illustrate the structure of this compound and the key spin-spin coupling interactions that give rise to the observed splitting patterns.
Experimental Protocol for 1H NMR Spectroscopy
A standardized protocol is essential for obtaining high-quality and reproducible 1H NMR spectra.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. It is recommended to filter the solution through a small plug of glass wool in the pipette to remove any particulate matter.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl3
-
Temperature: 298 K
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A spectral width of approximately 16 ppm, centered around 6 ppm, is appropriate.
Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.
-
Peak Picking: Identify the chemical shift of each peak and multiplet. For complex multiplets, determine the coupling constants by measuring the distance in Hz between the split peaks.
Conclusion
The 1H NMR spectrum of this compound is rich with information, providing a detailed fingerprint of its molecular structure. A comprehensive analysis of the chemical shifts, coupling constants, and signal multiplicities allows for the unambiguous assignment of each proton in the molecule. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality spectral data, which is fundamental for researchers, scientists, and drug development professionals working with this and structurally related compounds.
13C NMR Chemical Shifts of Allyl Phenyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts of allyl phenyl ether. It includes a detailed data summary, a standard experimental protocol for data acquisition, and visualizations to illustrate the molecular structure and the correlation between carbon environments and their respective chemical shifts. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation.
Data Presentation: 13C NMR Chemical Shifts
The 13C NMR chemical shifts for this compound are summarized in the table below. The assignments are based on established principles of 13C NMR spectroscopy, including the effects of electronegativity, hybridization, and aromatic substitution.
| Carbon Atom | Chemical Shift (ppm) | Multiplicity | Rationale for Assignment |
| C1 (ipso-C) | 158.4 | Singlet | Quaternary aromatic carbon attached to the electronegative oxygen atom, resulting in a significant downfield shift. |
| C2/C6 (ortho-C) | 114.8 | Doublet | Aromatic CH carbons shielded by the electron-donating effect of the ether oxygen. |
| C3/C5 (meta-C) | 129.4 | Doublet | Aromatic CH carbons with chemical shifts similar to those in unsubstituted benzene. |
| C4 (para-C) | 120.8 | Doublet | Aromatic CH carbon, slightly shielded compared to the meta carbons. |
| C7 (O-CH₂) | 68.8 | Triplet | Aliphatic carbon directly bonded to the electronegative oxygen, causing a downfield shift into the typical range for ethers. |
| C8 (=CH) | 132.7 | Doublet | sp² hybridized carbon of the allyl group, deshielded due to the double bond. |
| C9 (=CH₂) | 117.6 | Triplet | Terminal sp² hybridized carbon of the allyl group. |
Experimental Protocols
The following is a standard experimental protocol for acquiring a proton-decoupled 13C NMR spectrum of an organic compound such as this compound.
1. Sample Preparation:
-
Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
2. NMR Instrument Setup and Data Acquisition: [1]
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Acquisition Parameters:
-
Spectral Width: Set a spectral width that encompasses the entire expected range of 13C chemical shifts (typically 0-220 ppm).
-
Number of Scans (ns): Due to the low natural abundance of 13C (1.1%), a sufficient number of scans (e.g., 128 to 1024 or more, depending on sample concentration) is required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is common for qualitative spectra. For quantitative analysis, a longer delay (at least 5 times the longest T1 relaxation time of the carbons) is necessary.
-
Temperature: The experiment is typically performed at room temperature.
-
3. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum using the chemical shift of the deuterated solvent (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
Visualization of Molecular Structure and Chemical Shift Correlations
The following diagrams provide a visual representation of the this compound molecule and the logical relationships influencing its 13C NMR chemical shifts.
Caption: Structure of this compound with IUPAC numbering for 13C NMR assignments.
Caption: Factors influencing the 13C NMR chemical shifts in this compound.
References
An In-depth Technical Guide to the FT-IR Spectroscopy of Allyl Phenyl Ether for Functional Group Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fourier-Transform Infrared (FT-IR) spectroscopy as applied to the functional group analysis of allyl phenyl ether. This compound is an organic compound notable for its ether linkage, aromatic phenyl group, and terminal allyl group, making it a valuable subject for spectroscopic study and a precursor in various chemical syntheses, including the Claisen rearrangement.[1][2] FT-IR spectroscopy is a non-destructive analytical technique that offers significant insights into the molecular structure and composition of substances by measuring the absorption of infrared radiation by their chemical bonds.[3]
Core Functional Groups in this compound
This compound (C₉H₁₀O) possesses three key functional groups that give rise to characteristic absorption bands in an FT-IR spectrum:
-
Phenyl Group (C₆H₅-): An aromatic ring characterized by C-H and C=C bonds.
-
Ether Linkage (-O-): The C-O-C linkage connecting the allyl and phenyl groups.
-
Allyl Group (CH₂=CH-CH₂-): A three-carbon chain containing a terminal double bond (alkene).
Quantitative FT-IR Data and Functional Group Assignment
The analysis of an FT-IR spectrum involves assigning specific absorption bands (peaks) to the vibrational modes of the molecule's functional groups. Phenyl alkyl ethers are known to exhibit two prominent C-O stretching absorbances.[4][5] The table below summarizes the principal vibrational frequencies observed for this compound.
| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) | Characteristics |
| Aromatic C-H Stretch | Phenyl Group | 3040.88[6] | Sharp, medium intensity peak above 3000 cm⁻¹ |
| Asymmetric C-O-C Stretch | Ether Linkage | 1240.09[6] | Strong intensity, characteristic of aryl-alkyl ethers |
| Symmetric C-O-C Stretch | Ether Linkage | 1031.85[6] | Strong to medium intensity |
| Alkene C=C Stretch | Allyl Group | ~1640-1650 | Medium intensity, characteristic of a double bond |
| Aromatic C=C Ring Stretch | Phenyl Group | ~1597-1638[6] | Multiple sharp bands of varying intensity |
| Out-of-Plane (OOP) C-H Bend (Aromatic) | Phenyl Group | ~690-900 | Strong bands, pattern indicates substitution |
| -O-CH₂- Stretch | Ether/Allyl Linkage | 990.49[6] | Medium to strong intensity |
Experimental Protocol for FT-IR Analysis
This section details a generalized yet precise methodology for acquiring the FT-IR spectrum of a liquid sample like this compound using the Attenuated Total Reflectance (ATR) technique, which is common for its simplicity and minimal sample preparation.[3]
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or germanium crystal)[3]
Procedure:
-
Instrument Preparation and Background Scan:
-
Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.
-
Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues from previous analyses.[7]
-
Acquire a background spectrum with the clean, empty ATR crystal.[3] This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's inherent response, which will be subtracted from the sample spectrum. Common parameters include a spectral range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[3] Averaging multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.[3]
-
-
Sample Application:
-
Place a single drop of neat (pure) this compound directly onto the center of the ATR crystal.[7] Only a small amount is needed to completely cover the crystal surface.
-
-
Data Acquisition:
-
Initiate the sample scan using the same parameters as the background scan. The instrument will automatically ratio the single beam sample spectrum to the single beam background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Post-Analysis and Cleaning:
-
Once the spectrum is collected, remove the this compound sample from the ATR crystal.
-
Thoroughly clean the crystal surface again with an appropriate solvent to prevent sample carryover, which could contaminate subsequent analyses.[3]
-
Visualization of Experimental and Logical Workflows
The logical flow from sample preparation to final data interpretation in FT-IR analysis is critical for obtaining reliable results. The following diagram illustrates this workflow.
Caption: Logical workflow for FT-IR functional group analysis.
The following diagram illustrates the key vibrational modes of this compound that are identified through FT-IR spectroscopy.
Caption: Mapping functional groups to their IR vibrational modes.
References
- 1. fiveable.me [fiveable.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cce.researchcommons.org [cce.researchcommons.org]
- 7. drawellanalytical.com [drawellanalytical.com]
An In-depth Technical Guide to the Solubility of Allyl Phenyl Ether in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of allyl phenyl ether in various organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical synthesis, polymer chemistry, and as an intermediate in the production of fine chemicals. This document summarizes known solubility data, presents a detailed experimental protocol for solubility determination, and visualizes the experimental workflow.
Core Concepts in Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound (C₆H₅OCH₂CH=CH₂) possesses both a nonpolar phenyl group and a slightly polar ether linkage, as well as a nonpolar allyl group. This amphiphilic nature dictates its solubility profile, making it generally more soluble in nonpolar and moderately polar organic solvents.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. However, based on its chemical structure and available qualitative descriptions, the following table summarizes its expected and reported solubility. It is generally described as soluble in alcohols and oils and miscible with diethyl ether.[1][2][3]
| Solvent | Chemical Formula | Polarity | Solubility of this compound |
| Alcohols | |||
| Methanol | CH₃OH | Polar Protic | Soluble |
| Ethanol | C₂H₅OH | Polar Protic | Soluble[1] |
| Ketones | |||
| Acetone | C₃H₆O | Polar Aprotic | Soluble |
| Ethers | |||
| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Miscible[1] |
| Halogenated Solvents | |||
| Chloroform | CHCl₃ | Moderately Polar | Soluble |
| Aromatic Hydrocarbons | |||
| Toluene | C₇H₈ | Nonpolar | Soluble |
| Other Solvents | |||
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble |
| Water | H₂O | Polar Protic | Insoluble[1][4][5][6][7] |
Note: "Soluble" indicates that a significant amount of this compound will dissolve in the solvent at standard conditions. "Miscible" indicates that the two liquids are completely soluble in each other at all proportions. "Insoluble" indicates that only a negligible amount will dissolve.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of a liquid solute, such as this compound, in an organic solvent. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.[8][9]
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled water bath or incubator
-
Glass vials or flasks with airtight seals
-
Magnetic stirrer and stir bars or a mechanical shaker
-
Calibrated pipettes and syringes
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
-
Volumetric flasks and appropriate glassware for standard solutions
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solute ensures that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the minimum time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved this compound to separate.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled syringe to the same temperature as the experiment to avoid precipitation.
-
Immediately filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-droplets.
-
Determine the mass of the collected sample.
-
Dilute the sample with the same solvent to a concentration within the calibrated range of the analytical instrument.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound in the respective solvent of known concentrations.
-
Analyze the standard solutions using a calibrated GC or HPLC to generate a calibration curve.
-
Analyze the diluted saturated solution samples.
-
Determine the concentration of this compound in the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Experimental workflow for determining the solubility of this compound.
References
- 1. This compound [chemister.ru]
- 2. This compound CAS#: 1746-13-0 [m.chemicalbook.com]
- 3. Phenyl Ethyl Allyl Ether (14289-65-7) | Quality Chemical Dealer [chemicalbull.com]
- 4. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. This compound, 99% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 6. sarchemlabs.com [sarchemlabs.com]
- 7. This compound | 1746-13-0 [chemicalbook.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.ws [chem.ws]
An In-depth Technical Guide to the Physicochemical Properties of Allyl Phenyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of allyl phenyl ether, including detailed experimental protocols for their determination. This information is critical for the safe handling, quality control, and application of this compound in research and development.
Core Physical Properties of this compound
This compound, with the chemical formula C₆H₅OCH₂CH=CH₂, is an organic compound that serves as a valuable intermediate in various synthetic processes. Accurate knowledge of its physical properties is essential for its application in pharmaceuticals, polymer chemistry, and materials science.
Summary of Quantitative Data
The physical properties of this compound are summarized in the table below. It is important to note that there are conflicting reports regarding its melting point. While some sources describe it as a solid with a high melting point, the majority of chemical safety and supplier data indicate it is a liquid at standard temperature and pressure.
| Physical Property | Value | Source(s) |
| Boiling Point | 192 °C (at 760 mmHg) | [1][2][3] |
| ~195 °C | [4] | |
| Melting Point | < 0 °C | [5] |
| 90 °C (in water) | [6] | |
| Physical State at 20°C | Clear Liquid | [1][4][7] |
| Density | 0.978 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.522 | [2] |
| Flash Point | 62 - 66 °C | [1][5] |
Experimental Protocols for Property Determination
Accurate determination of melting and boiling points is fundamental for compound identification and purity assessment. The following are standard laboratory protocols for these measurements.
Melting Point Determination (Capillary Method)
The capillary method is the most common technique for determining the melting point of a solid organic compound.
Principle: A small, finely powdered sample of the substance is heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is recorded as the melting point. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will lower and broaden the melting range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Capillary tubes (sealed at one end)
-
Sample of this compound (if in solid form)
-
Mortar and pestle (if sample needs to be powdered)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material. Tap the sealed end of the tube on a hard surface to compact the sample into a column of 2-3 mm in height.
-
Measurement:
-
Place the capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, a rapid initial heating (10-20 °C/min) can be performed to estimate the melting range.
-
For an accurate measurement, a second sample should be prepared. Heat rapidly to about 10-15 °C below the estimated melting point.
-
Then, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
-
Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
Boiling Point Determination (Micro-Boiling Point Method)
For small quantities of a liquid, the micro-boiling point method is a convenient and accurate technique.
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. In this method, a small sample is heated, and the temperature at which a continuous stream of bubbles emerges from a sealed capillary and then ceases upon cooling is observed.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block heater)
-
Rubber band or wire for attaching the tube to the thermometer
Procedure:
-
Sample Preparation: Add a few milliliters of this compound to a small test tube.
-
Capillary Insertion: Place a capillary tube into the test tube with its sealed end pointing upwards.
-
Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Heating: Immerse the assembly in a heating bath (e.g., Thiele tube). The heat should be applied gradually.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue gentle heating until a rapid and continuous stream of bubbles is observed.
-
Recording the Boiling Point: Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.
Logical Workflow for Physicochemical Property Determination
The following diagram illustrates the logical workflow for the determination of the melting and boiling points of an organic compound like this compound.
Caption: Logical workflow for determining the melting and boiling points of an organic compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound 99 1746-13-0 [sigmaaldrich.com]
- 3. biosynth.com [biosynth.com]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. 1746-13-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. This compound CAS#: 1746-13-0 [m.chemicalbook.com]
An In-depth Technical Guide to the Refractive Index and Density of Allyl Phenyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key physical properties—refractive index and density—of allyl phenyl ether (CAS: 1746-13-0). It includes collated data from various sources, detailed experimental protocols for their measurement, and workflow diagrams to illustrate the determination processes.
Core Physical Properties of this compound
This compound, also known as allyloxybenzene or 3-phenoxypropene, is a colorless to very slightly yellow organic liquid with the molecular formula C₉H₁₀O.[1][2][3] Its physical properties, particularly refractive index and density, are critical for its application as a chemical intermediate in the synthesis of pharmaceuticals, polymers, and other organic compounds.[1][2]
The refractive index and density of this compound have been reported under various conditions. The following tables summarize these quantitative data for easy reference and comparison.
Table 1: Reported Density of this compound
| Density Value | Temperature (°C) | Units | Notes |
| 0.994 | 0 | g/cm³ | [4] |
| 0.9856 | 15 | g/cm³ | [3] |
| 0.98 | 20 | - | Specific Gravity (20/20)[5] |
| 0.978 | 25 | g/mL | (lit.)[2][6][7][8] |
| 0.979 | 25 | g/mL | [1] |
| 0.981 | Not Specified | g/mL | [9] |
| 0.98 | Not Specified | - | Specific Gravity[10][11] |
Table 2: Reported Refractive Index of this compound
| Refractive Index Value | Temperature (°C) | Wavelength |
| 1.522 | 20 | D-line (n20/D)[1][2][6][7][8][9] |
| 1.52 | 20 | D-line (n20/D)[5] |
| 1.52 | Not Specified | Not Specified[10][11] |
Experimental Protocols
Accurate determination of refractive index and density is fundamental in verifying substance purity and ensuring consistency in experimental and manufacturing processes. The following sections detail standard laboratory protocols for these measurements.
The refractive index of a liquid is commonly measured using an Abbe refractometer, which operates on the principle of measuring the critical angle of total internal reflection.[12]
Methodology: Using an Abbe Refractometer
-
Instrument Calibration:
-
Turn on the refractometer and allow the light source to warm up.
-
Ensure the prism surfaces are clean using a soft lens tissue and a suitable solvent (e.g., ethanol (B145695) or acetone), then allow them to dry completely.
-
Calibrate the instrument using a standard of known refractive index, such as distilled water. Apply a drop of distilled water to the measuring prism, close the prisms, and adjust the instrument to read the known refractive index for water at the measurement temperature (e.g., 1.333 at 20°C). Adjust the calibration screw if necessary.
-
-
Sample Measurement:
-
Place 1-2 drops of the this compound sample onto the surface of the main prism.
-
Close the illuminating prism and lock it securely. Ensure the liquid sample spreads evenly between the two prisms.
-
While looking through the eyepiece, turn the coarse adjustment knob until the light and dark fields become visible.
-
Fine-tune the view using the dispersion compensator knob to eliminate any color fringe and sharpen the dividing line between the light and dark fields.
-
Use the fine adjustment knob to center the dividing line precisely on the crosshairs of the reticle.
-
-
Data Recording:
-
Read the refractive index value from the instrument's scale.
-
Record the temperature of the measurement, as refractive index is temperature-dependent. Most modern refractometers have a built-in thermometer and temperature control system.
-
Clean the prisms thoroughly with a suitable solvent and soft tissue immediately after the measurement.
-
Caption: Workflow for measuring refractive index.
Density is defined as the mass of a substance per unit volume (Density = Mass/Volume).[13] For precise measurements in a research setting, a pycnometer (or density bottle) is often used. This method provides higher accuracy than using a simple graduated cylinder.
Methodology: Using a Pycnometer
-
Preparation and Calibration:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Determine and record the mass of the empty, dry pycnometer using an analytical balance (m_pyc).
-
Fill the pycnometer with a reference liquid of known density, typically deionized water, ensuring no air bubbles are present. Insert the stopper, allowing excess liquid to exit through the capillary.
-
Thermostat the filled pycnometer to a specific temperature (e.g., 20°C or 25°C) in a water bath.
-
Carefully dry the outside of the pycnometer and measure its mass (m_pyc+water).
-
The mass of the water is m_water = (m_pyc+water) - m_pyc.
-
The volume of the pycnometer at the specified temperature is calculated as V_pyc = m_water / ρ_water, where ρ_water is the known density of water at that temperature.
-
-
Sample Measurement:
-
Empty and thoroughly dry the calibrated pycnometer.
-
Fill the dry pycnometer with this compound, avoiding air bubbles.
-
Insert the stopper and thermostat the pycnometer to the same temperature used for calibration.
-
Dry the exterior of the pycnometer and measure its total mass (m_pyc+sample).
-
-
Calculation:
-
Calculate the mass of the this compound sample: m_sample = (m_pyc+sample) - m_pyc.
-
Calculate the density of the this compound: ρ_sample = m_sample / V_pyc.
-
Caption: Workflow for measuring density via pycnometry.
References
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. This compound CAS#: 1746-13-0 [m.chemicalbook.com]
- 3. This compound [chemister.ru]
- 4. This compound(1746-13-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. This compound | 1746-13-0 | TCI AMERICA [tcichemicals.com]
- 6. jnfuturechemical.com [jnfuturechemical.com]
- 7. This compound 99 1746-13-0 [sigmaaldrich.com]
- 8. This compound 99 1746-13-0 [sigmaaldrich.com]
- 9. This compound [stenutz.eu]
- 10. labproinc.com [labproinc.com]
- 11. labproinc.com [labproinc.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
An In-depth Technical Guide to the Handling and Storage of Allyl Phenyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on the safe handling, storage, and key chemical properties of allyl phenyl ether. The content is structured to meet the needs of laboratory and drug development professionals, with a focus on safety, experimental procedures, and data presentation.
Chemical and Physical Properties
This compound, also known as (2-propen-1-yloxy)benzene, is a colorless liquid with a petroleum distillate-like odor. It serves as a valuable intermediate in organic synthesis, notably as a precursor for the Claisen rearrangement to produce allylphenols.[1]
Quantitative Data Summary
The physical and toxicological properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 1746-13-0 | [2] |
| Molecular Formula | C₉H₁₀O | [3] |
| Molecular Weight | 134.18 g/mol | [3] |
| Boiling Point | 191.7 - 192 °C @ 760 mmHg | [2][3] |
| Flash Point | 62 °C (143.6 °F) | [2] |
| Appearance | Clear, colorless liquid | [2] |
| Odor | Petroleum distillates | [2] |
| Solubility | Insoluble in water | [4] |
| Specific Gravity | 0.98 | [5] |
Table 2: Toxicological Data
| Test | Route | Species | Value | Reference(s) |
| LD50 | Intraperitoneal | Mouse | 100 mg/kg | [6] |
| LD50 | Intravenous | Mouse | 63 mg/kg | [6] |
Handling and Storage Precautions
Proper handling and storage are critical to ensure the safety of personnel and the integrity of the compound. This compound is a combustible liquid and may form explosive peroxides upon storage.[3][6]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following PPE is recommended to minimize exposure.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Reference(s) |
| Eye Protection | Chemical goggles. Contact lenses should not be worn. | [6] |
| Hand Protection | Neoprene or nitrile rubber gloves. | [6] |
| Skin and Body | Wear suitable protective clothing. | [6] |
| Respiratory | NIOSH-certified organic vapor (black cartridge) respirator where inhalation exposure may occur. | [6] |
Storage Requirements
Store containers in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and direct sunlight.[1] Containers should be kept tightly closed to prevent the ingress of air and moisture, which can contribute to peroxide formation.[6]
Key Storage Precautions:
-
Incompatible Materials: Store away from strong oxidizing agents.[2][6]
-
Peroxide Formation: this compound is known to form peroxides upon storage, which can be explosive.[3] Containers should be dated upon receipt and upon opening. Regular testing for peroxides is essential, especially before distillation or concentration.[7]
-
Temperature: Store in a cool place.[6]
Spill and Release Procedures
In the event of a spill, evacuate unnecessary personnel and remove all ignition sources.[6] Use non-sparking tools for cleanup.[6] Absorb the spill with an inert material, such as dry sand or earth, and place it into a chemical waste container for disposal.[1] Ensure adequate ventilation.[1]
Stability and Reactivity
This compound is stable under normal temperatures and pressures.[1] However, it presents several reactivity hazards that must be managed.
-
Conditions to Avoid: Heat, sparks, and open flames.[6]
-
Incompatible Materials: Strong oxidizing agents.[2]
-
Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and phenolic compounds.[1][2][6]
-
Hazardous Reactions: Decomposes when heated above 150°C in the presence of metal salts.[4] The most significant reaction is the Claisen rearrangement, which occurs at elevated temperatures to form 2-allylphenol (B1664045).[8]
Experimental Protocols
The following section provides detailed methodologies for the synthesis of this compound, its characteristic Claisen rearrangement, and a crucial safety protocol for peroxide testing.
Synthesis via Williamson Ether Synthesis
This protocol describes the synthesis of this compound from phenol (B47542) and allyl bromide.[1]
Materials:
-
Phenol (94 g, 1.0 mol)
-
Allyl bromide (121 g, 1.0 mol)
-
Anhydrous potassium carbonate (140 g, 1.0 mol)
-
Acetone (150 g)
-
Diethyl ether
-
10% Sodium hydroxide (B78521) solution
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
Procedure:
-
Charge a round-bottom flask with phenol, allyl bromide, anhydrous potassium carbonate, and acetone.[6]
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 8 hours.[6]
-
Allow the reaction mixture to cool to room temperature.
-
Add distilled water to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.[1]
-
Wash the organic layer with a 10% sodium hydroxide solution to remove any unreacted phenol, followed by a wash with distilled water.[6]
-
Dry the organic layer over anhydrous potassium carbonate.[1]
-
Remove the diethyl ether by evaporation under reduced pressure.[1]
-
Purify the crude this compound by vacuum distillation, collecting the fraction at 85°C and 19 mmHg.[6]
Claisen Rearrangement to 2-Allylphenol
This reaction is a thermally induced[2][2]-sigmatropic rearrangement and is a characteristic reaction of this compound.[9]
Materials:
-
This compound
-
High-temperature heating apparatus (e.g., sand bath, heating mantle)
-
Reaction vessel suitable for high temperatures
-
Purification setup (e.g., distillation or chromatography)
Procedure:
-
Place the this compound in a suitable reaction vessel.
-
Heat the vessel to approximately 200-250°C. The optimal temperature may vary, with studies showing maximum conversion to 2-allylphenol at 200°C when heated in water.[7]
-
Maintain the temperature for a sufficient period to allow for rearrangement. The reaction progress can be monitored by techniques such as TLC or GC.
-
Cool the reaction mixture to room temperature.
-
Purify the resulting 2-allylphenol from any unreacted starting material or byproducts. Purification can be achieved through acid-base extraction, followed by distillation or column chromatography.[10]
Protocol for Peroxide Detection in Ethers
Given that this compound can form explosive peroxides, regular testing is a critical safety measure.[3][7] The following is a general procedure using commercially available test strips.
Materials:
-
Sample of this compound
-
Peroxide test strips (e.g., EMQuant® Peroxide Test Strips, 0-100 ppm range)[7]
-
Appropriate PPE
Procedure:
-
Work in a well-ventilated area or a fume hood.
-
Open the container of this compound cautiously, being aware of the potential for peroxides, especially if the container is old or has been stored improperly. Never attempt to open a container with visible crystallization around the cap.[7]
-
Dip the test strip into the sample for one second.[11]
-
Shake off excess liquid.[11]
-
Wait for the time specified by the manufacturer (typically 5-15 seconds).
-
Compare the color of the test strip to the color scale provided with the kit to determine the peroxide concentration in ppm.
-
Action Levels: If the peroxide concentration exceeds 10-25 ppm, the solvent should be considered for disposal.[12] Do not distill or evaporate a solvent with a peroxide concentration greater than 100 ppm.[13]
Toxicology and Metabolism
This compound is harmful if swallowed, in contact with skin, or if inhaled.[14] Repeated exposure may cause kidney damage.[6]
While a specific metabolic pathway for this compound is not extensively detailed in the literature, the biotransformation can be inferred from studies on related compounds. The metabolism of allyl compounds often involves the formation of mercapturic acids.[6] The allyl group can be metabolized to acrolein and subsequently to acrylic acid.[3] Phenyl ethers can undergo metabolic processes such as aromatic hydroxylation and cleavage of the ether bond, often mediated by cytochrome P450 enzymes.[15][16]
First Aid Measures
Immediate action is required in case of exposure.
Table 4: First Aid Procedures
| Exposure Route | Procedure | Reference(s) |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, seek medical advice. | [6] |
| Skin Contact | Wash with plenty of soap and water. Remove contaminated clothing and shoes. Get medical advice/attention. | [6] |
| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention. | [6] |
| Ingestion | Never give anything by mouth to an unconscious person. Get medical advice/attention. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. | [1][6] |
Fire-Fighting Measures
This compound is a combustible liquid.[6]
-
Suitable Extinguishing Media: Use water spray, water fog, foam, carbon dioxide, or dry chemical.[6]
-
Specific Hazards: Irritating fumes and acid vapors may develop when the material is exposed to elevated temperatures or open flame.[6] Containers may explode when heated.[2]
-
Protective Equipment: Do not enter the fire area without proper protective equipment, including respiratory protection.[6]
Conclusion
This compound is a versatile chemical intermediate with manageable but significant hazards. A thorough understanding of its properties, adherence to strict handling and storage protocols, and awareness of its potential for peroxide formation are paramount for its safe use in research and development. This guide provides the foundational knowledge for establishing safe laboratory practices when working with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The biotransformation of allyl alcohol and acrolein in rat liver and lung preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Observations on the metabolism of allyl compounds in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biotransformation of allyl chloride in the rat. Influence of inducers on the urinary metabolic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. www1.wellesley.edu [www1.wellesley.edu]
- 8. researchgate.net [researchgate.net]
- 9. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 10. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. nanofab.sites.olt.ubc.ca [nanofab.sites.olt.ubc.ca]
- 13. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 14. Ether-lipids and cellular signaling: A differential role of alkyl- and alkenyl-ether-lipids? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The metabolism of phenyl o-(2-N-morpholinoethoxy)-phenyl ether hydrochloride in the rabbit and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel metabolic pathway of arylethers by cytochrome P450: cleavage of the oxygen-aromatic ring bond accompanying ipso-substitution by the oxygen atom of the active species in cytochrome P450 models and cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Thermochemical Properties of Allyl Phenyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl phenyl ether (APE), a key organic intermediate, plays a significant role in various synthetic pathways, including the renowned Claisen rearrangement. A thorough understanding of its thermochemical properties is paramount for process optimization, safety assessments, and computational modeling in drug development and materials science. This technical guide provides a consolidated overview of the available data on the thermochemical properties of this compound, details the experimental and computational methodologies for their determination, and presents a visualization of its characteristic rearrangement reaction.
Core Thermochemical Properties
A comprehensive literature search for experimentally determined thermochemical data for this compound reveals a scarcity of peer-reviewed, well-documented values. Much of the available data is from chemical supplier databases, which often lack detailed experimental context and uncertainty analysis. This guide presents the available data and complements it with established experimental and computational methodologies for a more complete picture.
Data Presentation
The following table summarizes the available quantitative thermochemical data for this compound. It is important to note that the values for the heat of combustion and heat of vaporization are sourced from publicly available chemical databases and should be used with the understanding that they may not have undergone rigorous peer review.
| Property | Symbol | Value | State | Source |
| Heat of Combustion | ΔcH° | -4933 kJ/mol | Liquid | [1] |
| Heat of Vaporization | ΔvapH | 41.1 kJ/mol | Liquid | [1] |
| Boiling Point | Tb | 191.7 °C (464.85 K) | Liquid | [2] |
| Vapor Pressure | Pvap | 0.682 mmHg at 25 °C | Liquid | [3] |
| Density | ρ | 0.978 g/mL at 25 °C | Liquid | |
| Refractive Index | nD20 | 1.522 | Liquid |
Experimental Protocols
The determination of the thermochemical properties listed above relies on well-established experimental techniques. The following sections detail the general methodologies for key experiments.
Combustion Calorimetry for Heat of Combustion
The heat of combustion of a liquid organic compound like this compound is determined using a bomb calorimeter.
Methodology:
-
Sample Preparation: A precise mass of the liquid this compound is encapsulated in a combustible container of known heat of combustion.
-
Bomb Assembly: The sample is placed in a stainless steel "bomb," which is then sealed and pressurized with a large excess of pure oxygen (typically around 30 atm). A small, known amount of water is added to the bomb to ensure that all water formed during combustion is in the liquid state.
-
Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The entire system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.
-
Ignition: The sample is ignited by passing an electric current through a fuse wire.
-
Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature rise, taking into account the heat capacity of the calorimeter and corrections for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the fuse wire.
Ebulliometry for Vapor Pressure and Enthalpy of Vaporization
Ebulliometry is a precise method for determining the vapor pressure of a liquid as a function of temperature. The enthalpy of vaporization can then be derived from this data using the Clausius-Clapeyron equation.
Methodology:
-
Apparatus: An ebulliometer is used, which is designed to measure the boiling temperature of a liquid under a controlled pressure. The apparatus typically consists of a boiling flask, a condenser, and a system for precise pressure measurement and control.
-
Procedure:
-
A sample of this compound is placed in the boiling flask.
-
The system is brought to a specific, constant pressure.
-
The liquid is heated to its boiling point, and the temperature of the vapor in equilibrium with the boiling liquid is measured with a high-precision thermometer.
-
This measurement is repeated at various pressures.
-
-
Data Analysis: The vapor pressure data (P) at different temperatures (T) are plotted as ln(P) versus 1/T. According to the Clausius-Clapeyron equation (ln(P) = -ΔHvap/R * (1/T) + C), the slope of this plot is equal to -ΔHvap/R, where R is the ideal gas constant. This allows for the calculation of the enthalpy of vaporization (ΔHvap).
Computational Thermochemistry
In the absence of extensive experimental data, quantum chemical calculations provide a powerful tool for estimating the thermochemical properties of molecules like this compound.
Methodology:
High-level ab initio methods, such as the Gaussian-n (e.g., G3, G4) or Complete Basis Set (CBS) methods, are employed to calculate the electronic energy of the molecule.[4]
-
Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry. These frequencies are used to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.
-
Single-Point Energy Calculation: A high-level single-point energy calculation is performed on the optimized geometry to obtain a very accurate electronic energy.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation at 298.15 K (ΔfH°298) is typically calculated using the atomization energy method: ΔfH°298(molecule) = E0(molecule) + ZPVE + [H298(molecule) - H0(molecule)] - Σ[E0(atoms) + H298(atoms) - H0(atoms)] + ΣΔfH°298(atoms) where E0 is the total electronic energy at 0 K, and the summations are over the constituent atoms.
-
Entropy and Heat Capacity Calculation: The standard entropy (S°) and heat capacity (Cp) are calculated based on the vibrational, rotational, and translational partition functions derived from the calculated molecular properties.
A study on related allyl ethers and sulfides utilized the G3 level of theory for thermochemical calculations, indicating that such methods are suitable for this class of compounds.[4]
Reaction Pathway Visualization: The Claisen Rearrangement
A characteristic reaction of this compound is the Claisen rearrangement, a[1][1]-sigmatropic rearrangement that occurs upon heating to produce 2-allylphenol.[5][6]
Caption: The Claisen rearrangement of this compound to 2-allylphenol.
Conclusion
This technical guide has summarized the currently available thermochemical data for this compound and outlined the standard experimental and computational methodologies for their determination. While some physical properties are well-documented, there is a clear need for further peer-reviewed experimental studies to accurately determine its standard enthalpy of formation, entropy, and heat capacity. Such data would be invaluable for researchers and professionals in chemistry and drug development who rely on accurate thermochemical parameters for modeling and process design. In the interim, high-level computational chemistry offers a viable route to obtaining reliable estimates for these crucial properties.
References
Quantum Chemical Insights into Allyl Phenyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl phenyl ether is a key organic molecule that serves as a model system for studying pericyclic reactions, particularly the Claisen rearrangement.[1][2][3] This[1][1]-sigmatropic rearrangement, a thermally induced intramolecular process, transforms this compound into o-allylphenol, a valuable intermediate in organic synthesis.[2][3] Understanding the intricate mechanism, energetics, and structural evolution of this reaction is crucial for controlling its outcome and designing novel synthetic methodologies. Quantum chemical calculations have emerged as a powerful tool to elucidate these molecular-level details, providing insights that complement experimental findings.
This technical guide offers an in-depth exploration of the quantum chemical calculations performed on this compound, with a primary focus on its celebrated Claisen rearrangement. We will delve into the computational methodologies employed, present key quantitative data in a structured format, and visualize the reaction pathways and computational workflows.
The Claisen Rearrangement: A Concerted Pathway
The Claisen rearrangement of this compound proceeds through a concerted, six-membered cyclic transition state.[2] This process involves the simultaneous breaking of the C-O ether bond and the formation of a new C-C bond between the allyl group and the ortho position of the phenyl ring.[2] The initial product is a non-aromatic dienone intermediate, which rapidly tautomerizes to the more stable aromatic o-allylphenol.[2]
Computational Methodologies
The study of the Claisen rearrangement of this compound has been a subject of numerous theoretical investigations. Density Functional Theory (DFT) has been a widely used computational method for this purpose, offering a good balance between accuracy and computational cost.
Key Experimental and Computational Protocols
Researchers have employed various levels of theory to model the potential energy surface of the reaction. A common approach involves:
-
Geometry Optimization: The geometries of the reactant (this compound), the transition state, and the product (o-allylphenol or its keto tautomer) are optimized to find the minimum energy structures on the potential energy surface.
-
Frequency Calculations: Vibrational frequency calculations are performed at the optimized geometries to characterize the nature of the stationary points. A real frequency for all vibrational modes indicates a stable minimum (reactant or product), while a single imaginary frequency corresponds to a transition state. These calculations also provide the zero-point vibrational energy (ZPVE) corrections.
-
Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the identified transition state connects the reactant and the product, an IRC calculation is often performed. This traces the minimum energy path downhill from the transition state to the corresponding minima.[4][5]
-
Bonding Evolution Theory (BET): This advanced analysis combines the topological analysis of the Electron Localization Function (ELF) with catastrophe theory to provide a detailed description of the bond-breaking and bond-forming processes along the reaction coordinate.[4][5][6]
Commonly used computational methods include:
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from quantum chemical calculations on the Claisen rearrangement of this compound.
| Parameter | B3LYP/6-31G(d) | Reference |
| Activation Barrier (kcal/mol) | 39.7 | [5] |
| Activation Barrier with ZPVE (kcal/mol) | 38.0 | [5] |
Table 1: Calculated Activation Barriers for the Claisen Rearrangement of this compound.
Visualizing the Reaction and Computational Workflow
Diagrams are essential for visualizing the complex processes involved in both the chemical reaction and the computational investigation.
The diagram above illustrates the energetic pathway of the Claisen rearrangement, starting from this compound, proceeding through a high-energy transition state to form the dienone intermediate, which then tautomerizes to the final o-allylphenol product.
This workflow diagram outlines the typical steps involved in the quantum chemical investigation of the Claisen rearrangement, from the initial definition of the molecular system to the final analysis and interpretation of the results.
Conclusion
Quantum chemical calculations provide invaluable insights into the mechanism and energetics of the Claisen rearrangement of this compound. Through methods like DFT, researchers can accurately model the reaction pathway, identify the transition state, and calculate key energetic parameters.[5] Advanced techniques such as Bonding Evolution Theory further enrich our understanding by detailing the electronic structure changes throughout the reaction.[4][5] The synergy between computational and experimental studies continues to deepen our knowledge of this fundamental organic reaction, with implications for synthetic chemistry and the development of novel catalytic systems.
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. en.wikipedia.org [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The mechanism of Claisen rearrangement of this compound from the perspective of topological analysis of the ELF - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ02074G [pubs.rsc.org]
- 6. The mechanism of Claisen rearrangement of this compound from the perspective of topological analysis of the ELF - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Discovery and History of Allyl Phenyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl phenyl ether, a key organic intermediate, holds a significant place in the history of synthetic and mechanistic organic chemistry. While its synthesis is a classic example of the Williamson ether synthesis, its true claim to fame lies in the[1][1]-sigmatropic rearrangement it undergoes, a reaction first observed by Rainer Ludwig Claisen in 1912. This discovery, now known as the Claisen rearrangement, opened up a new class of molecular rearrangements and has become a fundamental tool in organic synthesis. This technical guide provides a comprehensive overview of the discovery, synthesis, and key reactions of this compound, complete with detailed experimental protocols, tabulated quantitative data, and workflow diagrams to support researchers in their understanding and application of this important molecule.
Discovery and Historical Context
The history of this compound is intrinsically linked to two major advances in organic chemistry: the development of a general method for ether synthesis and the discovery of sigmatropic rearrangements.
The foundational synthesis for ethers was established by Alexander Williamson in 1850. The Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide, provided a versatile and reliable method for the preparation of a wide range of ethers, including aromatic ethers.[2][3][4] This development set the stage for the synthesis of compounds like this compound from readily available starting materials.
The pivotal moment in the history of this compound came in 1912, when the German chemist Rainer Ludwig Claisen discovered that heating this compound resulted in its isomerization to 2-allylphenol.[5][6][7] This thermal rearrangement, the first example of a[1][1]-sigmatropic rearrangement, was a groundbreaking discovery.[7] Claisen's work on this and other reactions, such as the Claisen condensation, cemented his legacy as a pioneer in synthetic and mechanistic organic chemistry.[5][8] The Claisen rearrangement of this compound demonstrated a novel way to form carbon-carbon bonds and introduced the concept of concerted pericyclic reactions to the broader chemical community.[7]
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is essential for its synthesis, purification, and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀O | [9] |
| Molar Mass | 134.18 g/mol | [9] |
| Appearance | Colorless liquid | [9] |
| Boiling Point | 191.7 °C | [9] |
| Density | 0.978 g/mL at 25 °C | [10] |
| Refractive Index (n²⁰/D) | 1.522 | [10] |
Table 2: Spectroscopic Data of this compound
| Technique | Data | Reference(s) |
| ¹H NMR (CDCl₃) | δ (ppm): 7.32-7.25 (m, 2H, Ar-H), 6.98-6.91 (m, 3H, Ar-H), 6.12-6.02 (m, 1H, -CH=CH₂), 5.42 (dq, J=17.3, 1.6 Hz, 1H, -CH=CH₂), 5.27 (dq, J=10.5, 1.5 Hz, 1H, -CH=CH₂), 4.55 (dt, J=5.3, 1.5 Hz, 2H, -O-CH₂-) | [11] |
| ¹³C NMR (CDCl₃) | δ (ppm): 158.6 (Ar C-O), 133.5 (-CH=CH₂), 129.4 (Ar C-H), 120.8 (Ar C-H), 117.6 (-CH=CH₂), 114.7 (Ar C-H), 68.8 (-O-CH₂-) | [12][13] |
| Mass Spectrometry (EI) | m/z (%): 134 (M⁺, 35), 105 (12), 91 (100), 77 (20), 65 (15), 51 (10), 41 (25), 39 (18) | [14] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its subsequent Claisen rearrangement.
Synthesis of this compound via Williamson Ether Synthesis
This protocol is a classic and reliable method for the preparation of this compound.
Reaction Scheme:
C₆H₅OH + NaOH → C₆H₅ONa + H₂O C₆H₅ONa + CH₂=CHCH₂Br → C₆H₅OCH₂CH=CH₂ + NaBr
Materials and Equipment:
-
Sodium hydroxide (B78521) (NaOH)
-
Allyl bromide
-
Acetone (B3395972) (anhydrous)
-
Diethyl ether
-
10% Sodium hydroxide solution
-
Anhydrous potassium carbonate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine phenol (e.g., 0.1 mol), allyl bromide (e.g., 0.11 mol), and anhydrous potassium carbonate (e.g., 0.15 mol) in acetone (e.g., 150 mL).[15]
-
Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[15]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Remove the acetone from the filtrate using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with 10% aqueous sodium hydroxide solution to remove any unreacted phenol, followed by a wash with water.[15]
-
Dry the organic layer over anhydrous potassium carbonate.[10]
-
Filter to remove the drying agent and concentrate the solution on a rotary evaporator to yield the crude this compound.
-
Purify the crude product by vacuum distillation to obtain pure this compound.[15]
Claisen Rearrangement of this compound
This protocol describes the thermal rearrangement of this compound to 2-allylphenol.
Reaction Scheme:
C₆H₅OCH₂CH=CH₂ --(heat)--> o-CH₂=CHCH₂-C₆H₄OH
Materials and Equipment:
-
This compound
-
High-boiling point solvent (e.g., N,N-diethylaniline or decalin) (optional, the reaction can be run neat)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Distillation apparatus
Procedure:
-
Place this compound in a round-bottom flask equipped with a reflux condenser.[16]
-
Heat the this compound to a high temperature (typically 200-250 °C) and maintain at reflux.[16] The reaction is often carried out without a solvent, but a high-boiling, inert solvent can be used for better temperature control.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the rearrangement is complete, cool the reaction mixture to room temperature.
-
The product, 2-allylphenol, can be purified by vacuum distillation.
Diagrams and Workflows
Visual representations of the synthesis and reaction mechanism are provided below using the DOT language.
Synthesis Workflow of this compound
Caption: Experimental workflow for the synthesis of this compound.
Claisen Rearrangement Mechanism
Caption: Mechanism of the Claisen rearrangement of this compound.
Conclusion
This compound serves as a cornerstone in the teaching and practice of organic chemistry. Its synthesis via the Williamson ether synthesis is a testament to the enduring utility of classic named reactions. More profoundly, its rearrangement, as first observed by Claisen, provided a critical early insight into the world of pericyclic reactions, a field that continues to be of immense importance in contemporary organic synthesis. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary information to confidently utilize this compound in their own synthetic endeavors.
References
- 1. Rainer Ludwig Claisen - Wikipedia [it.wikipedia.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. britannica.com [britannica.com]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. Rainer Ludwig Claisen - Wikipedia [en.wikipedia.org]
- 6. Rainer_Ludwig_Claisen [chemeurope.com]
- 7. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 8. fiveable.me [fiveable.me]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound(1746-13-0) 13C NMR spectrum [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. This compound | C9H10O | CID 74458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. prepchem.com [prepchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for the Williamson Ether Synthesis of Allyl Phenyl Ether from Phenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of allyl phenyl ether from phenol (B47542) via the Williamson ether synthesis. This method is a fundamental and versatile approach for the preparation of ethers and is widely used in organic synthesis.[1][2] this compound is a key intermediate, notably as a precursor for the Claisen rearrangement to produce allylphenols, which are valuable in the development of various compounds.[1][3]
Reaction and Mechanism
The Williamson ether synthesis is a classic SN2 reaction involving a phenoxide ion and an alkyl halide.[1] In this specific application, phenol is first deprotonated by a base to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an allyl halide (commonly allyl bromide), displacing the halide and forming the ether linkage.[1]
Key Reaction: C₆H₅O⁻ + CH₂=CHCH₂Br → C₆H₅OCH₂CH=CH₂ + Br⁻
Careful selection of the base and solvent system is crucial for optimizing the reaction yield and minimizing potential side reactions, such as C-alkylation where the allyl group attaches to the benzene (B151609) ring instead of the oxygen atom.[1]
Experimental Protocols
Two common protocols for the synthesis of this compound are detailed below.
Protocol 1: Synthesis using Potassium Carbonate in Acetone (B3395972)
This is a widely used and effective method for this synthesis.[4][5]
Materials:
-
Phenol
-
Allyl bromide
-
Anhydrous potassium carbonate
-
Acetone
-
Diethyl ether
-
10% Sodium hydroxide (B78521) solution
-
Distilled water
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine phenol (e.g., 94 g), allyl bromide (e.g., 121 g), anhydrous potassium carbonate (e.g., 140 g), and acetone (e.g., 150 g).[4]
-
Heat the mixture to reflux and maintain for approximately 8 hours. The mixture will thicken as potassium bromide precipitates.[4]
-
After the reflux period, allow the mixture to cool to room temperature.
-
Add distilled water to dissolve the inorganic salts.[4]
-
Transfer the mixture to a separatory funnel and extract the product into diethyl ether.[4]
-
Wash the organic layer with a 10% sodium hydroxide solution to remove any unreacted phenol, followed by a wash with distilled water.[4][5]
-
Dry the organic layer over an anhydrous drying agent like potassium carbonate or magnesium sulfate.[4]
-
Remove the diethyl ether using a rotary evaporator.[4]
-
Purify the crude this compound by vacuum distillation.[4]
Protocol 2: Synthesis using Sodium Phenoxide
This protocol involves the pre-formation of sodium phenoxide.
Materials:
-
Phenol
-
Sodium hydroxide
-
Allyl bromide
-
An appropriate solvent (e.g., ethanol (B145695), dimethoxyethane)[6][7]
-
Diethyl ether
-
Distilled water
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser or dropping funnel
-
Heating mantle or ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Prepare sodium phenoxide by reacting phenol with a stoichiometric amount of sodium hydroxide in a suitable solvent.
-
Once the phenoxide is formed, add allyl bromide to the reaction mixture. The reaction of sodium phenoxide with allyl bromide in ethanol proceeds readily.[6]
-
The reaction can be stirred at room temperature or gently heated to drive it to completion.
-
After the reaction is complete, as monitored by a suitable technique like TLC, proceed with a similar workup as in Protocol 1.
-
Filter the reaction mixture to remove the precipitated sodium bromide.
-
Extract the product with diethyl ether, wash with water to remove any remaining salts, and dry the organic layer.
-
Remove the solvent under reduced pressure.
-
Purify the product by distillation.
Data Presentation
The following tables summarize key quantitative data for the synthesis of this compound.
Table 1: Reactant and Product Properties
| Compound | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Refractive Index (n20/D) |
| Phenol | 94.11 | 1.07 | 181.7 | 1.541 |
| Allyl Bromide | 120.99 | 1.398 | 71.3 | 1.465 |
| This compound | 134.18 | 0.978 | 192 | 1.522 |
Table 2: Reported Yields and Reaction Conditions
| Base | Solvent | Reaction Time | Yield | Reference |
| K₂CO₃ | Acetone | 8 hours | 115-130 g (from 94 g phenol) | [4] |
| K₂CO₃ | Acetone | 8 hours | 86% | [5] |
| KOH (solid) | Solvent-free | 14 hours | 89% | [8] |
| NaH | DMF | Not specified | High | [General knowledge] |
| NaOEt | Ethanol | Not specified | 90% (of NaBr) | [6] |
Visualizations
Below are diagrams illustrating the reaction mechanism and a general experimental workflow.
Caption: Williamson Ether Synthesis Mechanism.
Caption: General Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Synthesis Lab Report - 203 Words | Bartleby [bartleby.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. prepchem.com [prepchem.com]
- 5. open.library.ubc.ca [open.library.ubc.ca]
- 6. cce.researchcommons.org [cce.researchcommons.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. ias.ac.in [ias.ac.in]
Synthesis of Allyl Phenyl Ether: An Application Note and Detailed Protocol
Introduction
Allyl phenyl ether is a valuable intermediate in organic synthesis, notably as a precursor for the Claisen rearrangement to produce allylphenols.[1][2] The most common and efficient method for its preparation is the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an allyl halide.[1][3][4] This document provides a detailed, step-by-step protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Reaction and Mechanism
The synthesis involves the reaction of a phenoxide salt with an allyl halide, such as allyl bromide.[1][3][5] The phenoxide ion, generated by deprotonating phenol (B47542) with a suitable base, acts as a potent nucleophile, attacking the electrophilic carbon of the allyl halide and displacing the halide ion to form the ether linkage.[1]
Key Reaction: C₆H₅O⁻Na⁺ + CH₂=CHCH₂Br → C₆H₅OCH₂CH=CH₂ + NaBr[1][5]
Careful control of reaction conditions is crucial to maximize the yield of the desired O-alkylation product and minimize potential side reactions. One common side reaction is C-alkylation, where the allyl group attaches directly to the benzene (B151609) ring, forming allylphenols.[1] Additionally, at elevated temperatures, the product, this compound, can undergo a Claisen rearrangement to form 2-allylphenol.[1]
Experimental Protocols
Two common protocols for the synthesis of this compound are presented below, utilizing different bases and solvent systems.
Protocol 1: Synthesis using Potassium Carbonate in Acetone (B3395972)
This is a widely used and reliable method for the synthesis of this compound.
Materials:
-
Phenol (94 g, 1.0 mol)[6]
-
Allyl bromide (121 g, 1.0 mol)[6]
-
Anhydrous Potassium Carbonate (K₂CO₃), finely pulverized (140 g, 1.0 mol)[6]
-
Acetone (150 g)[6]
-
Diethyl ether
-
10% Sodium Hydroxide (B78521) (NaOH) solution
-
Distilled water
-
Anhydrous Potassium Carbonate (for drying)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add phenol (94 g), allyl bromide (121 g), anhydrous potassium carbonate (140 g), and acetone (150 g).[6]
-
Heat the reaction mixture to reflux and maintain for 8 hours. The mixture will thicken as potassium bromide precipitates.[6]
-
After the reflux period, cool the mixture to room temperature.[6]
-
Add distilled water to the flask to dissolve the inorganic salts.[6]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.[1]
-
Wash the combined organic extracts with a 10% sodium hydroxide solution to remove any unreacted phenol, followed by a wash with a small amount of distilled water.[6]
-
Dry the organic layer over anhydrous potassium carbonate.[1][6]
-
Remove the diethyl ether by evaporation under reduced pressure.[1]
-
Purify the crude this compound by vacuum distillation, collecting the fraction boiling at 85°C under 19 mmHg pressure.[6]
Protocol 2: Solvent-Free Synthesis using Potassium Hydroxide
This method offers a more environmentally friendly approach by eliminating the need for a solvent.
Materials:
-
Phenol (94 mg, 1.0 mmol)[1]
-
Allyl bromide[1]
-
Tetrabutylammonium iodide (TBAI) (optional, as a phase-transfer catalyst)[1]
Procedure:
-
In a suitable reaction vessel, combine phenol (94 mg, 1 mmol), allyl bromide, and one pellet of solid potassium hydroxide.[1] The use of a phase-transfer catalyst like TBAI can enhance the reaction rate.[1]
-
Stir the mixture at room temperature.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the excess allyl bromide can be removed by distillation under reduced pressure.[1]
-
The product can be purified by column chromatography on silica (B1680970) gel.[1]
Data Presentation
The following table summarizes the quantitative data for the two described protocols.
| Parameter | Protocol 1 (K₂CO₃ in Acetone) | Protocol 2 (Solvent-Free with KOH) |
| Reactants | ||
| Phenol | 94 g (1.0 mol)[6] | 94 mg (1.0 mmol)[1] |
| Allylating Agent | Allyl bromide (121 g, 1.0 mol)[6] | Allyl bromide[1] |
| Base | Anhydrous K₂CO₃ (140 g, 1.0 mol)[6] | Solid KOH (1 pellet)[1] |
| Solvent | Acetone (150 g)[6] | None[1] |
| Reaction Conditions | ||
| Reaction Time | 8 hours[6] | 14 hours (for 89% yield)[1] |
| Reaction Temperature | Reflux[6] | Room Temperature[1] |
| Purification | ||
| Method | Vacuum Distillation[6] | Column Chromatography[1] |
| Product Information | ||
| Boiling Point | 85°C @ 19 mmHg[6] | - |
| Yield | 115-130 g[6] | 89%[1] |
| Molecular Formula | C₉H₁₀O[8] | C₉H₁₀O[8] |
| Molecular Weight | 134.18 g/mol [8] | 134.18 g/mol [8] |
| Appearance | Colorless liquid[8] | - |
| Density | 0.978 g/mL at 25°C[8] | - |
| Refractive Index | n20/D 1.522[8] | - |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound can be prepared by heating: [allen.in]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. prepchem.com [prepchem.com]
- 7. ias.ac.in [ias.ac.in]
- 8. This compound 99 1746-13-0 [sigmaaldrich.com]
Application Notes and Protocols: Williamson Ether Synthesis of Allyl Phenyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Williamson ether synthesis is a fundamental and versatile method in organic chemistry for the formation of ethers.[1] This application note provides a detailed overview of the mechanism and experimental protocols for the synthesis of allyl phenyl ether, a significant intermediate in various organic transformations, including the Claisen rearrangement.[1][2] The document outlines two distinct protocols, summarizes key quantitative data, and provides visual diagrams of the reaction mechanism and experimental workflow to aid in comprehension and practical application.
Introduction
The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1][3] In the synthesis of this compound, a phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of an allyl halide and displacing the halide to form the ether linkage.[1] The choice of base, solvent, and reaction temperature can significantly influence the reaction's yield and the formation of potential side products.[1][4] this compound (C₉H₁₀O) is a colorless organic compound that serves as a key precursor for the synthesis of substituted phenols through the Claisen rearrangement.[5][6]
Mechanism of Synthesis
The synthesis of this compound via the Williamson ether synthesis involves two main steps:
-
Deprotonation of Phenol (B47542): In the first step, a base is used to deprotonate phenol, forming a more nucleophilic phenoxide ion. Common bases for this purpose include potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), or potassium hydroxide (KOH).[6][7]
-
Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile and attacks the primary carbon of the allyl halide (e.g., allyl bromide) in a concerted SN2 reaction. This backside attack leads to the displacement of the halide leaving group and the formation of the ether bond.[3][8]
// Reactants phenol [label="Phenol\n(C₆H₅OH)"]; base [label="Base\n(e.g., K₂CO₃)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; allyl_halide [label="Allyl Halide\n(CH₂=CHCH₂Br)"]; phenoxide [label="Phenoxide Ion\n(C₆H₅O⁻)"]; product [label="this compound\n(C₆H₅OCH₂CH=CH₂)"]; salt [label="Salt\n(e.g., KBr)"];
// Nodes for mechanism steps step1 [label="Deprotonation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="SN2 Attack", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges phenol -> step1 [label="+ Base"]; base -> step1; step1 -> phenoxide [label="Forms"]; phenoxide -> step2 [label="Nucleophile"]; allyl_halide -> step2 [label="Electrophile"]; step2 -> product [label="Forms"]; step2 -> salt [label="+"]; } caption: Williamson Ether Synthesis Mechanism for this compound.
Experimental Protocols
Two detailed protocols for the synthesis of this compound are provided below, utilizing different bases and solvent systems.
Protocol 1: Synthesis using Potassium Carbonate in Acetone
This protocol is a common and effective method for the laboratory-scale synthesis of this compound.[7]
-
Materials:
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine phenol, allyl bromide, anhydrous potassium carbonate, and acetone.[7]
-
Reflux the reaction mixture for 8 hours. The mixture will thicken as potassium bromide precipitates.[7]
-
After cooling to room temperature, add distilled water to dissolve the inorganic salts.[7]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.[1]
-
Wash the combined organic extracts with a 10% sodium hydroxide solution to remove any unreacted phenol, followed by a wash with distilled water.[7]
-
Dry the organic layer over anhydrous potassium carbonate.[7]
-
Remove the diethyl ether by evaporation under reduced pressure.[1]
-
Purify the crude this compound by vacuum distillation, collecting the fraction boiling at 85°C at 19 mmHg.[7]
-
Protocol 2: Solvent-Free Synthesis using Potassium Hydroxide
This method offers a more environmentally friendly approach by avoiding the use of a solvent.[6]
-
Materials:
-
Procedure:
-
In a suitable reaction vessel, combine phenol, allyl bromide, and a pellet of solid potassium hydroxide.[6] If desired, a catalytic amount of TBAI can be added to enhance the reaction rate.[1]
-
Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]
-
Upon completion (approximately 14 hours for an 89% yield), the excess allyl bromide can be removed by distillation under reduced pressure.[6]
-
The product can be purified by column chromatography on silica (B1680970) gel.[6]
-
Data Presentation
The following table summarizes the quantitative data for the two presented protocols.
| Parameter | Protocol 1 (K₂CO₃/Acetone) | Protocol 2 (Solvent-Free KOH) |
| Reactants | Phenol, Allyl Bromide | Phenol, Allyl Bromide |
| Base | Anhydrous K₂CO₃ | Solid KOH |
| Solvent | Acetone | None |
| Reaction Time | 8 hours | 14 hours |
| Reaction Temp. | Reflux | Room Temperature |
| Purification | Vacuum Distillation | Column Chromatography |
| Boiling Point | 85°C @ 19 mmHg[7] | - |
| Yield | 115-130 g (from 1.0 mol phenol)[7] | 89% (from 1.0 mmol phenol)[6] |
Spectroscopic Data for this compound:
-
¹H NMR: δ 7.27 (m, 5H), δ 5.89–6.11 (m, 1H), δ 5.22–5.44 (m, 2H), δ 4.53 (m, 2H)[6]
-
IR (neat): 1630 cm⁻¹[6]
Experimental Workflow
The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound.
// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; reactants [label="Combine Phenol,\nAllyl Halide, and Base"]; reaction [label="Reaction\n(Heating or Stirring)"]; workup [label="Aqueous Workup\n(Add Water)"]; extraction [label="Extraction with\nOrganic Solvent"]; wash [label="Wash Organic Layer\n(e.g., with NaOH solution)"]; drying [label="Dry Organic Layer\n(e.g., with K₂CO₃)"]; solvent_removal [label="Solvent Removal\n(Reduced Pressure)"]; purification [label="Purification\n(Distillation or Chromatography)"]; product [label="Pure this compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> reactants; reactants -> reaction; reaction -> workup; workup -> extraction; extraction -> wash; wash -> drying; drying -> solvent_removal; solvent_removal -> purification; purification -> product; product -> end; } caption: General Experimental Workflow for this compound Synthesis.
Potential Side Reactions and Considerations
While the Williamson ether synthesis is generally efficient for preparing this compound, some side reactions can occur:
-
C-Alkylation: Phenoxide is an ambident nucleophile, meaning it can react at either the oxygen or the aromatic ring. Under certain conditions, C-alkylation can compete with the desired O-alkylation, leading to the formation of allylphenols.[1] The choice of solvent and counter-ion can influence the O/C alkylation ratio. For instance, a slurry in diethyl ether may favor the formation of 2-allylphenol (B1664045) after acidic work-up.[1][5]
-
Elimination (E2) Reactions: Although not a major concern with primary halides like allyl bromide, if secondary or tertiary alkyl halides are used, elimination reactions can become a significant competing pathway, leading to the formation of alkenes.[1]
-
Claisen Rearrangement: The product, this compound, can undergo a thermal or acid-catalyzed Claisen rearrangement to form 2-allylphenol.[1][5] It is important to control the reaction temperature during the synthesis to minimize this subsequent reaction.[1]
Conclusion
The Williamson ether synthesis provides a robust and adaptable method for the preparation of this compound. The protocols detailed in this document offer reliable procedures for achieving high yields of the desired product. Careful consideration of the reaction conditions, particularly the choice of base and solvent, is crucial for optimizing the synthesis and minimizing side reactions. These application notes serve as a valuable resource for researchers and professionals in organic synthesis and drug development.
References
Application Notes and Protocols for Phase Transfer Catalysis in Allyl Phenyl Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a fundamental and versatile method for preparing ethers, proceeding via an S(_N)2 reaction between an alkoxide or phenoxide and a primary alkyl halide.[1] One significant application of this synthesis is the preparation of allyl phenyl ether, a key intermediate in organic synthesis, notably as a precursor for the Claisen rearrangement to produce valuable allylphenols.[1] The use of phase transfer catalysis (PTC) in this synthesis offers numerous advantages, including milder reaction conditions, increased reaction rates, higher yields, and the elimination of the need for expensive, anhydrous, or hazardous solvents.[2][3]
Phase transfer catalysis facilitates the reaction between reactants located in different immiscible phases (typically aqueous and organic).[3] In the synthesis of this compound, a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the phenoxide anion from the aqueous phase to the organic phase, where it can react with the allyl halide.[4][5] This methodology is particularly beneficial in industrial applications due to its efficiency and cost-effectiveness.[2]
Core Principles of Phase Transfer Catalysis in this compound Synthesis
The mechanism of phase transfer catalysis in the synthesis of this compound involves the transfer of the phenoxide anion (generated by the reaction of phenol (B47542) with a base like KOH or NaOH in the aqueous phase) to the organic phase, which contains the allyl bromide. A quaternary ammonium salt, often tetrabutylammonium (B224687) iodide (TBAI) or tetrabutylammonium bromide (TBAB), is commonly employed as the catalyst.[6][7]
The catalytic cycle can be summarized as follows:
-
Anion Exchange: In the aqueous phase, the phase transfer catalyst cation (Q⁺) exchanges its counter-ion (X⁻) for the phenoxide anion (PhO⁻) to form an ion pair [Q⁺PhO⁻].
-
Phase Transfer: This lipophilic ion pair migrates from the aqueous phase to the organic phase.
-
S(_N)2 Reaction: In the organic phase, the phenoxide anion, which is now highly reactive due to reduced solvation, attacks the allyl bromide in an S(_N)2 reaction, forming this compound and releasing the catalyst's original counter-ion (Br⁻).
-
Catalyst Regeneration: The catalyst cation (Q⁺) paired with the bromide ion [Q⁺Br⁻] returns to the aqueous phase, where it can exchange the bromide for another phenoxide ion, thus continuing the catalytic cycle.
This process allows for the continuous transfer of the nucleophile to the reaction site, significantly accelerating the rate of ether formation.
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the synthesis of this compound using phase transfer catalysis, highlighting the effects of different catalysts and reaction conditions.
| Phenol (mmol) | Allyl Bromide (mmol) | Base | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4.04 | KOH (pellet) | TBAI (5) | None (Solvent-free) | Room Temp | 14 | 89 | [6][8] |
| 1 | 1 | Anhydrous K₂CO₃ | None | Acetone | Reflux | 8 | 85-96 | [8] |
| 1 | - | aq. KOH | MPTC | Organic Solvent | - | - | - | [1] |
| - | - | - | Quaternary Ammonium Salt | - | - | - | 56 | [9] |
*MPTC: 1,3,5,7–tetrabenzylhexamethylenetetraminium tetrachloride
Experimental Protocols
Protocol 1: Solvent-Free Synthesis of this compound using TBAI
This protocol details a solvent-free method for the synthesis of this compound using tetrabutylammonium iodide (TBAI) as the phase transfer catalyst.[6]
Materials:
-
Phenol (94 mg, 1 mmol)
-
Allyl bromide (0.35 mL, 4.04 mmol)
-
Potassium hydroxide (B78521) (KOH) pellet (approx. 120 mg, 2 mmol)
-
Tetrabutylammonium iodide (TBAI) (5 mol%)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) for elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Distillation apparatus
-
Chromatography column
Procedure:
-
In a round-bottom flask, combine phenol (94 mg, 1 mmol), allyl bromide (0.35 mL, 4.04 mmol), a potassium hydroxide pellet (approx. 120 mg, 2 mmol), and TBAI (5 mol%).
-
Stir the mixture at room temperature for 14 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]
-
Upon completion of the reaction, remove the excess allyl bromide by distillation under reduced pressure.[6][8]
-
The crude product is then purified by column chromatography on a short pad of silica gel (100–200 mesh).[6]
-
Elute the column with a mixture of hexane and ethyl acetate (95:5) to obtain the pure this compound.[6] The expected yield is approximately 89%.[6]
Protocol 2: Synthesis of this compound using Ultrasonication and a Multi-site PTC
This protocol describes a kinetic study for the synthesis of this compound using a multi-site phase transfer catalyst combined with ultrasonication.[1]
Materials:
-
Phenol
-
Allyl bromide
-
Aqueous potassium hydroxide (KOH)
-
1,3,5,7–tetrabenzylhexamethylenetetraminium tetrachloride (MPTC) as the catalyst
-
Organic solvent
Equipment:
-
Ultrasonic bath (40 KHz, 300W)
-
Reaction vessel
-
Gas chromatograph for monitoring reaction progress
Procedure:
-
The synthesis is carried out by the O-allylation of phenol with allyl bromide using aqueous KOH as the base.
-
The reaction is catalyzed by the multi-site phase-transfer catalyst, MPTC, under ultrasonic irradiation (40 KHz, 300W) in an organic solvent.
-
The progress of the O-allylation is monitored using gas chromatography.[1]
-
The study notes that ultrasonic-assisted phase-transfer catalysis significantly enhances the reaction rate compared to conventional methods.[1]
Visualized Experimental Workflow
The following diagram illustrates the general experimental workflow for the phase transfer catalysis synthesis of this compound.
Safety and Handling Precautions
-
Phenol: Toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Allyl Bromide: Lachrymator and toxic. Work in a well-ventilated fume hood.
-
Potassium Hydroxide: Corrosive. Avoid contact with skin and eyes.
-
Organic solvents are flammable. Keep away from ignition sources.
Troubleshooting
-
Low Yield: Ensure the base is of good quality and the catalyst is active. Inadequate stirring can also lead to lower yields. The reaction time may need to be extended.
-
Side Products: The formation of 2-allylphenol (B1664045) can occur, especially at elevated temperatures due to the Claisen rearrangement.[1] Maintaining the reaction at room temperature can minimize this side reaction. Diallyl ether may also form due to the hydrolysis of allyl bromide.[10]
Conclusion
Phase transfer catalysis is a highly effective and green methodology for the synthesis of this compound. It offers significant improvements over classical methods by enabling reactions to proceed under mild, often solvent-free conditions, with high yields and simplified work-up procedures. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the field of organic synthesis and drug development.
References
- 1. Preparation Of this compound Under A New Multisite Phasetransfer Catalyst Combined With Ultrasonication A Kinetic Study, IJAR - Indian Journal of Applied Research(IJAR), IJAR | World Wide Journals [worldwidejournals.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. fzgxjckxxb.com [fzgxjckxxb.com]
- 4. crdeepjournal.org [crdeepjournal.org]
- 5. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 6. ias.ac.in [ias.ac.in]
- 7. iajpr.com [iajpr.com]
- 8. benchchem.com [benchchem.com]
- 9. cce.researchcommons.org [cce.researchcommons.org]
- 10. researchgate.net [researchgate.net]
Solvent-Free Synthesis of Allyl Phenyl Ether: Application Notes and Protocols
Introduction
The Williamson ether synthesis is a fundamental and versatile method for preparing ethers. In the context of green chemistry, adapting this synthesis to solvent-free conditions is of significant interest to reduce environmental impact and simplify purification processes. This document provides detailed application notes and protocols for the solvent-free synthesis of allyl phenyl ether, a valuable intermediate in organic synthesis, notably as a precursor for the Claisen rearrangement. The protocols outlined below are designed for researchers, scientists, and drug development professionals seeking efficient and more environmentally benign synthetic routes.
Reaction Principle
The solvent-free synthesis of this compound proceeds via an SN2 reaction mechanism. A phenoxide ion, generated in situ by the reaction of phenol (B47542) with a base, acts as a nucleophile and attacks the electrophilic carbon of an allyl halide, displacing the halide and forming the ether linkage. The absence of a solvent requires careful selection of reagents and reaction conditions to ensure efficient mixing and reactivity.
Comparative Data of Solvent-Free Synthesis Methods
The following table summarizes quantitative data from various reported methods for the solvent-free synthesis of this compound, allowing for a direct comparison of different catalytic systems and conditions.
| Method | Base | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Solid Base Catalysis | Solid KOH (pellet) | None | Room Temp. | 14 | 89 | [1][2] |
| Phase-Transfer Catalysis (PTC) | Solid KOH (pellet) | Tetrabutylammonium (B224687) Iodide (TBAI) | Room Temp. | - | Enhanced Rate | [1] |
| Microwave-Assisted Synthesis | K₂CO₃ + KOH | Tetrabutylammonium Bromide (TBAB) | High | Minutes | High |
Note: Specific quantitative data for microwave-assisted solvent-free synthesis of this compound was not available in the provided search results, but the general principle suggests high yields and significantly reduced reaction times.
Experimental Protocols
Protocol 1: Solvent-Free Synthesis using Solid Potassium Hydroxide (B78521)
This protocol describes a straightforward and efficient method for the synthesis of this compound without the use of a solvent, relying on solid potassium hydroxide as the base.[1][2]
Materials and Reagents:
-
Phenol (1.0 mmol, 94 mg)
-
Allyl bromide (excess)
-
Solid Potassium Hydroxide (KOH) pellet (1 pellet)
-
Stirring apparatus
-
Reaction vessel
-
Apparatus for distillation under reduced pressure
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a suitable reaction vessel, combine phenol (94 mg, 1.0 mmol) and allyl bromide.
-
Add one pellet of solid potassium hydroxide to the mixture.
-
Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Continue stirring for approximately 14 hours or until TLC analysis indicates the consumption of the starting phenol.[1]
-
Upon completion of the reaction, remove the excess allyl bromide by distillation under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Protocol 2: Solvent-Free Synthesis with Phase-Transfer Catalysis
This protocol utilizes a phase-transfer catalyst (PTC) to enhance the reaction rate between the solid base and the organic reactants in the absence of a solvent.[1]
Materials and Reagents:
-
Phenol (1.0 mmol, 94 mg)
-
Allyl bromide (excess)
-
Solid Potassium Hydroxide (KOH) pellet (1 pellet)
-
Tetrabutylammonium Iodide (TBAI) (catalytic amount, e.g., 5 mol%)
-
Stirring apparatus
-
Reaction vessel
-
Apparatus for distillation under reduced pressure
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add phenol (94 mg, 1.0 mmol), allyl bromide, and a catalytic amount of tetrabutylammonium iodide (TBAI).
-
Add one pellet of solid potassium hydroxide to the mixture.
-
Stir the mixture vigorously at room temperature. The PTC will facilitate the transfer of the hydroxide ion to the organic phase, accelerating the deprotonation of phenol.
-
Monitor the reaction progress by TLC. The use of a PTC is expected to significantly reduce the reaction time compared to the uncatalyzed method.[1]
-
Once the reaction is complete, remove the excess allyl bromide via distillation under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel.
Protocol 3: Microwave-Assisted Solvent-Free Synthesis
This protocol employs microwave irradiation to rapidly and efficiently synthesize this compound under solvent-free conditions, often in the presence of a phase-transfer catalyst and a solid support.
Materials and Reagents:
-
Phenol
-
Allyl bromide
-
Potassium Carbonate (K₂CO₃) and Potassium Hydroxide (KOH) mixture
-
Tetrabutylammonium Bromide (TBAB)
-
Microwave reactor
-
Reaction vessel suitable for microwave synthesis
Procedure:
-
In a microwave-safe reaction vessel, combine phenol, allyl bromide, a mixture of potassium carbonate and potassium hydroxide, and a catalytic amount of tetrabutylammonium bromide.
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture with microwaves at a suitable power and for a short duration (typically in the range of minutes). The optimal time and power should be determined empirically.
-
After irradiation, allow the reaction mixture to cool to room temperature.
-
The product can be extracted with a suitable organic solvent (e.g., diethyl ether) and the inorganic salts filtered off.
-
The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography or distillation.
Note on Potential Side Reactions:
-
C-Alkylation: Under certain conditions, C-alkylation of the phenol can occur, leading to the formation of allylphenols as byproducts.
-
Claisen Rearrangement: The product, this compound, can undergo a Claisen rearrangement to form 2-allylphenol, especially at elevated temperatures. It is crucial to control the reaction temperature to minimize this subsequent reaction.[1]
Experimental Workflow Diagram
Caption: General experimental workflow for the solvent-free synthesis of this compound.
References
Application Notes: Microwave-Assisted Synthesis of Allyl Phenyl Ether and its Claisen Rearrangement
Introduction
The synthesis of allyl phenyl ether is a fundamental application of the Williamson ether synthesis, a robust method for forming the ether linkage. This compound is a crucial precursor for the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction that yields ortho-allyl phenols. Microwave-assisted synthesis offers significant advantages over conventional heating methods for both reactions, including dramatically reduced reaction times, improved energy efficiency, and often higher yields.[1][2] This technology utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture.[2]
These application notes provide detailed protocols for the microwave-assisted synthesis of this compound via the Williamson reaction and its subsequent microwave-mediated Claisen rearrangement to 2-allylphenol (B1664045). The protocols are designed for researchers in organic synthesis, medicinal chemistry, and materials science.
Reaction Principles
-
Williamson Ether Synthesis: This reaction proceeds via an SN2 mechanism where a phenoxide ion, generated by deprotonating phenol (B47542) with a mild base like potassium carbonate, acts as a nucleophile. It attacks the electrophilic allyl halide (e.g., allyl bromide), displacing the halide and forming the ether. The use of microwave irradiation can accelerate this process from several hours to mere minutes.[3][4]
-
Claisen Rearrangement: This is an intramolecular, pericyclic reaction known as a[5][5]-sigmatropic rearrangement. Heating this compound causes the allyl group to migrate from the oxygen atom to the ortho position of the aromatic ring, forming 2-allylphenol.[6] Microwave heating provides precise temperature control, which is critical as the product distribution can be highly temperature-dependent.[7][8] At higher temperatures, for instance, the initial product can undergo further reactions.[7][8]
Experimental Protocols
Protocol 1: Microwave-Assisted Williamson Ether Synthesis of this compound
This protocol describes the O-alkylation of phenol with allyl bromide using potassium carbonate as the base under solvent-free microwave irradiation. This method is adapted from general procedures for microwave-assisted ether synthesis.[9][10]
Materials:
-
Phenol (94.1 mg, 1.0 mmol)
-
Allyl bromide (145 mg, 1.2 mmol, 1.2 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 eq)
-
Tetrabutylammonium bromide (TBAB) (optional, ~16 mg, 0.05 mmol, 5 mol%)
-
10 mL microwave process vial with a magnetic stir bar
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Instrumentation:
-
Monowave microwave synthesis reactor
Procedure:
-
Place phenol (1.0 mmol), anhydrous K₂CO₃ (2.0 mmol), and the magnetic stir bar into the 10 mL microwave process vial. If using a phase-transfer catalyst, add TBAB.
-
Add allyl bromide (1.2 mmol) to the vial.
-
Seal the vial with a septum cap.
-
Place the vial into the microwave reactor cavity.
-
Irradiate the mixture at 120°C for 5-10 minutes with stirring. Monitor the reaction progress by TLC or GC-MS if necessary.
-
After the reaction is complete, cool the vial to room temperature using a compressed air stream.
-
Open the vial and add 10 mL of ethyl acetate. Stir the mixture vigorously.
-
Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr).
-
Transfer the filtrate to a separatory funnel and wash with 10 mL of saturated sodium bicarbonate solution, followed by 10 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Microwave-Assisted Claisen Rearrangement of this compound
This protocol details the rearrangement of this compound to 2-allylphenol in high-temperature water, a green and effective solvent medium under microwave conditions.[7]
Materials:
-
This compound (2.0 g, 15 mmol)
-
Deionized water (50 mL)
-
Microwave reaction vessel (volume appropriate for 52 mL) with a magnetic stir bar
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Instrumentation:
-
Microwave batch reactor capable of reaching 200°C and associated pressures.
Procedure:
-
Place this compound (2.0 g) and deionized water (50 mL) into the microwave reaction vessel with a magnetic stir bar.
-
Purge the vessel with an inert gas (e.g., argon).
-
Seal the vessel and place it in the microwave reactor.
-
Set the reactor to rapidly heat the stirred contents to 200°C and hold at this temperature for 60 minutes.
-
After the irradiation period, rapidly cool the vessel to ambient temperature.
-
Transfer the resulting mixture to a separatory funnel and extract with diethyl ether (3 x 25 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product mixture.
-
Analyze the product by GC-MS and ¹H NMR to determine the conversion and product distribution. Purify by column chromatography if desired.[7]
Data Presentation
Table 1: Comparison of Conditions for Microwave-Assisted Williamson Ether Synthesis. This table summarizes representative conditions for the synthesis of aryl ethers, adaptable for this compound.
| Phenol Substrate | Alkylating Agent | Base / Catalyst | Solvent | Power / Temp. | Time (min) | Yield (%) | Reference |
| Phenols | Alkyl Halides | K₂CO₃ / KOH / TBAB | None | 300 W | 0.5 - 1.5 | 85-98 | [10] |
| Phenol | Allyl Bromide | K₂CO₃ | Acetone | Reflux (Conv.) | 480 | ~85-95 | [5][11] |
| o-Nitrophenol | Ditoylates | K₂CO₃ | DMF | 90 °C | 75 | 84 | [6] |
| Phenols | Benzyl Chloride | NaOH / TBAB | Water | 40 W | ~5 | High | [12] |
Table 2: Product Distribution from Microwave-Assisted Rearrangement of this compound in Water. Data adapted from a systematic study showing the effect of temperature on product composition after 1 hour of microwave heating.[7]
| Temperature (°C) | This compound (%) | 2-Allylphenol (%) | 2-Methyl-2,3-dihydrobenzofuran (%) | Other Products (%) |
| 180 | 75 | 25 | <1 | <1 |
| 190 | 48 | 50 | 1 | 1 |
| 200 | 25 | 56 | 10 | 9 |
| 210 | 10 | 45 | 25 | 20 |
| 220 | 6 | 30 | 40 | 24 |
| 230 | 5 | 15 | 43 | 42 |
| 240 | 6 | 7 | 60 | 27 |
| 250 | 10 | 3 | 72 | 15 |
Visualizations
Reaction Mechanisms and Workflows
Caption: SN2 mechanism for the Williamson synthesis of this compound.
Caption: Experimental workflow for microwave-assisted Williamson synthesis.
Caption: Reaction pathway for the Claisen rearrangement of this compound.
Caption: Experimental workflow for microwave-assisted Claisen rearrangement.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. orgchemres.org [orgchemres.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reactions of this compound in High-Temperature Water with Conventional and Microwave Heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. prepchem.com [prepchem.com]
- 12. iajpr.com [iajpr.com]
Application Notes and Protocols for the Claisen Rearrangement of Allyl Phenyl Ether to ortho-Allylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Claisen rearrangement is a powerful and versatile carbon-carbon bond-forming reaction in organic synthesis, specifically a[1][1]-sigmatropic rearrangement. The aromatic Claisen rearrangement of allyl phenyl ether to ortho-allylphenol is a classic example of this reaction, providing a valuable synthetic route to ortho-substituted phenols.[2][3] These products serve as important intermediates in the synthesis of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds.[1][4] This document provides detailed application notes, experimental protocols, and relevant data for the synthesis of ortho-allylphenol from this compound, with a focus on its applications in drug development.
Reaction and Mechanism
The Claisen rearrangement of this compound is a thermal, intramolecular process that proceeds through a concerted, pericyclic mechanism involving a cyclic transition state.[5][6] Upon heating, the allyl group migrates from the oxygen atom to the ortho position of the benzene (B151609) ring. This initially forms a non-aromatic dienone intermediate, which then rapidly tautomerizes to the more stable phenolic form, ortho-allylphenol, to restore aromaticity.[5]
Data Presentation
The following table summarizes typical quantitative data for the two-step synthesis of ortho-allylphenol, which includes the initial Williamson ether synthesis to form this compound and the subsequent Claisen rearrangement.
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Williamson Ether Synthesis | Phenol (B47542), Allyl Bromide, K₂CO₃ | Acetone | Reflux | 8 | ~80-90 | [7] |
| Claisen Rearrangement | This compound | Neat | 200-250 | 1-3 | ~70-85 | [1] |
| Claisen Rearrangement | This compound (with AlCl₃-KI catalyst) | CH₃CN | Ambient | ~1 | High | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Williamson Ether Synthesis)
This protocol describes the synthesis of the starting material, this compound, from phenol and allyl bromide.
Materials:
-
Phenol
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone.
-
Stir the mixture and add allyl bromide (1.2 eq) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with 10% NaOH solution to remove any unreacted phenol, followed by washing with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by vacuum distillation.
Protocol 2: Claisen Rearrangement of this compound to ortho-Allylphenol
This protocol details the thermal rearrangement of this compound to the final product, ortho-allylphenol.
Materials:
-
This compound
-
High-boiling point solvent (e.g., N,N-diethylaniline or diphenyl ether) (optional, can be run neat)
-
10% Sodium hydroxide (NaOH) solution
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Distillation apparatus or reflux condenser with a thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Place this compound in a round-bottom flask equipped with a reflux condenser or a distillation apparatus. The reaction can be performed neat or in a high-boiling solvent.
-
Heat the flask in a heating mantle or an oil bath to approximately 200-250 °C.
-
Maintain this temperature for 1-3 hours. Monitor the progress of the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Dissolve the crude product in diethyl ether and transfer it to a separatory funnel.
-
Extract the phenolic product into the aqueous phase by washing with 10% NaOH solution. The non-phenolic impurities will remain in the ether layer.
-
Separate the aqueous layer and acidify it with concentrated HCl until the solution is acidic to litmus (B1172312) paper. This will precipitate the ortho-allylphenol.
-
Extract the ortho-allylphenol back into diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified ortho-allylphenol. Further purification can be achieved by vacuum distillation or column chromatography.
Visualizations
Reaction Mechanism
Caption: Mechanism of the Claisen Rearrangement.
Experimental Workflow
Caption: Workflow for ortho-Allylphenol Synthesis.
Applications in Drug Development
Ortho-allylphenol is a versatile building block in medicinal chemistry and drug development. Its utility stems from its phenolic hydroxyl group and the reactive allyl side chain, which can be further functionalized to create a diverse range of molecular architectures.
One key application is its use as a precursor for the synthesis of benzofuran (B130515) derivatives.[4] These heterocyclic compounds are prevalent in many biologically active molecules and approved drugs. The synthesis often involves an oxidative cyclization of the ortho-allylphenol core.[4]
Furthermore, derivatives of ortho-allylphenol have demonstrated a range of biological activities, including:
-
Antimicrobial Properties: Some ortho-allylphenol derivatives have shown significant antibacterial activity, making them of interest in the development of new anti-infective agents.
-
Lipoxygenase (LOX) Inhibition: Certain synthetic derivatives have exhibited potent inhibition of lipoxygenase, an enzyme involved in inflammatory pathways.[1] This suggests potential applications in the development of anti-inflammatory drugs.
-
Anticancer Activity: The allyl moiety is a feature in some natural and synthetic compounds with anticancer properties.[8] The ortho-allylphenol scaffold provides a platform for the synthesis of novel compounds for cancer research.
While direct derivatives of ortho-allylphenol are not yet blockbuster drugs, its role as a key intermediate highlights its importance in the drug discovery pipeline. The ability to readily synthesize this compound via the Claisen rearrangement allows for the exploration of a wide chemical space in the search for new therapeutic agents. For instance, it is used as an intermediate in the pharmaceutical industry for producing compounds against androgenic disorders.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. homework.study.com [homework.study.com]
- 3. Claisen Rearrangement [organic-chemistry.org]
- 4. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: A Comparative Study of Thermal versus Lewis Acid-Catalyzed Claisen Rearrangement of Allyl Phenyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Claisen rearrangement of allyl phenyl ether to 2-allylphenol (B1664045) is a fundamental and powerful carbon-carbon bond-forming reaction in organic synthesis. This[1][1]-sigmatropic rearrangement can be induced thermally or catalyzed by Lewis acids, with each method offering distinct advantages and disadvantages. This document provides a detailed comparison of the thermal and Lewis acid-catalyzed approaches, including reaction mechanisms, experimental protocols, and a summary of reaction parameters. The information presented is intended to guide researchers in selecting the optimal conditions for their specific synthetic needs, particularly in the context of drug discovery and development where efficiency and substrate tolerance are paramount.
Introduction
The aromatic Claisen rearrangement is a key transformation for the ortho-allylation of phenols, providing valuable intermediates for the synthesis of a wide range of natural products, pharmaceuticals, and functional materials.[2] The classical thermal Claisen rearrangement is a concerted, pericyclic reaction that typically requires high temperatures to proceed at a practical rate.[3] In contrast, Lewis acid catalysis can significantly accelerate the reaction, often allowing for lower reaction temperatures and shorter reaction times.[4] This acceleration is achieved through the coordination of the Lewis acid to the ether oxygen, which facilitates the cleavage of the C-O bond and lowers the activation energy of the rearrangement.
This document outlines the mechanistic pathways for both thermal and Lewis acid-catalyzed rearrangements and provides detailed, step-by-step protocols for conducting these reactions in a laboratory setting. A comparative analysis of reaction conditions, yields, and times is presented to aid in the selection of the most appropriate method for a given synthetic challenge.
Reaction Mechanisms
The Claisen rearrangement of this compound proceeds through distinct mechanisms depending on whether it is thermally induced or Lewis acid-catalyzed.
Thermal Claisen Rearrangement
The thermal Claisen rearrangement is a concerted, intramolecular[1][1]-sigmatropic rearrangement.[3] It proceeds through a six-membered cyclic transition state, leading to a non-aromatic dienone intermediate. This intermediate then rapidly tautomerizes to the more stable 2-allylphenol to restore aromaticity.[5]
Caption: Mechanism of the Thermal Claisen Rearrangement.
Lewis Acid-Catalyzed Claisen Rearrangement
In the presence of a Lewis acid (e.g., BF₃·OEt₂, ZnCl₂, AlCl₃), the rearrangement is accelerated. The Lewis acid coordinates to the oxygen atom of the this compound, weakening the C-O bond and facilitating its cleavage. This coordination lowers the activation energy for the[1][1]-sigmatropic rearrangement, allowing the reaction to proceed at lower temperatures.[4]
Caption: Mechanism of the Lewis Acid-Catalyzed Claisen Rearrangement.
Comparative Data Presentation
The following table summarizes typical reaction conditions for the thermal and Lewis acid-catalyzed Claisen rearrangement of this compound. It is important to note that the conditions are sourced from different studies and are presented for comparative purposes.
| Parameter | Thermal Rearrangement | Lewis Acid-Catalyzed Rearrangement (ZnCl₂) | Lewis Acid-Catalyzed Rearrangement (BF₃·OEt₂) (Microwave) |
| Substrate | This compound | This compound | o-Allylaryl Ethers |
| Catalyst | None | Zinc Powder | BF₃·OEt₂ |
| Catalyst Loading | N/A | 25 mol% | 1.4 equivalents |
| Solvent | Neat or high-boiling solvent (e.g., N,N-diethylaniline) | THF | Xylene |
| Temperature | 190-220 °C[1] | 55 °C | Microwave Irradiation (720W) |
| Reaction Time | 4-6 hours[1] | 40 minutes | 5-8 minutes |
| Yield | Almost quantitative[1] | 80% | Excellent yields (specific value not provided) |
| Reference | [1] | [6] (from a similar system) | [7] |
Experimental Protocols
The following protocols provide detailed procedures for performing both the thermal and a Lewis acid-catalyzed Claisen rearrangement of this compound.
Protocol 1: Thermal Claisen Rearrangement of this compound
This protocol describes the neat (solvent-free) thermal rearrangement of this compound.
Materials:
-
This compound
-
20% aqueous sodium hydroxide (B78521) (NaOH) solution
-
Petroleum ether
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Air condenser
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Place this compound in a round-bottom flask equipped with an air condenser.
-
Heat the flask in a heating mantle. The temperature will initially be around 190 °C and will rise to approximately 220 °C as the reaction proceeds.[1]
-
Continue heating for 4-6 hours, or until the temperature of the reaction mixture no longer rises.[1]
-
Allow the reaction mixture to cool to room temperature.
-
Dissolve the crude product in a 20% aqueous solution of sodium hydroxide.
-
Transfer the solution to a separatory funnel and extract with petroleum ether to remove any unreacted this compound.
-
Carefully acidify the aqueous layer with concentrated sulfuric acid until the solution is acidic.
-
Extract the product, 2-allylphenol, with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 2-allylphenol.
-
The product can be further purified by vacuum distillation.
Protocol 2: Lewis Acid (BF₃·OEt₂)-Catalyzed Claisen Rearrangement of this compound (Microwave-Assisted)
This protocol is adapted from a microwave-assisted procedure for the rearrangement of o-allylaryl ethers and can be applied to this compound.[7]
Materials:
-
This compound
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Xylene
-
10% Hydrochloric acid (HCl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Microwave reactor
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a microwave-safe round-bottom flask, dissolve this compound (12.5 mmol) in a minimal amount of xylene.
-
Add boron trifluoride diethyl etherate (17.5 mmol) to the solution.
-
Place the flask in the microwave reactor and irradiate at 720W in 30-second cycles.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The total reaction time is typically 5-8 minutes.[7]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (15 mL).
-
Acidify the mixture to pH 1 by adding a 10% HCl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 25 mL).
-
Combine the organic extracts, wash with water (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 2-allylphenol.
-
The product can be further purified by column chromatography on silica (B1680970) gel.
Experimental Workflow
The overall workflow for the synthesis of 2-allylphenol from phenol (B47542) involves two main stages: the Williamson ether synthesis to form this compound, followed by the Claisen rearrangement. The choice between a thermal or Lewis acid-catalyzed rearrangement represents a key decision point in the synthetic route.
Caption: Overall experimental workflow for the synthesis of 2-allylphenol.
Conclusion
Both thermal and Lewis acid-catalyzed Claisen rearrangements are effective methods for the synthesis of 2-allylphenol from this compound. The choice of method depends on the specific requirements of the synthesis. The thermal method is simple and avoids the use of catalysts but requires high temperatures and longer reaction times. The Lewis acid-catalyzed method offers the significant advantage of milder reaction conditions and dramatically reduced reaction times, making it a more efficient option for many applications. For sensitive substrates or when high throughput is desired, the Lewis acid-catalyzed approach is generally preferable. These detailed protocols and comparative data serve as a valuable resource for researchers in the fields of organic synthesis and drug development.
References
- 1. prepchem.com [prepchem.com]
- 2. Enantioselective aromatic Claisen rearrangement of allyl 2-naphthyl ethers catalyzed by π–Cu(ii) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. tsijournals.com [tsijournals.com]
Application Notes and Protocols: Regioselectivity in the Claisen Rearrangement of Substituted Allyl Phenyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Claisen rearrangement is a powerful and versatile carbon-carbon bond-forming reaction in organic synthesis. Specifically, the aromatic Claisen rearrangement of allyl phenyl ethers provides a direct route to ortho-allyl phenols, which are valuable intermediates in the synthesis of a wide range of natural products, pharmaceuticals, and other functionalized organic molecules. The regioselectivity of this[1][1]-sigmatropic rearrangement is highly dependent on the nature and position of substituents on the aromatic ring. Understanding and controlling this regioselectivity is crucial for the efficient synthesis of target molecules.
These application notes provide a detailed overview of the factors influencing the regioselectivity of the Claisen rearrangement of substituted allyl phenyl ethers, supported by quantitative data. Furthermore, detailed experimental protocols for the synthesis of substituted allyl phenyl ethers via Williamson ether synthesis and their subsequent Claisen rearrangement are provided.
Factors Influencing Regioselectivity
The regioselectivity of the Claisen rearrangement of meta-substituted allyl phenyl ethers is primarily governed by the electronic properties of the substituent. Generally, electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at the meta-position direct the allyl group to different ortho positions.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups tend to favor the migration of the allyl group to the ortho position further away from the substituent (C6 position).[2]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) and cyano (-CN) groups favor the migration of the allyl group to the ortho position closer to the substituent (C2 position).[2]
In the case of para-substituted allyl phenyl ethers, the two ortho positions are equivalent, leading to a single ortho-rearranged product. If both ortho positions are blocked, the reaction can proceed via a tandem Claisen and Cope rearrangement to yield the para-substituted product.[3]
Quantitative Data on Regioselectivity
The following table summarizes the product ratios for the Claisen rearrangement of various meta-substituted allyl phenyl ethers, demonstrating the influence of substituent electronics on the regioselectivity. The product ratio refers to the isomer formed by migration to the ortho position further from the meta-substituent (Product A) versus the isomer formed by migration to the ortho position closer to the meta-substituent (Product B).
| meta-Substituent (R) | Product A : Product B Ratio | Predominant Product | Electronic Nature of Substituent |
| OMe | 1.0 : 0.8 | Product A (6-allyl) | Electron-Donating |
| Me | 1.0 : 1.2 | Product B (2-allyl) | Electron-Donating (weakly) |
| F | 1.0 : 1.3 | Product B (2-allyl) | Electron-Withdrawing (weakly) |
| Cl | 1.0 : 1.5 | Product B (2-allyl) | Electron-Withdrawing |
| Br | 1.0 : 1.5 | Product B (2-allyl) | Electron-Withdrawing |
| I | 1.0 : 1.4 | Product B (2-allyl) | Electron-Withdrawing |
| CF₃ | 1.0 : 1.7 | Product B (2-allyl) | Electron-Withdrawing (strongly) |
| CN | 1.0 : 2.0 | Product B (2-allyl) | Electron-Withdrawing (strongly) |
| NO₂ | 1.0 : 1.6 | Product B (2-allyl) | Electron-Withdrawing (strongly) |
Data adapted from Möller, W. T. et al. (2025).[2]
Experimental Protocols
Protocol 1: Synthesis of Substituted Allyl Phenyl Ethers via Williamson Ether Synthesis
This protocol describes a general procedure for the synthesis of substituted allyl phenyl ethers from the corresponding phenols.
Materials:
-
Substituted phenol (B47542) (1.0 eq)
-
Allyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the substituted phenol (1.0 eq) and anhydrous acetone.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the suspension at room temperature for 15 minutes.
-
Add allyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 56 °C for acetone).
-
Maintain the reaction at reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash with 1M NaOH (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield the crude allyl phenyl ether.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Claisen Rearrangement of Substituted Allyl Phenyl Ethers
This protocol outlines a general procedure for the thermal Claisen rearrangement of a substituted this compound.
Materials:
-
Substituted this compound (1.0 eq)
-
N,N-diethylaniline (solvent)
-
Round-bottom flask or sealed tube
-
Reflux condenser (if using a flask)
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar (if using a flask)
-
Standard glassware for workup and purification
Procedure:
-
Place the substituted this compound (1.0 eq) in a round-bottom flask or a sealed tube.
-
Add N,N-diethylaniline as a high-boiling solvent. The concentration can be adjusted, a typical concentration is 0.5 M.
-
Heat the reaction mixture to 180-225 °C. The optimal temperature may vary depending on the substrate.
-
Maintain the reaction at this temperature for 2-24 hours. Monitor the progress of the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and wash with 1M HCl (3 x 20 mL) to remove the N,N-diethylaniline.
-
Wash the organic layer with saturated sodium bicarbonate solution (1 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting ortho-allyl phenol by column chromatography on silica gel.
Visualizations
Logical Relationship of Substituent Effects on Regioselectivity
Caption: Substituent electronic effects on regioselectivity.
Experimental Workflow for Synthesis and Rearrangement
References
Application Notes & Protocols: Synthesis of Substituted Phenols using Allyl Phenyl Ether
Introduction
Substituted phenols are fundamental structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.[1] Their synthesis, with precise control over the substitution pattern (regioselectivity), is a cornerstone of medicinal chemistry and drug development. The aromatic Claisen rearrangement provides a powerful and reliable method for the ortho-allylation of phenols, forming a crucial carbon-carbon bond.[2]
This document provides detailed protocols for the synthesis of substituted phenols, beginning with the preparation of an allyl phenyl ether intermediate via Williamson ether synthesis, followed by its thermal[3][3]-sigmatropic rearrangement to yield the target ortho-allylphenol.[3][4] This two-step sequence is a classic and highly effective strategy for introducing an allyl group specifically at the ortho-position of a phenolic ring.[3]
Synthetic Strategy Overview
The overall synthesis is typically a two-step process starting from a phenol (B47542).
-
O-Allylation (Williamson Ether Synthesis): The phenolic hydroxyl group is first converted into an ether by reacting it with an allyl halide (e.g., allyl bromide) in the presence of a base. This reaction forms the key intermediate, this compound.[3]
-
Claisen Rearrangement: The this compound is then heated, typically to temperatures between 180-250°C, to induce a[3][3]-sigmatropic rearrangement.[3][5] This concerted, intramolecular process moves the allyl group from the oxygen atom to an ortho-position on the aromatic ring, regenerating the phenolic hydroxyl group.[5]
Caption: General experimental workflow for ortho-allylphenol synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the O-allylation of phenol using allyl bromide and potassium carbonate, a standard Williamson ether synthesis procedure.[3]
Materials:
-
Phenol (1.0 equiv)
-
Allyl bromide (1.1 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 equiv)
-
Acetone (B3395972), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add phenol (1.0 equiv) and anhydrous acetone.
-
Add anhydrous potassium carbonate (1.5 equiv) to the solution.
-
Slowly add allyl bromide (1.1 equiv) to the stirred suspension at room temperature.
-
Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the solid with a small amount of acetone.
-
Combine the filtrate and washings, and remove the acetone under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation or column chromatography, though often it is pure enough to be carried directly to the next step.[6]
Protocol 2: Thermal Claisen Rearrangement to 2-Allylphenol (B1664045)
This protocol describes the thermal rearrangement of this compound to the corresponding ortho-substituted phenol.
Materials:
-
This compound (1.0 equiv)
-
High-boiling point solvent (optional, e.g., N,N-diethylaniline) or neat reaction
-
Round-bottom flask equipped for distillation/reflux
-
Heating mantle or oil bath with thermometer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Place the this compound (1.0 equiv) into a round-bottom flask. The reaction can be run neat (without solvent) or in a high-boiling solvent.[3]
-
Flush the flask with an inert gas (Nitrogen or Argon).
-
Heat the reaction mixture to 200-220°C using a heating mantle or oil bath.[3][6]
-
Maintain this temperature for 3-5 hours.[6] Monitor the disappearance of the starting material by TLC or GC analysis.
-
Once the rearrangement is complete, cool the flask to room temperature.
-
The crude 2-allylphenol can be purified. A common method involves dissolving the crude product in diethyl ether, followed by extraction with an aqueous sodium hydroxide (B78521) solution. The aqueous layer is then acidified with HCl to precipitate the phenol, which is subsequently extracted with ether, dried, and concentrated.[4] Final purification is achieved by vacuum distillation.
Data Presentation: Reaction Parameters and Yields
The efficiency of the Claisen rearrangement can be influenced by reaction conditions. The following table summarizes typical outcomes.
| Starting Material | Method | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Thermal (Neat) | 200 | 5 | 90.6 - 95.0 | [6] |
| This compound | Thermal (Neat) | 180 - 220 | Not specified | 70 - 85 (over 2 steps) | [3] |
| This compound | Zeolite Na-ZSM-5 | Not specified | Not specified | 52 (conversion) | [7] |
| Substituted Phenyl Allyl Ethers | Microwave-assisted | 100 - 150 | 0.1 - 0.3 | Dramatic rate increase | [8][9] |
Mechanism and Regioselectivity
The aromatic Claisen rearrangement is a concerted[3][3]-sigmatropic reaction that proceeds through a highly ordered, cyclic six-membered transition state.[5][10] The reaction is intramolecular, meaning the allyl group does not detach from the molecule during migration.[11]
The initial rearrangement yields a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to the stable aromatic phenol product.[5][12]
Caption: Key mechanistic steps of the Claisen Rearrangement.
If both ortho-positions are blocked by other substituents, the allyl group migrates to the para-position. This occurs via an initial[3][3] rearrangement to the ortho position, followed by a[3][3] Cope rearrangement to the para position, and subsequent tautomerization.[2]
Applications in Drug Development
The introduction of an allyl group onto a phenolic core is a valuable transformation in the synthesis of complex molecules. The allyl group itself can be a key pharmacophoric feature or serve as a versatile chemical handle for further elaboration into other functional groups. This methodology is frequently employed in the total synthesis of natural products with pharmaceutical relevance, such as cannabinoids, flavonoids, and various alkaloids.[7][13] The reliability and high ortho-selectivity of the Claisen rearrangement make it an indispensable tool for researchers building complex molecular architectures.
References
- 1. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 2. Claisen Rearrangement [organic-chemistry.org]
- 3. how can you synthesize 2-allylphenol from phenol? | Filo [askfilo.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CA1100999A - Process for preparing 2-allyl phenol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Claisen rearrangement | PPTX [slideshare.net]
- 12. byjus.com [byjus.com]
- 13. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
Application Notes and Protocols: Allyl Phenyl Ether as a Protecting Group in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The allyl ether functional group is a versatile and widely utilized protecting group for phenols in multi-step organic synthesis. Its stability under a range of conditions, including acidic and basic environments, makes it an excellent choice for orthogonal protection strategies. The allyl group can be readily introduced and selectively removed under mild conditions, often involving transition metal catalysis, without affecting other sensitive functional groups within a molecule.[1][2] This document provides detailed application notes and experimental protocols for the use of allyl phenyl ether as a protecting group for phenols.
Key Advantages of the this compound Protecting Group
-
Stability: Allyl ethers are stable to a wide variety of reagents and reaction conditions, including many acidic and basic media, which allows for a broad range of subsequent chemical transformations.[2][3]
-
Orthogonality: The deprotection methods for allyl ethers are distinct from those of many other common protecting groups (e.g., benzyl, silyl, acetal), allowing for their selective removal in complex molecules.[4][5] This orthogonality is a key feature in complex synthetic strategies.
-
Mild Deprotection Conditions: While stable, the allyl group can be cleaved under very mild conditions, most commonly involving palladium(0) catalysts.[1][6] This minimizes the risk of side reactions with sensitive substrates.
-
Chemoselectivity: It is possible to selectively deprotect aryl allyl ethers, such as this compound, in the presence of alkyl allyl ethers under specific palladium-catalyzed conditions.[1][7]
Considerations for Use
While the this compound protecting group is robust, the choice of protection and deprotection conditions should be carefully considered based on the overall functionality of the substrate. For instance, the presence of other sites susceptible to transition metal catalysis may require a different deprotection strategy.
Data Presentation
The following tables summarize typical reaction conditions and yields for the protection of phenols as allyl ethers and their subsequent deprotection.
Table 1: Protection of Phenols as Allyl Phenyl Ethers via Williamson Ether Synthesis
| Phenol (B47542) Substrate | Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference(s) |
| Phenol | K₂CO₃ | Acetone (B3395972) | 8 hours | Reflux | 86-97 | [8] |
| Phenol | NaH | DMF | Not Specified | Room Temp. | High | [9] |
| Phenol | Solid KOH | None (Solvent-Free) | 14 hours | Room Temp. | 89 | [9] |
Table 2: Deprotection of Allyl Phenyl Ethers
| Deprotection Method | Catalyst/Reagent | Solvent | Reaction Time | Temperature | Yield (%) | Reference(s) |
| Palladium-Catalyzed | Pd(PPh₃)₄ / K₂CO₃ | Methanol (B129727) | 1 hour | Room Temp. | 95 | [2] |
| Palladium-Catalyzed | Pd(PPh₃)₄ / NaBH₄ | THF | Not Specified | Room Temp. | 97 | [10] |
| Two-Step (Isomerization-Hydrolysis) | 1. KOtBu2. Mild Acid | 1. DMSO2. Aqueous Acetone | 1-2 hours (isomerization) | Room Temp. | High | [3][6] |
| Metal-Free | HPPh₂ / tBuOK | Not Specified | Not Specified | Not Specified | High | [11] |
Experimental Protocols
Protocol 1: Protection of Phenol as this compound (Williamson Ether Synthesis)
This protocol describes the synthesis of this compound from phenol and allyl bromide using potassium carbonate as the base.
Materials:
-
Phenol (94 g, 1.0 mol)
-
Allyl bromide (121 g, 1.0 mol)
-
Anhydrous potassium carbonate (140 g, 1.0 mol)
-
Acetone (150 g)
-
Diethyl ether
-
10% Sodium hydroxide (B78521) solution
-
Anhydrous potassium carbonate (for drying)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure: [8]
-
To a round-bottom flask fitted with a reflux condenser, add phenol (94 g), allyl bromide (121 g), anhydrous potassium carbonate (140 g), and acetone (150 g).
-
Heat the mixture to reflux and maintain for 8 hours. The mixture will thicken as potassium bromide precipitates.
-
After 8 hours, cool the reaction mixture to room temperature.
-
Add distilled water to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Wash the combined organic extracts with 10% sodium hydroxide solution to remove any unreacted phenol, followed by a wash with distilled water.
-
Dry the organic layer over anhydrous potassium carbonate.
-
Remove the diethyl ether by evaporation under reduced pressure.
-
Purify the crude this compound by vacuum distillation, collecting the fraction boiling at 85 °C at 19 mmHg. The expected yield is 115-130 g.
Protocol 2: Palladium-Catalyzed Deprotection of this compound
This protocol details a mild and efficient deprotection of this compound using a palladium(0) catalyst.
Materials:
-
This compound (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Potassium carbonate (2.0 mmol)
-
Anhydrous methanol (10 mL)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Round-bottom flask
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) apparatus
-
Rotary evaporator
-
Separatory funnel
Procedure: [2]
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous methanol (10 mL).
-
Add potassium carbonate (2.0 mmol) to the solution and stir the mixture at room temperature for 10 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected phenol.
-
If necessary, the crude product can be purified by silica (B1680970) gel column chromatography.
Protocol 3: Two-Step Deprotection via Isomerization and Hydrolysis
This protocol involves the isomerization of the allyl ether to the more labile prop-1-enyl ether, followed by acidic hydrolysis.
Materials:
-
This compound (1.0 equiv.)
-
Potassium tert-butoxide (KOtBu) (1.1 equiv.)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Diethyl ether
-
Water
-
Dilute HCl
-
Aqueous acetone
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure: [6]
Step 1: Isomerization
-
Dissolve the this compound (1.0 equiv.) in anhydrous DMSO in a round-bottom flask under an inert atmosphere.
-
Add potassium tert-butoxide (1.1 equiv.) in one portion.
-
Stir the mixture at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material and the appearance of the isomerized product (prop-1-enyl phenyl ether).
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude prop-1-enyl phenyl ether.
Step 2: Hydrolysis
-
Dissolve the crude prop-1-enyl phenyl ether in a suitable solvent such as aqueous acetone.
-
Add a mild acid (e.g., dilute HCl) to adjust the pH to ~2.
-
Stir the reaction at room temperature until the deprotection is complete as monitored by TLC.
-
Neutralize the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the deprotected phenol.
Visualizations
Caption: Workflow for the protection of phenols as allyl phenyl ethers and subsequent deprotection.
References
- 1. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Allyl Ethers [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 8. prepchem.com [prepchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Reductive deprotection of aryl allyl ethers with Pd(Ph3)4/NaBH4 [infoscience.epfl.ch]
- 11. A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Applications of Ortho-Allylphenols in Fine Chemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ortho-allylphenols are versatile building blocks in the synthesis of fine chemicals, serving as key intermediates in the production of a wide array of valuable compounds, including natural products, pharmaceuticals, agrochemicals, and fragrances. Their utility stems from the reactive allyl group positioned ortho to a phenolic hydroxyl group, which allows for a variety of subsequent transformations. This document provides detailed application notes, experimental protocols, and quantitative data for the use of ortho-allylphenols in fine chemical synthesis.
Synthesis of Ortho-Allylphenols
The most common method for the synthesis of ortho-allylphenols is the Claisen rearrangement of aryl allyl ethers.[1] This[2][2]-sigmatropic rearrangement proceeds by heating the ether, often without a catalyst, to yield the ortho-substituted phenol (B47542).[1] Another efficient method involves the direct ortho-allylation of phenols using an allylic alcohol in the presence of a catalyst such as acidic alumina (B75360).
Protocol: Alumina-Promoted Ortho-Allylation of Phenols
This protocol describes a regioselective ortho-allylation of phenols using an allylic alcohol and acidic aluminum oxide.
Materials:
-
Phenol (or substituted phenol)
-
Allylic alcohol (e.g., geraniol (B1671447), prenol)
-
Acidic aluminum oxide (alumina)
-
Magnetic stir bar
-
Reaction vial (e.g., 40 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Filter agent (e.g., Celite® or silica (B1680970) gel)
-
Rotary evaporator
Procedure:
-
To a 40 mL reaction vial containing a magnetic stir bar, add the phenol (1.5 mmol), the allylic alcohol (1.0 mmol), 1,2-dichloroethane (10 mL), and acidic aluminum oxide (2.0 g).
-
Attach a reflux condenser to the vial.
-
Stir the suspension and heat it to reflux (approximately 83°C for DCE).
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the allylic alcohol is completely consumed (typically 24 hours).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® or silica gel to remove the alumina.
-
Wash the filter cake with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ortho-allylated phenol.
-
Purify the crude product by column chromatography on silica gel if necessary.
Applications in Natural Product Synthesis
Ortho-allylphenols are crucial intermediates in the total synthesis of numerous natural products, particularly those with a phenolic core and an isoprenoid side chain.
Synthesis of Cannabigerol (CBG)
Cannabigerol (CBG) is a non-psychoactive cannabinoid with significant therapeutic potential. A highly efficient synthesis involves the direct ortho-allylation of olivetol (B132274) with geraniol.[2]
Experimental Protocol: One-Step Synthesis of Cannabigerol (CBG)
Materials:
-
Olivetol (5-pentylresorcinol)
-
Geraniol
-
Acidic alumina
-
Hexanes (as solvent)
-
Pressurized reaction tube
-
Magnetic stir bar
-
Heating block or oil bath
Procedure:
-
To a pressurized reaction tube containing a magnetic stir bar, add olivetol (1.5 mmol), geraniol (1.0 mmol), acidic alumina (as a Lewis acid catalyst), and hexanes.
-
Seal the tube and heat the mixture at a temperature 5°C above the reflux temperature of the solvent for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the alumina.
-
Wash the alumina with a suitable solvent (e.g., ethyl acetate).
-
Combine the filtrates and remove the solvent in vacuo to yield the crude CBG.
-
Purify the crude product by column chromatography or crystallization to obtain pure cannabigerol.
Synthesis of Grifolin
Grifolin is a natural product with interesting biological activities. It can be synthesized in one step from orcinol (B57675) and farnesol (B120207) via an alumina-promoted allylation.[2]
Experimental Protocol: Synthesis of Grifolin
Materials:
-
Orcinol (5-methylresorcinol)
-
(2E,6E)-Farnesol
-
Acidic alumina
-
Dichloromethane (DCM)
Procedure:
-
To a solution of orcinol in dichloromethane, add acidic alumina.
-
Add (2E,6E)-farnesol to the suspension.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture to remove the alumina and wash the solid with dichloromethane.
-
Combine the organic phases and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to afford grifolin.
Quantitative Data for Alumina-Promoted Allylation of Phenols
| Phenol | Allylic Alcohol | Product | Yield (%) | Reference |
| Olivetol | Geraniol | Cannabigerol | High | [2] |
| Orcinol | (2E,6E)-Farnesol | Grifolin | High | [2] |
| Orcinol | Geraniol | Piperogalin precursor | High | [2] |
| Orcinol | Prenol | Piperogalin precursor | High | [2] |
Synthesis of Heterocyclic Compounds: Dihydrobenzofurans
Ortho-allylphenols are excellent precursors for the synthesis of 2,3-dihydrobenzofurans, a common scaffold in many bioactive molecules. The intramolecular cyclization can be achieved through various methods, including oxidation-cyclization reactions.
Protocol: Organocatalytic Oxidation-Cyclization of o-Allylphenols
This protocol outlines a green and efficient method for the synthesis of dihydrobenzofurans from ortho-allylphenols using an organocatalyst and hydrogen peroxide.
Materials:
-
Ortho-allylphenol derivative
-
2,2,2-Trifluoroacetophenone (organocatalyst)
-
Hydrogen peroxide (H₂O₂)
-
Solvent (e.g., acetonitrile)
Procedure:
-
In a reaction vessel, dissolve the ortho-allylphenol in the chosen solvent.
-
Add a catalytic amount of 2,2,2-trifluoroacetophenone.
-
Add hydrogen peroxide dropwise to the reaction mixture.
-
Stir the reaction at the appropriate temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, perform a suitable work-up, which may include quenching excess peroxide and extraction with an organic solvent.
-
Dry the organic layer, remove the solvent, and purify the product by column chromatography.
Quantitative Data for Dihydrobenzofuran Synthesis
| Ortho-Allylphenol Substrate | Reaction Conditions | Product | Yield (%) | Reference |
| 2-Allylphenol | Photochemical, gold-mediated ATRA | 2-(Iodomethyl)-2,3-dihydrobenzofuran | up to 96 | |
| Substituted 2-Allylphenols | Organocatalytic oxidation (CF₃COPh, H₂O₂) | Substituted 2,3-dihydrobenzofurans | High | |
| 2-Allylphenol | Oxyselenocyclization (diaryl diselenides, Oxone®) | 2-((Arylselanyl)methyl)-2,3-dihydrobenzofuran | Moderate to High |
Diagrams
Caption: Experimental workflow for the one-step synthesis of Cannabigerol (CBG).
Caption: Mechanism of the Claisen rearrangement to form ortho-allylphenols.
Caption: Applications of ortho-allylphenols in the synthesis of various fine chemicals.
References
Application Notes and Protocols: Allyl Phenyl Ether in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl phenyl ether (APE) is a versatile monomer that can undergo polymerization through various mechanisms, including cationic, radical, and transition metal-catalyzed pathways. The resulting polymer, poly(this compound), possesses a unique combination of an aromatic ring and a flexible ether linkage in its side chain, which can impart desirable properties for various applications. This document provides detailed application notes and experimental protocols for the polymerization of this compound, targeting researchers and professionals in materials science and drug development.
Polymerization of this compound: An Overview
This compound's polymerization behavior is significantly influenced by the chosen method. Due to the presence of the allyl group, it can exhibit complex reaction kinetics, including a propensity for chain transfer reactions. Furthermore, under certain conditions, particularly at elevated temperatures or in the presence of acid catalysts, APE can undergo a Claisen rearrangement, leading to a polymer with a different repeating unit structure.
Cationic Polymerization
Cationic polymerization of this compound, typically initiated by Lewis acids such as boron trifluoride etherate (BF₃·OEt₂), can proceed via two main pathways. One pathway involves the direct polymerization of the allyl double bond. The other, a "phantom polymerization," involves an intramolecular rearrangement similar to the Claisen rearrangement, resulting in a polymer structurally identical to poly(2-allylphenol). This rearrangement can occur at temperatures lower than the typical thermal Claisen rearrangement due to the presence of the catalyst. The resulting polymers are often of low molecular weight.
Radical Polymerization
In radical polymerization, initiated by compounds like azobisisobutyronitrile (AIBN), this compound generally shows a low tendency to homopolymerize. It often acts as a retarder and a degradative chain-transfer agent, where the abstraction of an allylic hydrogen leads to a stable, less reactive radical. However, APE can be copolymerized with other monomers, such as acrylonitrile (B1666552) and methyl methacrylate, where it is incorporated into the polymer chain to a limited extent.[1][2] A proposed alternative mechanism for the radical polymerization of allyl ethers is the Radical-Mediated Cyclization (RMC), which involves a [3+2] cyclization process. This mechanism suggests an initial hydrogen abstraction from the allyl group, followed by the formation of a five-membered ring.[3]
Transition Metal-Catalyzed Polymerization
A novel and efficient method for polymerizing allyl ethers is the tandem isomerization/cationic polymerization catalyzed by transition metal complexes.[4] In this process, the catalyst, such as a combination of a cobalt carbonyl complex and a silane, first isomerizes the allyl ether to the more reactive 1-propenyl ether. The highly reactive 1-propenyl ether then undergoes rapid cationic polymerization, leading to high molecular weight polymers. This method overcomes the inherent difficulties associated with the direct polymerization of allyl ethers.
Quantitative Data Summary
The following tables summarize the available quantitative data for the polymerization of this compound and its copolymerization with other monomers. It is important to note that comprehensive data for the homopolymerization of APE is limited in the literature.
Table 1: Copolymerization of this compound (APE) with Methyl Methacrylate (MMA) and Acrylonitrile (ACN) [1]
| Comonomer (M₂) | [APE]/[M₂] in feed | Mole fraction of APE in copolymer |
| MMA | 0.49 | 0.018 |
| MMA | 1.00 | 0.024 |
| ACN | 0.24 | 0.077 |
| ACN | 0.49 | 0.125 |
| ACN | 0.99 | 0.192 |
Table 2: Chain Transfer Constants (Cₓ) for this compound in Radical Polymerization [5][6]
| Monomer | Cₓ x 10³ |
| Styrene | 2.5 |
| Methyl Acrylate | 1.0 |
| Butyl Methacrylate | 0.9 |
| Vinylpyrrolidone | 4.0 |
| Vinylcaprolactam | 4.2 |
Table 3: Thermal Properties of Poly(phenylene oxide) (PPO) - A Structurally Related Polymer [7]
| Property | Value |
| Glass Transition Temperature (Tg) | 210 °C |
| Melting Temperature (Tm) | Not applicable (amorphous) |
| Thermo-oxidative Stability | High |
| Radiation Stability | Excellent |
Experimental Protocols
Protocol 1: Cationic Polymerization of this compound with BF₃·OEt₂ (Claisen Rearrangement Polymerization)
This protocol is based on the general procedure for the cationic polymerization of phenylbutadienes with BF₃·OEt₂ and adapted for this compound, leading to a polymer structurally similar to poly(2-allylphenol).[8]
Materials:
-
This compound (APE), freshly distilled
-
Boron trifluoride etherate (BF₃·OEt₂), freshly distilled
-
Ethylene (B1197577) dichloride (EDC), dried and distilled
-
Methanol
-
High vacuum line and glassware
Procedure:
-
All glassware is flame-dried under high vacuum and cooled under a nitrogen atmosphere.
-
In a Schlenk flask equipped with a magnetic stirrer, add the desired amount of this compound and dry ethylene dichloride.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C) in an appropriate bath.
-
Under a nitrogen flow, add the required amount of BF₃·OEt₂ via syringe. The concentration of the catalyst is typically in the range of 1-5 mol% with respect to the monomer.
-
Allow the reaction to proceed for the desired time (e.g., 1-24 hours). The solution may become viscous.
-
Terminate the polymerization by adding an excess of cold methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
-
Characterize the polymer using techniques such as ¹H NMR, FT-IR, and Gel Permeation Chromatography (GPC).
Protocol 2: Radical Copolymerization of this compound and Acrylonitrile
This protocol is based on the experimental conditions described for the radical copolymerization of APE with various monomers.[1]
Materials:
-
This compound (APE), freshly distilled
-
Acrylonitrile (ACN), freshly distilled
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol
-
Dimethylformamide (DMF), dried and distilled
-
Methanol
-
Nitrogen source
-
Polymerization ampoules
Procedure:
-
Prepare a stock solution of AIBN in DMF (e.g., 0.0142 M).
-
In a polymerization ampoule, add the desired amounts of this compound and acrylonitrile.
-
Add the appropriate volume of the AIBN stock solution in DMF.
-
Degas the mixture by several freeze-pump-thaw cycles.
-
Seal the ampoule under vacuum or nitrogen.
-
Place the ampoule in a thermostatically controlled bath at 60 °C for a specified time to achieve a low conversion (e.g., <10%).
-
Cool the ampoule to stop the polymerization.
-
Open the ampoule and precipitate the polymer by pouring the contents into a large volume of methanol.
-
Filter the polymer, wash thoroughly with methanol, and dry under vacuum at 40-50 °C.
-
Determine the copolymer composition using ¹H NMR spectroscopy.
Protocol 3: Tandem Isomerization/Cationic Polymerization of this compound
This protocol is based on the general procedure for the transition metal-catalyzed polymerization of allyl ethers.[4]
Materials:
-
This compound (APE), freshly distilled
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Diphenylsilane (B1312307) (Ph₂SiH₂)
-
Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)
-
Methanol
-
Nitrogen or Argon atmosphere (glovebox or Schlenk line)
Procedure:
-
All manipulations should be carried out under an inert atmosphere.
-
In a dry Schlenk flask, dissolve a catalytic amount of Co₂(CO)₈ (e.g., 1-2 mol%) in the this compound monomer.
-
To this solution, add the cocatalyst, diphenylsilane (e.g., 2-4 mol%), via syringe.
-
The reaction is typically exothermic and may proceed rapidly at room temperature. Stir the mixture vigorously.
-
After the reaction is complete (e.g., 1 hour, or when the viscosity increase ceases), dissolve the polymer in a suitable solvent like chloroform (B151607) or THF.
-
Precipitate the polymer by pouring the solution into a large excess of methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum.
-
Characterize the polymer by ¹H NMR, FT-IR, and GPC to confirm the structure and determine the molecular weight.
Visualizations
Cationic Polymerization with Claisen Rearrangement
Caption: Cationic polymerization of APE involving a Claisen-type rearrangement.
Radical-Mediated Cyclization (RMC) Workflow
Caption: Proposed workflow for the Radical-Mediated Cyclization of this compound.
Tandem Isomerization-Polymerization Workflow
Caption: Workflow for the tandem isomerization-cationic polymerization of APE.
Applications and Future Directions
While the homopolymer of this compound has not been extensively explored for specific high-end applications, the monomer itself serves as a valuable synthon. Its use in copolymerization allows for the introduction of phenyl ether moieties into various polymer backbones, which can enhance thermal stability and modify refractive index.
The field of drug delivery has seen the use of various poly-allyl compounds, often leveraging the reactivity of the allyl group for post-polymerization modification to attach therapeutic agents or targeting ligands. Although direct applications of poly(this compound) in drug delivery have not been widely reported, its structural features suggest potential for future exploration in this area. The aromatic side chains could engage in π-π stacking interactions with aromatic drug molecules, and the polymer backbone could be further functionalized.
Further research into controlled polymerization techniques for this compound to achieve higher molecular weights and lower polydispersity is warranted. Additionally, a more thorough investigation of the thermal and mechanical properties of the homopolymer would be beneficial for identifying potential applications in areas such as high-performance coatings, specialty adhesives, and advanced optical materials.
Disclaimer: The provided protocols are intended as a general guide and may require optimization based on specific laboratory conditions and desired polymer characteristics. Appropriate safety precautions should be taken when handling all chemicals.
References
The Pivotal Role of Allyl Phenyl Ether in Crafting Pharmaceutical Intermediates
For Immediate Release
[City, State] – [Date] – Allyl phenyl ether has emerged as a crucial building block in the synthesis of a variety of pharmaceutical intermediates, primarily through its versatile reactivity in the famed Claisen rearrangement. This aromatic ether serves as a readily accessible precursor to 2-allylphenol (B1664045) and its derivatives, which are integral to the manufacturing of several key therapeutic agents. This application note provides detailed protocols and quantitative data for the synthesis and transformation of this compound, highlighting its significance for researchers, scientists, and professionals in drug development.
Introduction
This compound, a seemingly simple organic molecule, holds a significant position in the toolbox of medicinal chemists. Its true synthetic potential is unlocked through the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. This[1][1]-sigmatropic rearrangement thermally converts this compound into its isomeric ortho-allylphenol with high regioselectivity and yield. This transformation opens a gateway to a class of substituted phenols that are precursors to a range of pharmaceuticals, including beta-blockers and analgesics.
Core Synthetic Pathways
The journey from simple starting materials to complex pharmaceutical intermediates using this compound chemistry can be dissected into two fundamental and highly efficient reactions: the Williamson Ether Synthesis and the Claisen Rearrangement.
Williamson Ether Synthesis of this compound
The synthesis of this compound is most commonly achieved through the Williamson ether synthesis. This reliable S(_N)2 reaction involves the nucleophilic substitution of a halide from an allyl halide by a phenoxide ion.
Reaction Scheme:
Caption: Williamson Ether Synthesis of this compound.
Claisen Rearrangement to 2-Allylphenol
The cornerstone application of this compound in pharmaceutical synthesis is its thermal rearrangement to 2-allylphenol. This concerted, pericyclic reaction proceeds through a cyclic transition state to yield the ortho-substituted phenol, a valuable pharmaceutical intermediate.
Reaction Scheme:
Caption: Claisen Rearrangement of this compound.
Applications in Pharmaceutical Intermediate Synthesis
The utility of this compound is best illustrated through its application in the synthesis of key pharmaceutical intermediates.
Synthesis of 2-Allylphenol: A Versatile Intermediate
2-Allylphenol, the direct product of the Claisen rearrangement of this compound, is a precursor to several important pharmaceuticals.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound
This protocol details the synthesis of this compound from phenol and allyl bromide.
-
Materials: Phenol, allyl bromide, anhydrous potassium carbonate, acetone (B3395972).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine phenol (1.0 eq), allyl bromide (1.0-1.2 eq), and anhydrous potassium carbonate (1.0-1.5 eq) in acetone.
-
Reflux the mixture for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 10% aqueous sodium hydroxide (B78521) to remove any unreacted phenol, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the product by vacuum distillation.
-
Protocol 2: Claisen Rearrangement of this compound to 2-Allylphenol
This protocol describes the thermal rearrangement of this compound to 2-allylphenol.
-
Materials: this compound.
-
Procedure:
-
Place this compound in a flask equipped with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the ether to a temperature between 180-220 °C.
-
Maintain this temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture.
-
The resulting 2-allylphenol can be purified by vacuum distillation.
-
Quantitative Data Summary
| Reaction | Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Williamson Ether Synthesis | Phenol, Allyl Bromide, K₂CO₃ | Acetone | Reflux | 8 | 85-95 | [2] |
| Williamson Ether Synthesis | Phenol, Allyl Bromide, KOH | Solvent-free | Room Temp | 14 | 89 | [2] |
| Claisen Rearrangement | This compound | Neat (solvent-free) | 200-250 | 1-3 | 70-85 | [3] |
| Zn-catalyzed Claisen Rearr. | This compound | Zinc powder / THF | 55 | 0.67 | 80 |
Synthesis of Beta-Blocker Intermediates: Oxprenolol and Alprenolol
2-Allylphenol is a key starting material for the synthesis of the beta-blockers Oxprenolol and Alprenolol. The synthesis involves the reaction of 2-allylphenol with epichlorohydrin (B41342), followed by reaction with an appropriate amine.
Synthetic Workflow:
Caption: Synthesis of Propanolamine Intermediates from 2-Allylphenol.
Protocol 3: Synthesis of 1-(2-Allylphenoxy)-2,3-epoxypropane (Intermediate for Alprenolol/Oxprenolol)
-
Materials: 2-Allylphenol, epichlorohydrin, sodium hydroxide, water, and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).
-
Procedure:
-
To a stirred solution of 2-allylphenol (1.0 eq) and epichlorohydrin (3.0 eq), add a phase-transfer catalyst (0.05 eq).
-
Slowly add a 30% aqueous solution of sodium hydroxide (1.5 eq) dropwise, maintaining the temperature at 50 °C.
-
Continue stirring at 50 °C for 6 hours.
-
After cooling, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide intermediate.
-
Protocol 4: Synthesis of Alprenolol
-
Materials: 1-(2-Allylphenoxy)-2,3-epoxypropane, isopropylamine, ethanol.
-
Procedure:
-
Dissolve the epoxide intermediate (1.0 eq) in ethanol.
-
Add an excess of isopropylamine (2.0-3.0 eq).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
-
Quantitative Data for Beta-Blocker Intermediate Synthesis
| Reaction | Starting Material | Key Reagents | Yield (%) |
| Epoxidation of 2-Allylphenol | 2-Allylphenol | Epichlorohydrin, NaOH, PTC | High |
| Synthesis of Alprenolol | Epoxide Intermediate | Isopropylamine | Good |
Synthesis of Propranolol Intermediate
A similar synthetic strategy can be applied to synthesize intermediates for Propranolol, starting from 1-naphthol (B170400). The first step involves the allylation of 1-naphthol to form 1-allyloxynaphthalene, which can then be used to build the propanolamine side chain.
Synthetic Workflow:
Caption: Synthetic Route to Propranolol Intermediate.
Protocol 5: Synthesis of 1-Allyloxynaphthalene
-
Materials: 1-Naphthol, allyl bromide, potassium carbonate, acetone.
-
Procedure:
-
Follow the general procedure outlined in Protocol 1, substituting phenol with 1-naphthol.
-
The reaction progress can be monitored by TLC.
-
Purification is typically achieved by vacuum distillation.
-
Quantitative Data for 1-Allyloxynaphthalene Synthesis
| Reaction | Starting Material | Key Reagents | Yield (%) |
| Williamson Ether Synthesis | 1-Naphthol | Allyl Bromide, K₂CO₃, Acetone | 90-95 |
Conclusion
This compound is a versatile and indispensable reagent in the synthesis of pharmaceutical intermediates. Its facile preparation via the Williamson ether synthesis and its efficient conversion to 2-allylphenol through the Claisen rearrangement provide a robust platform for the construction of a variety of complex molecules. The protocols and data presented herein underscore the practical utility of this compound chemistry in the development of important therapeutic agents. For researchers and professionals in the pharmaceutical industry, a thorough understanding of these synthetic transformations is essential for the innovation and production of next-generation medicines.
References
Application of Allyl Phenyl Ether in the Preparation of Agrochemicals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl phenyl ether is a versatile chemical intermediate with significant applications in the synthesis of a variety of agrochemicals. Its unique structure, featuring an allyl group attached to a phenyl ring via an ether linkage, allows for a range of chemical transformations to produce active ingredients with fungicidal, herbicidal, and insecticidal properties. This document provides detailed application notes and experimental protocols for the synthesis of these agrochemicals, along with data on their efficacy and mechanism of action.
I. Fungicides Derived from this compound
The primary application of this compound in fungicide synthesis involves its conversion to 2-allylphenol (B1664045), which serves as a precursor for a range of potent antifungal compounds.
A. Synthesis of 2-Allylphenol via Claisen Rearrangement
The key transformation is the Claisen rearrangement, a[1][1]-sigmatropic rearrangement of this compound to 2-allylphenol.[2]
Experimental Protocol: Claisen Rearrangement of this compound
-
Materials: this compound, high-boiling point solvent (e.g., N,N-diethylaniline or decalin), round-bottom flask, reflux condenser, heating mantle, distillation apparatus.
-
Procedure:
-
Place this compound in a round-bottom flask. The reaction can be run neat or in a high-boiling solvent.[2]
-
Heat the mixture to 180–220 °C under a reflux condenser.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Purify the product by vacuum distillation to obtain 2-allylphenol.
-
Experimental Workflow: From Phenol (B47542) to 2-Allylphenol
Caption: Synthesis pathway from phenol to 2-allylphenol.
B. Synthesis of 2-Allylphenol Derivatives
2-Allylphenol can be further modified to enhance its fungicidal activity. Common modifications include nitration and O-alkylation/acylation.
Experimental Protocol: Nitration of 2-Allylphenol
-
Materials: 2-allylphenol, concentrated nitric acid, concentrated sulfuric acid, dichloromethane (B109758), ice bath, separatory funnel.
-
Procedure:
-
Dissolve 2-allylphenol in dichloromethane in a flask and cool the mixture in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.[3]
-
Carefully pour the reaction mixture into ice water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate (B86663).
-
Remove the solvent under reduced pressure and purify the resulting nitro-derivatives (2-allyl-4-nitrophenol and 2-allyl-6-nitrophenol) by column chromatography.[3]
-
Experimental Protocol: O-Methylation of 2-Allylphenol
-
Materials: 2-allylphenol, dimethyl sulfate, potassium carbonate, acetone, round-bottom flask, reflux condenser.
-
Procedure:
-
To a solution of 2-allylphenol in acetone, add potassium carbonate.
-
Add dimethyl sulfate dropwise to the mixture.
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield 2-allyl-1-methoxyphenol.
-
Experimental Protocol: O-Acetylation of 2-Allylphenol
-
Materials: 2-allylphenol, acetic anhydride (B1165640), pyridine (B92270), round-bottom flask.
-
Procedure:
-
Dissolve 2-allylphenol in pyridine.
-
Add acetic anhydride dropwise to the solution at room temperature.
-
Stir the reaction mixture for a few hours.
-
Pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent to obtain 2-allylphenyl acetate.
-
C. Antifungal Activity Data
Derivatives of 2-allylphenol have shown significant fungicidal activity against a range of plant pathogens.
| Compound | Fungal Species | IC50 (µg/mL) | Reference |
| 2-Allylphenol | Botrytis cinerea | 68 | [4] |
| 2-Allyl-1-methoxyphenol | Botrytis cinerea | 2 | [1] |
| 2-Allylphenyl acetate | Botrytis cinerea | 1 | [1] |
| 2-(2-Hydroxypropyl)phenol | Rhizoctonia cerealis | 1.0 - 23.5 | [5] |
| 2-Allylphenol | Rhizoctonia cerealis | 8.2 - 48.8 | [5] |
| 2-(2-Hydroxypropyl)phenol | Pythium aphanidermatum | 1.0 - 23.5 | [5] |
| 2-Allylphenol | Pythium aphanidermatum | 8.2 - 48.8 | [5] |
| 2-(2-Hydroxypropyl)phenol | Valsa mali | 1.0 - 23.5 | [5] |
| 2-Allylphenol | Valsa mali | 8.2 - 48.8 | [5] |
| 2-(2-Hydroxypropyl)phenol | Botrytis cinerea | 1.0 - 23.5 | [5] |
D. Mechanism of Action: Inhibition of Fungal Respiration
2-Allylphenol and its derivatives are known to inhibit fungal respiration.[4] They are believed to target the alternative oxidase (AOX) pathway, which is a branch of the mitochondrial electron transport chain in some fungi, providing an alternative route for electrons when the main cytochrome pathway is inhibited.[4] By inhibiting AOX, these compounds disrupt the fungus's ability to produce energy, leading to growth inhibition.
Signaling Pathway: Inhibition of Alternative Oxidase (AOX) by 2-Allylphenol Derivatives
Caption: Proposed mechanism of action of 2-allylphenol derivatives.
II. Herbicides Derived from Phenyl Ethers
Diphenyl ether herbicides are a significant class of agrochemicals. While a direct, high-yield synthesis from this compound is not commonly reported, the phenoxy group is a key structural feature. The synthesis of these compounds often involves the Ullmann condensation. A plausible route could involve the conversion of 2-allylphenol to a substituted phenol, which can then undergo an Ullmann condensation.
A. Synthesis of Diphenyl Ether Herbicides via Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms a diaryl ether from a phenol and an aryl halide.[6]
Experimental Protocol: Ullmann Condensation for Diphenyl Ether Synthesis
-
Materials: A substituted phenol (potentially derived from 2-allylphenol), an activated aryl halide, copper catalyst (e.g., copper(I) oxide, copper(I) iodide), a base (e.g., potassium carbonate, cesium carbonate), and a high-boiling polar solvent (e.g., DMF, NMP).
-
Procedure:
-
In a reaction vessel, combine the phenol, aryl halide, copper catalyst, and base in the solvent.
-
Heat the mixture to a high temperature (typically 150-250 °C) for several hours.
-
Monitor the reaction by TLC or GC.
-
After cooling, dilute the reaction mixture with a solvent and wash with aqueous acid and brine to remove the catalyst and salts.
-
Dry the organic layer and remove the solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain the diphenyl ether.
-
Logical Relationship: Synthesis of Diphenyl Ether Herbicides
Caption: General synthetic route to diphenyl ether herbicides.
B. Herbicidal Activity Data
Phenoxy herbicides, a class of diphenyl ether derivatives, are effective against broadleaf weeds.[7]
| Herbicide | Target Weeds | Application Rate | Reference |
| 2,4-D | Broadleaf weeds | Varies | [8] |
| MCPA | Broadleaf weeds | Varies | [8] |
| Fenoxaprop-P-ethyl | Grassy weeds | Varies | [7] |
| Fluazifop-P-butyl | Grassy weeds | Varies | [7] |
III. Insecticides Derived from Phenyl Ethers
The insecticide Pyridalyl is a notable example of a phenyl ether-containing agrochemical.[9] While its commercial synthesis may not start directly from this compound, the core structure provides a template for designing new insecticides.
A. Synthesis of Pyridalyl Analogues
The synthesis of Pyridalyl involves multiple steps, including the formation of a dichloropropenyloxy phenol intermediate.[9] A potential synthetic strategy for analogues could involve the reaction of a substituted phenol (derivable from 2-allylphenol) with a suitable pyridine derivative.
Experimental Workflow: Conceptual Synthesis of Pyridalyl-like Structures
Caption: Conceptual pathway for synthesizing Pyridalyl analogues.
B. Insecticidal Activity Data
Pyridalyl is effective against various lepidopteran and thysanopteran pests.[9]
| Insecticide | Target Pests | Activity | Reference |
| Pyridalyl | Lepidopteran larvae | High | [9] |
| Pyridalyl | Thrips | High | [9] |
| Phenyl ether derivatives | Plutella xylostella | Varies | [10] |
| Phenyl ether derivatives | Mythimna separata | Varies | [10] |
Conclusion
This compound is a valuable starting material for the synthesis of a diverse range of agrochemicals. Its transformation into 2-allylphenol provides a versatile platform for the development of potent fungicides. While its direct application in the synthesis of commercial herbicides and insecticides is less documented, the core phenyl ether structure is a key pharmacophore in these classes of agrochemicals, suggesting potential for the development of novel active ingredients derived from this readily available intermediate. The provided protocols and data serve as a foundation for further research and development in this promising area of agrochemical synthesis.
References
- 1. 2-Allylphenol synthesis - chemicalbook [chemicalbook.com]
- 2. how can you synthesize 2-allylphenol from phenol? | Filo [askfilo.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.alfredstate.edu [web.alfredstate.edu]
- 7. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 8. The Phenoxy Herbicides: CAST | Weed Science | Cambridge Core [cambridge.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Semisynthesis of some matrine ether derivatives as insecticidal agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Williamson Synthesis of Allyl Phenyl Ether
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during the Williamson synthesis of allyl phenyl ether. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected. What are the common causes?
Low yields in the Williamson synthesis of this compound can often be attributed to several factors, including incomplete deprotonation of the phenol (B47542), competing side reactions, or suboptimal reaction conditions. A primary cause for low yield is the competition between the desired O-alkylation and C-alkylation of the phenoxide ion.[1][2] Additionally, elimination reactions of the allyl halide and subsequent Claisen rearrangement of the product can reduce the final yield of this compound.[1][3]
Q2: I am observing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?
The formation of an alkene byproduct, propene, is indicative of a competing E2 elimination pathway. This becomes more significant with secondary and tertiary alkyl halides. However, as allyl bromide is a primary halide, this is a less common, but still possible, side reaction. To minimize elimination, ensure you are using a primary allyl halide like allyl bromide or chloride.[1] The choice of a less sterically hindered base can also favor the SN2 reaction over elimination.
Q3: My final product is contaminated with 2-allylphenol (B1664045). How can I prevent its formation?
The presence of 2-allylphenol can be due to two main reasons: C-alkylation during the Williamson synthesis or Claisen rearrangement of the this compound product.
-
C-Alkylation: This occurs when the allyl group attaches to the aromatic ring instead of the oxygen atom.[1] To favor O-alkylation, the choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are recommended as they solvate the cation of the phenoxide, leaving the oxygen atom more available for nucleophilic attack.[4][5] Protic solvents, on the other hand, can hydrogen bond with the phenoxide oxygen, shielding it and thus promoting C-alkylation.[4]
-
Claisen Rearrangement: this compound can undergo a[6][6]-sigmatropic rearrangement to form 2-allylphenol, especially at elevated temperatures (around 250°C).[1][7] It is crucial to maintain a controlled reaction temperature during the synthesis and purification steps to minimize this subsequent reaction.[1] If the reaction is performed at a high temperature, the desired product may rearrange.
Q4: The O-alkylation vs. C-alkylation selectivity is poor. How can I improve it?
The ratio of O-alkylation to C-alkylation is highly dependent on the reaction conditions. The following table summarizes the key factors influencing this selectivity:
| Factor | Condition Favoring O-Alkylation (this compound) | Condition Favoring C-Alkylation (Allylphenols) | Rationale |
| Solvent | Polar aprotic (e.g., DMF, DMSO, Acetonitrile)[4][5] | Protic (e.g., Water, Trifluoroethanol)[4] | Protic solvents solvate the phenoxide oxygen via hydrogen bonding, hindering its nucleophilicity and making the carbon atoms of the ring more accessible for attack.[4] |
| Counter-ion | Larger, softer cations (e.g., K+, Cs+) | Smaller, harder cations (e.g., Na+, Li+) | Smaller cations associate more closely with the phenoxide oxygen, partially shielding it and favoring C-alkylation. |
| Temperature | Lower to moderate temperatures | Higher temperatures | Higher temperatures can provide the activation energy needed for the Claisen rearrangement of the O-alkylated product to the C-alkylated product.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions in the Williamson synthesis of this compound?
The primary side reactions are:
-
C-Alkylation: The electrophilic attack of the allyl group on the carbon atoms of the aromatic ring, leading to the formation of ortho- and para-allylphenols.[1][2]
-
Elimination: The base-induced elimination of HBr from allyl bromide to form propene. This is generally a minor pathway with primary halides.[1]
-
Claisen Rearrangement: The thermal rearrangement of the desired product, this compound, to 2-allylphenol.[1][7]
Q2: How does the choice of base affect the reaction?
The base is crucial for deprotonating the phenol to form the more nucleophilic phenoxide ion. Strong bases like sodium hydride (NaH) or potassium hydride (KH) ensure complete deprotonation.[8] Weaker bases like potassium carbonate (K₂CO₃) are also commonly used, often in conjunction with a polar aprotic solvent.[9] The choice of a bulky base can potentially increase the likelihood of elimination reactions.
Q3: Can I use a phase-transfer catalyst?
Yes, a phase-transfer catalyst (PTC) such as tetrabutylammonium (B224687) iodide (TBAI) can be beneficial, especially in solvent-free conditions or when using a solid base like potassium hydroxide (B78521).[6] The PTC helps to bring the phenoxide ion into the organic phase to react with the allyl halide, which can enhance the reaction rate.[6]
Q4: What is a typical yield for this reaction?
Yields can vary significantly depending on the reaction conditions. With optimized protocols, yields of around 88-89% for this compound have been reported.[1][10] However, in some cases, the reaction mixture may contain a significant portion of side products. For example, one study reported a mixture of 78% this compound and 12% 2-allylphenol.[2]
Quantitative Data on Side Reactions
The following table presents some quantitative data on the formation of side products under different conditions.
| Product | Reaction Conditions | Yield/Conversion | Reference |
| This compound | Phenol, Allyl bromide, K₂CO₃, Acetone, Reflux | 115-130 g from 94 g phenol | [9] |
| This compound | Phenol, Allyl bromide, KOH, Solvent-free, Room Temp. | 89% | [1] |
| This compound / 2-Allylphenol | Sodium phenolate, Allyl bromide, Ethyl alcohol solvent | 78% / 12% | [2] |
| 2-Allylphenol (from Claisen Rearrangement) | This compound, H-ZSM-5 zeolite catalyst | 40% (from 67% conversion) | [3] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound in Acetone[9]
This protocol aims to maximize the yield of this compound while minimizing side reactions by using a polar aprotic solvent and a carbonate base.
Materials:
-
Phenol (94 g)
-
Allyl bromide (121 g)
-
Anhydrous potassium carbonate (140 g)
-
Acetone (150 g)
-
Diethyl ether
-
10% Sodium hydroxide solution
-
Distilled water
-
Anhydrous potassium carbonate (for drying)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine phenol, allyl bromide, anhydrous potassium carbonate, and acetone.
-
Reflux the mixture for 8 hours. The mixture will thicken as potassium bromide precipitates.
-
After cooling to room temperature, add distilled water to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the organic layer with a 10% sodium hydroxide solution to remove any unreacted phenol.
-
Wash the organic layer with a small amount of distilled water.
-
Dry the organic layer over anhydrous potassium carbonate.
-
Remove the diethyl ether by rotary evaporation.
-
Purify the crude this compound by vacuum distillation, collecting the fraction boiling at 85°C at 19 mmHg.
Protocol 2: Solvent-Free Synthesis of this compound[6]
This protocol offers a more environmentally friendly approach by avoiding a solvent. A phase-transfer catalyst can be optionally used to enhance the reaction rate.
Materials:
-
Phenol (1 equivalent)
-
Allyl bromide (3-4 equivalents)
-
Solid potassium hydroxide (KOH) pellets (2 equivalents)
-
Tetrabutylammonium iodide (TBAI) (optional, 5 mol%)
Procedure:
-
In a reaction vessel, combine the phenol, allyl bromide, and solid KOH pellets. If using, add TBAI.
-
Stir the mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the excess allyl bromide by distillation under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Visualizations
The following diagrams illustrate the main reaction pathway and the competing side reactions.
Caption: Main reaction and side reactions in the Williamson synthesis of this compound.
Caption: A general experimental workflow for the Williamson synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suppressing Elimination Side Reactions with Allyl Halides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize elimination side reactions when working with allyl halides, thereby maximizing the yield of your desired substitution products.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions when using allyl halides?
When using an allyl halide in a reaction with a nucleophile, you will often encounter a competition between two main reaction pathways: bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2). The desired reaction is typically SN2, which results in the substitution of the halide with the nucleophile. The primary side reaction is E2, which leads to the formation of a conjugated diene (1,3-diene) through the elimination of a proton and the halide.
Q2: Why are allyl halides prone to elimination reactions?
Allyl halides are susceptible to E2 elimination reactions due to the acidity of the protons on the carbon adjacent (gamma position) to the double bond. The resulting conjugated diene is a thermodynamically stable product, which can make elimination a favorable pathway.
Q3: What are the key factors that influence the ratio of substitution to elimination products?
The outcome of the reaction is heavily influenced by several factors:
-
Structure of the Allyl Halide: Primary allyl halides are less sterically hindered and generally favor SN2 reactions. Secondary and tertiary allyl halides are more sterically hindered, which makes the SN2 pathway more difficult and often leads to a higher proportion of the E2 product.[1]
-
Nature of the Nucleophile/Base: The strength and steric bulk of the nucleophile are critical.
-
Strong, non-bulky nucleophiles tend to favor SN2.
-
Strong, sterically hindered (bulky) bases , such as potassium tert-butoxide, will significantly favor the E2 pathway.[2]
-
-
Reaction Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.[1][3] This is because elimination reactions have a higher activation energy and result in an increase in entropy.[4]
-
Solvent: The choice of solvent can stabilize or destabilize the transition states of the SN2 and E2 pathways.
-
Polar aprotic solvents (e.g., DMSO, DMF, acetone) are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but not the anion, leaving the nucleophile more reactive.
-
Polar protic solvents (e.g., ethanol (B145695), water) can solvate both the cation and the nucleophile, which can favor elimination, especially with strong bases.[5]
-
Troubleshooting Guide
Problem: I am observing a significant amount of the elimination product (a diene) in my reaction. How can I increase the yield of the substitution product?
This is a common issue when working with allyl halides. Here are several strategies you can employ to favor the SN2 pathway over the E2 pathway:
| Troubleshooting Step | Rationale |
| 1. Lower the Reaction Temperature | Elimination reactions generally have a higher activation energy than substitution reactions.[4] By lowering the temperature, you can selectively decrease the rate of the elimination reaction more than the substitution reaction. |
| 2. Choose a Less Sterically Hindered Base/Nucleophile | If your current nucleophile is bulky (e.g., potassium tert-butoxide), it will preferentially act as a base and abstract a proton, leading to elimination.[2] Switching to a less hindered nucleophile with good nucleophilicity (e.g., sodium azide (B81097), sodium cyanide) will favor attack at the carbon atom (SN2). |
| 3. Use a Polar Aprotic Solvent | Solvents like DMSO, DMF, or acetone (B3395972) are ideal for SN2 reactions. They effectively solvate the counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its nucleophilicity. Protic solvents like ethanol can promote elimination. |
| 4. Use a More Concentrated Solution of a Good Nucleophile | A high concentration of a good, non-basic nucleophile can favor the bimolecular SN2 reaction. |
| 5. Consider the Structure of Your Allyl Halide | If you have a choice, using a primary allyl halide will inherently favor the SN2 pathway over secondary or tertiary allyl halides due to reduced steric hindrance.[1] |
Quantitative Data on Substitution vs. Elimination
While comprehensive datasets are challenging to compile due to the vast number of reaction variables, the following table provides illustrative examples of how reaction conditions can influence the product distribution for reactions of alkyl halides. Note that for primary halides like allyl bromide, substitution is often the major pathway unless a strong, bulky base is used.
| Alkyl Halide | Nucleophile/Base | Solvent | Temperature (°C) | Substitution Product (%) | Elimination Product (%) |
| 2-Bromopropane (B125204) | Sodium Ethoxide | Ethanol | 25 | 21 | 79 |
| 2-Bromopropane | Sodium Hydroxide | Ethanol/Water | 55 | 29 | 71 |
| 1-Bromopropane | Potassium tert-butoxide | tert-Butanol | 50 | Minor | Major |
| Isopropyl Bromide | Sodium Ethoxide | Ethanol | - | ~21 | ~79 |
Note: Data for 2-bromopropane and isopropyl bromide with strongly basic nucleophiles shows a strong preference for elimination. While specific quantitative data for allyl halides is sparse in readily available literature, the trend for primary halides suggests a high yield of substitution, which can approach 80-90% under optimized conditions (e.g., with a good, non-bulky nucleophile in a polar aprotic solvent). For instance, a reaction of a primary allylic halide with a non-bulky nucleophile is expected to strongly favor SN2, with an approximate 80-20 ratio of substitution to elimination product.[3]
Detailed Experimental Protocol: Synthesis of Allyl Azide
This protocol details the synthesis of allyl azide from allyl bromide, a reaction that proceeds in high yield via an SN2 mechanism with minimal elimination side products when appropriate conditions are used.
Reaction: CH2=CHCH2Br + NaN3 → CH2=CHCH2N3 + NaBr
Materials:
-
Allyl bromide
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium azide (1.2 equivalents) in anhydrous DMF.
-
To this stirring solution, add allyl bromide (1.0 equivalent) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to 50°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude allyl azide.
-
Purify the product by distillation if necessary.
Expected Outcome: This procedure should yield allyl azide as the major product, with minimal formation of 1,3-butadiene (B125203) from E2 elimination. The use of sodium azide, a good nucleophile but a weak base, in a polar aprotic solvent (DMF) at a moderate temperature favors the SN2 pathway.
Visualizations
Caption: Competing SN2 and E2 pathways for allyl halides.
Caption: Troubleshooting workflow to suppress elimination.
References
Preventing premature Claisen rearrangement during allyl phenyl ether synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing premature Claisen rearrangement during the synthesis of allyl phenyl ether.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature Claisen rearrangement during this compound synthesis?
A1: The primary cause of premature Claisen rearrangement is elevated temperature.[1][2] The Claisen rearrangement is a thermally induced[3][3]-sigmatropic rearrangement.[3][4] While the synthesis of this compound via Williamson ether synthesis may require some heat to proceed at a reasonable rate, excessive temperatures can provide the activation energy needed for the subsequent rearrangement to 2-allylphenol (B1664045).
Q2: What is the Claisen rearrangement and how does it affect my synthesis?
A2: The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction where an this compound rearranges to form an ortho-allylphenol.[3][4] This is an intramolecular, concerted process that proceeds through a cyclic transition state.[2] If this rearrangement occurs prematurely during the synthesis of this compound, it will lead to the formation of 2-allylphenol as a significant byproduct, thereby reducing the yield and purity of the desired this compound.
Q3: What are the typical reaction conditions for synthesizing this compound while minimizing the Claisen rearrangement?
A3: To minimize the Claisen rearrangement, the synthesis of this compound is typically carried out under conditions that favor the Williamson ether synthesis at lower temperatures. This involves the reaction of a phenoxide with an allyl halide.[1][5] Common conditions include using a base like potassium carbonate or sodium hydroxide (B78521) in a suitable solvent such as acetone (B3395972) or acetonitrile (B52724) at reflux or even at room temperature.[1][6][7] Solvent-free conditions with a solid base like potassium hydroxide have also been reported to be effective at room temperature.[7]
Troubleshooting Guides
Issue 1: Low yield of this compound and presence of 2-allylphenol.
| Possible Cause | Troubleshooting Step |
| Excessive Reaction Temperature | Monitor and control the reaction temperature carefully. If refluxing, ensure the temperature does not significantly exceed the boiling point of the solvent. Consider running the reaction at a lower temperature for a longer duration. For instance, reactions can be performed at room temperature, although they may require longer reaction times.[1][7] |
| Prolonged Reaction Time at Elevated Temperature | Optimize the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion to this compound before significant rearrangement occurs. |
| Inappropriate Base or Solvent | The choice of base and solvent can influence the reaction rate and selectivity. Using a milder base or a lower-boiling solvent might help to keep the reaction temperature down. For example, using potassium carbonate in acetone is a common practice.[6] |
Issue 2: Low overall yield with unreacted phenol (B47542).
| Possible Cause | Troubleshooting Step |
| Incomplete Deprotonation of Phenol | Ensure a stoichiometric or slight excess of a sufficiently strong base is used to completely convert the phenol to the phenoxide ion. Incomplete deprotonation will result in unreacted starting material.[8] |
| Poor Quality of Reagents | Use freshly distilled allyl bromide and anhydrous potassium carbonate.[6] Moisture can hydrolyze the allyl halide and deactivate the base. |
| Insufficient Reaction Time | If running the reaction at a lower temperature to avoid the Claisen rearrangement, a longer reaction time may be necessary. Monitor the reaction by TLC until the starting phenol is consumed. |
Issue 3: Presence of other byproducts besides 2-allylphenol.
| Possible Cause | Troubleshooting Step |
| C-Alkylation | Under certain conditions, C-alkylation can compete with O-alkylation, leading to the formation of allylphenols directly from the phenoxide.[1] The choice of solvent and counter-ion can influence the O/C alkylation ratio. Using polar aprotic solvents can favor O-alkylation. |
| Hydrolysis of Allyl Halide | Ensure anhydrous reaction conditions to prevent the hydrolysis of the allyl halide to allyl alcohol. Use dry solvents and reagents. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Potassium Carbonate in Acetone
This protocol is a standard method that minimizes the risk of premature Claisen rearrangement by using a moderate reaction temperature.[6][9]
Materials:
-
Phenol
-
Allyl bromide
-
Anhydrous potassium carbonate
-
Acetone
-
Diethyl ether
-
10% Sodium hydroxide solution
-
Anhydrous potassium carbonate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine phenol (e.g., 94 g), allyl bromide (e.g., 121 g), anhydrous potassium carbonate (e.g., 140 g), and acetone (e.g., 150 g).[6]
-
Reflux the mixture for approximately 8 hours. The mixture will thicken as potassium bromide precipitates.[6]
-
After cooling to room temperature, add distilled water to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the ether extract with 10% sodium hydroxide solution to remove any unreacted phenol, followed by a wash with distilled water.[6]
-
Dry the organic layer over anhydrous potassium carbonate.
-
Remove the solvent by evaporation under reduced pressure.
-
Purify the crude this compound by vacuum distillation.[6]
| Parameter | Value |
| Reactants | Phenol, Allyl Bromide, Potassium Carbonate |
| Solvent | Acetone |
| Temperature | Reflux (boiling point of acetone: 56°C) |
| Reaction Time | 8 hours[6] |
| Yield | 115-130 g (from 94 g of phenol)[6] |
Protocol 2: Solvent-Free Synthesis at Room Temperature
This method avoids the use of high temperatures altogether, thus effectively preventing the Claisen rearrangement.[7]
Materials:
-
Phenol
-
Allyl bromide
-
Solid potassium hydroxide (pellet)
-
Diethyl ether
-
Water
Procedure:
-
In a reaction vessel, combine phenol (e.g., 94 mg, 1 mmol), allyl bromide, and a pellet of solid potassium hydroxide.[1]
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (which may take up to 14 hours for high yield), add water to the reaction mixture.[7]
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the product. Purification can be done by column chromatography if necessary.[7]
| Parameter | Value |
| Reactants | Phenol, Allyl Bromide, Potassium Hydroxide |
| Solvent | None |
| Temperature | Room Temperature |
| Reaction Time | ~14 hours[7] |
| Yield | ~89%[7] |
Visual Guides
Caption: Experimental workflow for the synthesis of this compound, highlighting the point at which premature Claisen rearrangement can occur.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Claisen Rearrangement: Mechanism, Steps & Key Examples [vedantu.com]
- 4. Claisen Rearrangement [organic-chemistry.org]
- 5. This compound can be prepared by heating: [allen.in]
- 6. prepchem.com [prepchem.com]
- 7. ias.ac.in [ias.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. open.library.ubc.ca [open.library.ubc.ca]
How to improve the yield of allyl phenyl ether synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of allyl phenyl ether synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is commonly achieved through the Williamson ether synthesis.[1][2]
Issue 1: Low or No Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation of Phenol (B47542) | Ensure the base (e.g., K₂CO₃, KOH, NaH) is anhydrous and used in slight excess to drive the formation of the phenoxide ion.[3] For less reactive phenols, a stronger base like sodium hydride (NaH) may be necessary.[4] |
| Purity of Reagents | Use high-purity phenol and allyl bromide/chloride. Impurities can lead to unwanted side reactions.[3] |
| Suboptimal Reaction Temperature | The ideal temperature depends on the solvent and base used. For instance, reactions in acetone (B3395972) are often run at reflux.[5] However, excessively high temperatures can promote the Claisen rearrangement of the product.[1] A moderate temperature range (room temperature to 60°C) is a good starting point for solvent-free systems.[6] |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC).[4][6] The reaction is complete when the phenol spot is no longer visible. |
| Loss of Volatile Reactants | Allyl bromide and allyl chloride have low boiling points. Use a reflux condenser to prevent their evaporation from the reaction mixture, which would alter the stoichiometry and lower the yield.[6][7] |
| Poor Nucleophilicity of Phenoxide | The choice of solvent can significantly impact the nucleophilicity of the phenoxide ion. Polar aprotic solvents like DMF or DMSO can enhance nucleophilicity. |
Issue 2: Formation of Significant Byproducts
| Byproduct | Cause | Minimization Strategy |
| 2-Allylphenol (C-alkylation product) | C-alkylation competes with O-alkylation, especially with phenoxides. The choice of solvent and counter-ion influences the O/C alkylation ratio.[1] Using a slurry in diethyl ether may favor the formation of 2-allylphenol.[1][8] | To favor O-alkylation, ensure complete formation of the phenoxide ion using a strong base.[6] Homogeneous solutions, for example in dimethoxyethane, can lead to almost quantitative yields of the desired O-alkylated product.[8] |
| Allyl Alcohol | Hydrolysis of the allyl halide due to the presence of water in the reaction mixture.[6] | Use anhydrous solvents and reagents. |
| Dialkyl Ether | Further reaction of the product with the allyl halide. | Use a stoichiometric amount or a slight excess of the allyl halide. Increasing the excess of the allyl halide can drive the reaction to completion but requires more thorough purification.[6] |
| Elimination Products (Alkenes) | This is a major issue with secondary or tertiary alkyl halides. | Use a primary allyl halide like allyl bromide or allyl chloride.[6] |
| Claisen Rearrangement Product (2-Allylphenol) | The product, this compound, can undergo a Claisen rearrangement at elevated temperatures (around 250°C).[1] | Control the reaction temperature to minimize this subsequent reaction.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and effective method is the Williamson ether synthesis.[1] This Sₙ2 reaction involves the reaction of a phenoxide salt (like sodium or potassium phenoxide) with an allyl halide (commonly allyl bromide or allyl chloride).[1][9]
Q2: How does the choice of base affect the yield?
The base is crucial for deprotonating phenol to form the highly nucleophilic phenoxide ion. Common bases include potassium carbonate (K₂CO₃), potassium hydroxide (B78521) (KOH), and sodium hydride (NaH).[1][4][10] The strength of the base should be sufficient to completely deprotonate the phenol. For many standard syntheses, anhydrous potassium carbonate is effective.[5]
Q3: What is the role of the solvent in the synthesis?
The solvent plays a significant role in the reaction rate and can influence the ratio of O-alkylation to C-alkylation.[1] Polar aprotic solvents like acetone, acetonitrile, or dimethoxyethane are often used.[1][5] Conducting the reaction in dimethoxyethane as a homogeneous solution can result in a nearly quantitative yield of this compound.[8]
Q4: Can a phase-transfer catalyst (PTC) improve the yield?
Yes, a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI) can enhance the reaction rate, especially in biphasic or solid-liquid systems.[1][11] PTCs facilitate the transfer of the phenoxide ion from the solid or aqueous phase to the organic phase where the allyl halide is present.[11]
Q5: What are the typical reaction conditions?
Reaction conditions can vary, but a common protocol involves refluxing phenol with allyl bromide and anhydrous potassium carbonate in acetone for several hours.[5][12] Another approach is a solvent-free reaction at room temperature using solid potassium hydroxide.[1][10]
Quantitative Data Summary
The following tables summarize yields of this compound synthesis under different experimental conditions.
Table 1: Comparison of Different Protocols
| Phenol (mmol) | Allylating Agent (mmol) | Base (mmol) | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1.0 | Allyl bromide | Solid KOH (1 pellet) | None | Room Temp | 14 | 89 | [1][10] |
| 1000 | Allyl bromide (1000) | K₂CO₃ (1000) | Acetone | Reflux | 8 | ~86-97 | [5] |
| 1.0 | Allyl bromide | - | - | - | - | 70-75 | [12] |
Experimental Protocols
Protocol 1: Synthesis in Acetone
This protocol is adapted from a common laboratory procedure.[5]
-
Reaction Setup : In a round-bottom flask fitted with a reflux condenser, combine 94 g of phenol, 121 g of allyl bromide, 140 g of anhydrous potassium carbonate, and 150 g of acetone.
-
Reaction : Heat the mixture to reflux and maintain for 8 hours. The mixture will thicken as potassium bromide precipitates.
-
Work-up : After cooling to room temperature, add distilled water to dissolve the inorganic salts.
-
Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Washing : Wash the combined organic extracts with 10% sodium hydroxide solution to remove any unreacted phenol, followed by a wash with distilled water.
-
Drying and Concentration : Dry the organic layer over anhydrous potassium carbonate. Remove the solvent by evaporation under reduced pressure.
-
Purification : Purify the crude product by vacuum distillation, collecting the fraction boiling at 85°C at 19 mmHg.
Protocol 2: Solvent-Free Synthesis
This method provides a more environmentally friendly approach.[1][10]
-
Reaction Setup : In a suitable reaction vessel, combine phenol (94 mg, 1 mmol), allyl bromide, and one pellet of solid potassium hydroxide. The addition of a catalytic amount of a phase-transfer catalyst like TBAI is optional but can increase the reaction rate.[1]
-
Reaction : Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification : Upon completion, the excess allyl bromide can be removed by distillation under reduced pressure. The product can then be purified by column chromatography on silica (B1680970) gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound can be prepared by heating: [allen.in]
- 10. ias.ac.in [ias.ac.in]
- 11. iajpr.com [iajpr.com]
- 12. scribd.com [scribd.com]
Technical Support Center: Optimizing the Claisen Rearrangement of Allyl Phenyl Ether
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Claisen rearrangement of allyl phenyl ether.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the Claisen rearrangement of this compound, offering potential causes and solutions.
Problem 1: Low Yield or Incomplete Reaction
Symptoms: The reaction does not proceed to completion, resulting in a low yield of the desired o-allylphenol and a significant amount of unreacted this compound.
Possible Causes:
-
Insufficient Temperature (Thermal Rearrangement): The traditional thermal Claisen rearrangement requires high temperatures, often in the range of 180-250°C, to overcome the activation energy barrier.[1]
-
Catalyst Inactivity (Catalyzed Rearrangement): If using a Lewis acid catalyst, it may be inactive due to moisture or degradation.
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time.
Solutions:
-
Increase Temperature: For thermal rearrangements, gradually increase the reaction temperature. Consider switching to a higher-boiling solvent if necessary.
-
Introduce a Catalyst: The use of a Lewis acid catalyst, such as boron trichloride (B1173362) (BCl₃), aluminum chloride (AlCl₃), or zinc chloride (ZnCl₂), can significantly accelerate the reaction, often allowing it to proceed at lower temperatures.[2]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields through efficient and uniform heating.[3][4]
-
Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC) and ensure it is allowed to run to completion.
Problem 2: Formation of Phenol (B47542) as a Major Byproduct
Symptoms: A significant amount of phenol is observed in the reaction mixture, arising from the cleavage of the allyl group.
Possible Causes:
-
High Reaction Temperatures: Harsh thermal conditions can promote the cleavage of the allyl ether bond.
-
Certain Catalysts: Some Lewis acids can facilitate the de-allylation side reaction.
Solutions:
-
Milder Reaction Conditions: Employing a Lewis acid catalyst allows for lower reaction temperatures, which can minimize the cleavage pathway.
-
Optimize Catalyst Choice: If using a catalyst, screen different options to find one that promotes the rearrangement over cleavage. For instance, zinc-catalyzed rearrangements have been shown to be efficient at moderate temperatures.[5]
-
Microwave Heating: In some cases, the rapid and controlled heating provided by microwaves can lead to a cleaner reaction profile with fewer byproducts compared to conventional heating.[3]
Problem 3: Formation of the para-Rearranged Isomer
Symptoms: The reaction yields a mixture of the desired ortho-allylphenol and the undesired para-allylphenol.
Possible Causes:
-
Steric Hindrance at Ortho Positions: If both ortho positions on the phenyl ring are substituted, the initial[3][3]-sigmatropic rearrangement is blocked, and the allyl group can migrate to the para position via a subsequent Cope rearrangement.[6]
-
Reaction Conditions: High temperatures and extended reaction times can sometimes favor the formation of the thermodynamically more stable para isomer.
Solutions:
-
Substrate Design: Be aware that substrates with substituents at both ortho positions will preferentially yield the para product.
-
Milder Conditions: Using catalyzed, lower-temperature conditions can sometimes favor the kinetically controlled ortho product.
-
Reaction Time Optimization: Minimizing the reaction time after the formation of the ortho-product can reduce the extent of subsequent rearrangement to the para-isomer.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Claisen rearrangement of this compound?
A1: The Claisen rearrangement of this compound is a[3][3]-sigmatropic rearrangement. It proceeds through a concerted, pericyclic mechanism involving a cyclic transition state. The allyl group migrates from the oxygen atom to the ortho position of the aromatic ring, forming a new carbon-carbon bond. This initially produces a non-aromatic dienone intermediate, which then rapidly tautomerizes to the more stable aromatic product, o-allylphenol.[7][8]
Q2: How does the choice of solvent affect the Claisen rearrangement?
A2: Polar solvents can accelerate the Claisen rearrangement.[7] For thermal rearrangements, high-boiling, non-polar solvents like N,N-diethylaniline or propylene (B89431) carbonate are often used to achieve the necessary high temperatures.[9] The choice of solvent can also influence the product distribution and yield.
Q3: Can I use a catalyst for the Claisen rearrangement?
A3: Yes, Lewis acids are effective catalysts for the Claisen rearrangement.[2] Common examples include BF₃·OEt₂, AlCl₃, and ZnCl₂. Catalysts lower the activation energy of the reaction, allowing it to proceed at lower temperatures and often with improved yields and selectivity. Zeolites have also been used as heterogeneous catalysts, particularly in microwave-assisted reactions.[2]
Q4: What are the advantages of using microwave irradiation for this reaction?
A4: Microwave-assisted Claisen rearrangements often offer several advantages over conventional heating, including:
-
Shorter reaction times: Reactions that take hours with conventional heating can often be completed in minutes.[4]
-
Improved yields: The rapid and uniform heating can lead to higher product yields.
-
Cleaner reactions: Reduced reaction times and lower temperatures can minimize the formation of byproducts.[3]
-
Solvent-free conditions: In some cases, the reaction can be performed without a solvent, making it more environmentally friendly.[2]
Q5: How can I purify the o-allylphenol product from the reaction mixture?
A5: The purification of o-allylphenol can typically be achieved through the following steps:
-
Work-up: After the reaction is complete, the mixture is cooled. If a non-polar solvent was used, it can be removed under reduced pressure. The residue is then diluted with an organic solvent like ethyl acetate (B1210297) and washed with water and brine to remove any water-soluble impurities.
-
Extraction: The phenolic product can be separated from non-acidic impurities by extraction with an aqueous base (e.g., NaOH solution). The aqueous layer is then acidified (e.g., with HCl) to precipitate the o-allylphenol, which can be extracted back into an organic solvent.
-
Chromatography: Column chromatography on silica (B1680970) gel is a common method for obtaining highly pure o-allylphenol. A mixture of petroleum ether and ethyl acetate is often used as the eluent.[5][9]
-
Distillation: If the product is a liquid, vacuum distillation can be an effective purification method.
Data Presentation
Table 1: Comparison of Solvents for the Thermal Claisen Rearrangement of Allyloxyarenes[9]
| Substrate (Allyloxyarene) | Solvent | Reaction Time (h) | Yield (%) |
| This compound | 1,2-Dichlorobenzene | 40 | 55 |
| Propylene Carbonate | 5 | 73 | |
| 1-Allyloxy-4-methoxybenzene | 1,2-Dichlorobenzene | 10 | 70 |
| Propylene Carbonate | 4 | 77 | |
| 1-Allyloxy-2-isopropyl-5-methylbenzene | Propylene Carbonate | 2 | 74 |
| 4-Allyloxybenzaldehyde | Propylene Carbonate | 2 | 82 |
| 3-Allyloxy-4-methoxybenzaldehyde | 1,2-Dichlorobenzene | 15 | 74 |
| Propylene Carbonate | 4 | 70 |
nt = not tested
Table 2: Lewis Acid-Catalyzed Microwave-Assisted Claisen Rearrangement of Substituted Allyl Aryl Ethers[4]
| Substrate | Lewis Acid | Reaction Time (min) | Yield (%) |
| This compound | ZnCl₂ | 6 | 85 |
| BF₃·OEt₂ | 5 | 90 | |
| 4-Methylthis compound | ZnCl₂ | 7 | 82 |
| BF₃·OEt₂ | 6 | 88 | |
| 4-Chlorothis compound | ZnCl₂ | 8 | 80 |
| BF₃·OEt₂ | 7 | 85 | |
| 4-Methoxythis compound | ZnCl₂ | 5 | 88 |
| BF₃·OEt₂ | 5 | 92 |
Experimental Protocols
Protocol 1: Thermal Claisen Rearrangement in Propylene Carbonate[9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the allyl aryl ether (1 mmol) in propylene carbonate (5 mL).
-
Heating: Heat the reaction mixture to 140-150 °C with stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Protocol 2: Lewis Acid (ZnCl₂) Catalyzed Microwave-Assisted Claisen Rearrangement[4]
-
Reaction Setup: In a 100 mL borosilicate flask suitable for microwave chemistry, place the o-allylaryl ether (12.5 mmol), fused zinc chloride (44.7 mmol), and xylene (5.0 mL).
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 720W. Use cycles of 30 seconds of irradiation followed by a cooling period.
-
Monitoring: Check the reaction progress by TLC after each cycle. The total reaction time is typically 5-8 minutes.
-
Work-up: After cooling to room temperature, pour the mixture into water (80 mL) and extract with ethyl acetate (3 x 30 mL).
-
Purification: Wash the combined organic layers with brine (30 mL), dry over anhydrous magnesium sulfate (MgSO₄), and concentrate to yield the 2-allylphenol. Further purification can be achieved by column chromatography.
Visualizations
Caption: Troubleshooting workflow for the Claisen rearrangement.
Caption: General experimental workflow for the Claisen rearrangement.
Caption: Reaction pathway of the Claisen rearrangement.
References
- 1. benchchem.com [benchchem.com]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. tsijournals.com [tsijournals.com]
- 5. benthamopen.com [benthamopen.com]
- 6. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of Crude Allyl Phenyl Ether by Vacuum Distillation
This technical support guide is designed for researchers, scientists, and drug development professionals to address specific issues encountered during the purification of crude allyl phenyl ether via vacuum distillation.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound after synthesis?
A1: Common impurities include unreacted phenol (B47542), excess allyl bromide, and byproducts from side reactions. The most significant byproduct is often 2-allylphenol (B1664045), formed via a Claisen rearrangement, especially if the synthesis or work-up involves high temperatures.[1][2] C-alkylation can also lead to the formation of allylphenols.[1]
Q2: How can I remove unreacted phenol before distillation?
A2: Unreacted phenol can be efficiently removed by washing the crude product (dissolved in an organic solvent like diethyl ether) with a 10% sodium hydroxide (B78521) solution.[3] The phenoxide salt formed is soluble in the aqueous layer and can thus be separated.
Q3: My vacuum distillation is not achieving a good separation. What are the likely causes?
A3: Poor separation can result from several factors:
-
Inadequate Vacuum: Check for leaks in your glassware joints and tubing. Ensure all connections are properly sealed with vacuum grease.
-
Inefficient Fractionating Column: For impurities with close boiling points, a simple distillation setup may not be sufficient. Using a fractionating column (e.g., Vigreux or packed column) will provide better separation.
-
Distillation Rate is Too High: A fast distillation rate does not allow for proper vapor-liquid equilibrium to be established in the column. Aim for a rate of 1-2 drops per second.
-
Fluctuating Heat Source: Uneven heating can lead to "bumping" and inconsistent vaporization. Use a heating mantle with a magnetic stirrer for smooth and even boiling.
Q4: The pressure in my vacuum distillation setup is unstable. How can I troubleshoot this?
A4: Unstable pressure is a common issue. Check the following:
-
Vacuum Pump: Ensure your vacuum pump is in good working condition and the pump oil is clean.
-
Leaks: Systematically check all joints and connections for leaks. A hissing sound is a clear indicator of a leak.
-
Cold Trap: Make sure your cold trap is sufficiently cold (using a dry ice/acetone or liquid nitrogen slush) to prevent volatile substances from entering the vacuum pump.
Q5: I'm concerned about the Claisen rearrangement of my this compound during distillation. How can I minimize this?
A5: The Claisen rearrangement of this compound to 2-allylphenol is temperature-dependent and typically occurs at elevated temperatures (around 250°C).[1][2] Vacuum distillation is the key to preventing this, as it significantly lowers the boiling point of the ether. By maintaining a low pressure, you can distill the this compound at a temperature well below that at which rearrangement occurs.
Data Presentation
The following table summarizes the boiling points of this compound and its common impurities at atmospheric and reduced pressures.
| Compound | Boiling Point at 760 mmHg (°C) | Boiling Point at Reduced Pressure (°C / mmHg) |
| This compound | ~192 | 85 / 19 |
| Phenol | ~182 | 90 / 20 |
| 2-Allylphenol | ~220 | 104 / 15 |
| 4-Allylphenol | ~238 | - |
| Allyl Bromide | ~71 | - |
Experimental Protocols
Detailed Protocol for Vacuum Distillation of Crude this compound
This protocol assumes the crude this compound has been subjected to a basic wash to remove the bulk of unreacted phenol.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short path distillation head with condenser and vacuum adapter
-
Receiving flasks
-
Thermometer and adapter
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Vacuum pump
-
Cold trap
-
Vacuum tubing
-
Vacuum grease
Procedure:
-
Preparation:
-
Ensure all glassware is clean, dry, and free of cracks.
-
Add the crude this compound and a magnetic stir bar to the round-bottom flask. The flask should not be more than two-thirds full.
-
-
Apparatus Assembly:
-
Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Lightly grease all ground-glass joints to ensure a good seal.
-
Place the thermometer bulb so that the top is level with the side arm of the distillation head.
-
Connect the vacuum adapter to a cold trap, and then to the vacuum pump.
-
-
Distillation:
-
Turn on the magnetic stirrer.
-
Start the vacuum pump to slowly evacuate the system. The pressure should stabilize at the desired level.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask using the heating mantle.
-
Collect any low-boiling fractions, which may include residual solvent or allyl bromide, in a separate receiving flask.
-
Gradually increase the temperature. The desired this compound fraction should distill at a steady temperature corresponding to the pressure of your system (e.g., ~85°C at 19 mmHg).[3]
-
Collect the pure this compound in a clean, pre-weighed receiving flask.
-
Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates a pure fraction.
-
Stop the distillation when the temperature starts to rise again or when only a small amount of residue remains in the distillation flask.
-
-
Shutdown:
-
Turn off the heating mantle and allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Turn off the vacuum pump.
-
Disassemble the apparatus and weigh the collected fraction of pure this compound.
-
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting common issues in vacuum distillation.
References
Technical Support Center: Column Chromatography Purification of Allyl Phenyl Ether
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of allyl phenyl ether via column chromatography. It is intended for researchers, scientists, and professionals involved in chemical synthesis and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary and mobile phase for purifying this compound?
A: The most common stationary phase for the purification of this compound is silica (B1680970) gel (100-200 or 230-400 mesh).[1][2] A typical mobile phase, or eluent, is a non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297).[1][2] A starting gradient of 95:5 (hexane:ethyl acetate) is often effective.[1] For similar compounds, a 10% ethyl acetate in petroleum ether mixture has also been successfully used.[3]
Q2: How do I determine the appropriate solvent system for my separation?
A: The ideal solvent system should be determined using Thin Layer Chromatography (TLC) prior to running the column. The goal is to find a solvent mixture in which the this compound has an Rf value of approximately 0.35 for optimal separation.[4] In one documented TLC analysis, this compound showed an Rf of 0.783, though the specific solvent system for this value was not detailed.[5] It is crucial to test different solvent ratios to achieve good separation from impurities.
Q3: Can this compound be purified by methods other than column chromatography?
A: Yes, vacuum distillation is a common alternative for purifying this compound, particularly for larger quantities where chromatography might be less practical.[6][7] The compound has a boiling point of approximately 192°C at atmospheric pressure and 85°C at 19 mmHg.[6][7][8]
Q4: What are the key safety precautions when performing column chromatography with this compound and its solvents?
A: this compound is a combustible liquid and can be harmful if swallowed, inhaled, or in contact with skin.[9][10][11] The solvents used, such as hexane and ethyl acetate, are highly flammable.[12] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable).[9][13] Ensure all sources of ignition are removed from the work area.[9][12]
Troubleshooting Guide
Q1: My product is not moving off the column, or is eluting very slowly. What should I do?
A: This issue typically indicates that the mobile phase is not polar enough.[4]
-
Solution: Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, you can slowly increase the percentage of ethyl acetate (e.g., from 5% to 10% or 15%). Monitor the elution using TLC to track your compound.
-
Underlying Cause: If the compound is much more polar than the solvent, interactions with the silica gel stationary phase will be too strong, preventing elution.[4]
Q2: All my spots, including the product and impurities, are coming off the column at the same time. How can I improve the separation?
A: This suggests the mobile phase is too polar, causing all compounds to travel with the solvent front.[4]
-
Solution: Decrease the polarity of the eluent. Use a higher ratio of the non-polar solvent (e.g., increase hexane from 95% to 98%). A shallower polarity gradient during elution can also significantly improve resolution.
-
Additional Checks: Ensure the column is not overloaded with the crude sample. A general rule is to use a silica gel mass that is 30-100 times the mass of the crude product. Also, ensure the sample was loaded onto the column in a minimal amount of solvent to create a narrow starting band.[2]
Q3: The column is running very slowly or has stopped completely. What could be the cause?
A: A blocked column can be caused by several factors.
-
Fine Particles: The crude sample may contain fine precipitates that are clogging the column frit or the top of the silica bed. Filtering the sample before loading can prevent this.[14]
-
Improper Packing: Air bubbles or channels in the silica gel can disrupt solvent flow. Ensure the silica is packed as a uniform slurry to avoid these issues.[2][15]
-
Precipitation on Column: The compound may be precipitating on the column if it is not soluble in the eluent.[16] This can happen if the sample was dissolved in a stronger solvent for loading than the eluent being used. If this occurs, it may be necessary to switch to a solvent system in which the compound is more soluble.[16]
Q4: My purified this compound appears to have rearranged to o-allylphenol. How can I avoid this?
A: this compound can undergo a Claisen rearrangement to form 2-allylphenol, a reaction that is often catalyzed by acid or heat.[6][17]
-
Solution: Avoid exposing the compound to acidic conditions or high temperatures during purification and workup. Standard silica gel can be slightly acidic. If rearrangement is a persistent issue, the silica gel can be neutralized by washing it with a solvent mixture containing a small amount of a base like triethylamine (B128534) (e.g., 1-2%) before packing the column.[18] Additionally, keep the temperature low during solvent removal (e.g., on a rotary evaporator).
Data Presentation
Table 1: Physical and Chromatographic Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₁₀O | [11][19] |
| Molecular Weight | 134.18 g/mol | [19][20] |
| Appearance | Colorless to very slightly yellow liquid | [17][21] |
| Boiling Point | 192 °C (at 760 mmHg) | [8] |
| Density | 0.978 g/mL at 25 °C | [8] |
| Refractive Index (n20/D) | 1.522 | [8] |
| Stationary Phase | Silica Gel | [1][2] |
| Example Eluent System | Hexane:Ethyl Acetate (95:5 v/v) | [1][2] |
| Reported TLC R_f_ Value | 0.783 | [5] |
Experimental Protocols
Protocol: Flash Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound from a crude reaction mixture.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various hexane/ethyl acetate solvent systems (e.g., 98:2, 95:5, 90:10) to find the optimal eluent that provides good separation and an Rf of ~0.35 for this compound.
-
-
Column Preparation (Slurry Method):
-
Select a glass column of appropriate size. As a rule of thumb, use about 50g of silica gel for every 1g of crude material.
-
Securely clamp the column in a vertical position in a fume hood and place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[2]
-
In a beaker, prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, low-polarity eluent determined from TLC analysis.[2]
-
Pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles.[2] Open the stopcock to drain excess solvent, ensuring the solvent level never drops below the top of the silica gel.[22]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent like dichloromethane (B109758) or the eluent itself.[2]
-
Carefully add the concentrated sample solution to the top of the silica bed using a pipette.
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add this powder to the top of the column.[22]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (if performing flash chromatography) and begin collecting fractions in test tubes or vials as the solvent elutes.[22]
-
Monitor the separation by collecting small spots from the fractions for TLC analysis.
-
If necessary, gradually increase the eluent polarity (gradient elution) to elute the desired compound.[2]
-
-
Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.[2]
-
Confirm the purity and identity of the final product using analytical techniques such as NMR spectroscopy.[2]
-
Visualizations
Caption: Workflow for purification of this compound via column chromatography.
Caption: Troubleshooting flowchart for common separation issues.
References
- 1. ias.ac.in [ias.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. web.uvic.ca [web.uvic.ca]
- 5. cce.researchcommons.org [cce.researchcommons.org]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. アリルフェニルエーテル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. gelest.com [gelest.com]
- 10. echemi.com [echemi.com]
- 11. This compound | C9H10O | CID 74458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Chromatography Solvent SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 16. Chromatography [chem.rochester.edu]
- 17. This compound - Wikipedia [en.wikipedia.org]
- 18. reddit.com [reddit.com]
- 19. This compound | SIELC Technologies [sielc.com]
- 20. labproinc.com [labproinc.com]
- 21. This compound CAS#: 1746-13-0 [m.chemicalbook.com]
- 22. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Identification of impurities in allyl phenyl ether synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities during the synthesis of allyl phenyl ether.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yields in a Williamson ether synthesis can stem from several factors, primarily competing side reactions and suboptimal reaction conditions. Here are key areas to investigate:
-
Side Reactions: The most common side reaction is the E2 elimination of the alkylating agent, which is favored under certain conditions. Another possibility, especially with phenoxides, is C-alkylation of the aromatic ring.[1]
-
Steric Hindrance: The Williamson ether synthesis proceeds via an S_N2 mechanism, which is sensitive to steric bulk.[2] If either the alkoxide or the alkylating agent is sterically hindered, the reaction rate will decrease, and elimination may become the major pathway. For the synthesis of this compound, a primary alkyl halide (allyl bromide or chloride) is used, which minimizes this issue.
-
Incomplete Deprotonation: The phenoxide is formed by deprotonating phenol (B47542) with a base. If the base is not strong enough or if insufficient base is used, the concentration of the nucleophile will be low, leading to a sluggish and incomplete reaction.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions such as the Claisen rearrangement of the this compound product to 2-allylphenol (B1664045).[3] The optimal temperature should be determined experimentally.
Q2: I am observing a significant amount of 2-allylphenol in my product mixture. What is causing this and how can I prevent it?
A2: The presence of 2-allylphenol can be attributed to two main factors:
-
C-Alkylation: During the synthesis, the phenoxide ion can act as a nucleophile at either the oxygen (O-alkylation) to form the desired this compound or at a carbon on the aromatic ring (C-alkylation) to form allylphenols. The choice of solvent can influence the O/C alkylation ratio.
-
Claisen Rearrangement: The desired product, this compound, can undergo a[3][3]-sigmatropic rearrangement to form 2-allylphenol, especially at elevated temperatures (around 250°C).[3][4]
To minimize the formation of 2-allylphenol:
-
Control Reaction Temperature: Avoid excessively high temperatures during the synthesis and work-up to prevent the Claisen rearrangement.
-
Solvent Selection: The choice of solvent can significantly impact the selectivity of O- versus C-alkylation. For instance, conducting the reaction in dimethoxyethane as a homogeneous solution can lead to an almost quantitative yield of this compound.[5] Conversely, using a slurry in diethyl ether may favor the formation of 2-allylphenol after acidic work-up.[5]
-
Purification: 2-Allylphenol can be removed from the product mixture by washing with a base, such as a 10% sodium hydroxide (B78521) solution, during the work-up.[6]
Q3: My final product is contaminated with unreacted phenol. How can I remove it?
A3: Unreacted phenol can be easily removed during the work-up procedure by washing the organic extract with an aqueous base solution, such as 10% sodium hydroxide.[6] The phenol will be deprotonated to the water-soluble sodium phenoxide and will partition into the aqueous layer.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3] By spotting the reaction mixture alongside the starting materials (phenol and allyl bromide) on a TLC plate, you can observe the consumption of the reactants and the appearance of the product spot.
Frequently Asked Questions (FAQs)
What are the most common impurities in this compound synthesis?
The most common impurities include:
-
Unreacted starting materials (phenol and allyl bromide/chloride).
-
2-Allylphenol (from C-alkylation or Claisen rearrangement).
-
p-Allylphenol (from C-alkylation).[7]
-
Allyl (o-allyl) phenyl ether and Allyl (p-allyl) phenyl ether (from di-alkylation).[7]
Which analytical techniques are best for identifying these impurities?
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds in a mixture. It provides both the retention time and the mass spectrum of each component, allowing for confident identification of impurities.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the product and any impurities present.[9][10][11]
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the purity of the product and monitor the reaction progress.
Data Presentation
Table 1: GC-MS Analysis of this compound Synthesis Products
| Retention Time (min) | Substance | Concentration (%) |
| 3.571 | Phenol | 3.84 |
| 4.247 | This compound | 78.40 |
| 4.784 | 2-Allylphenol | 12.14 |
| 5.042 | p-Allylphenol | 0.61 |
| 5.324 | Allyl (o-allyl) phenyl ether | 2.40 |
| 5.570 | Allyl (p-allyl) phenyl ether | 2.03 |
Data adapted from a study on the synthesis and isomerization of this compound.[7]
Experimental Protocols
Protocol 1: Synthesis using Potassium Carbonate in Acetone
This protocol is a common method for the synthesis of this compound.
Materials:
-
Phenol (94 g)
-
Allyl bromide (121 g)
-
Anhydrous potassium carbonate (140 g)
-
Acetone (150 g)
-
Diethyl ether
-
10% Sodium hydroxide solution
-
Distilled water
-
Anhydrous potassium carbonate (for drying)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine phenol, allyl bromide, anhydrous potassium carbonate, and acetone.[6]
-
Reflux the reaction mixture for 8 hours. The mixture will thicken as potassium bromide precipitates.[6]
-
After cooling to room temperature, add distilled water to dissolve the inorganic salts.[6]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Wash the organic extract with 10% sodium hydroxide solution to remove any unreacted phenol, followed by a wash with distilled water.[6]
-
Dry the organic layer over anhydrous potassium carbonate.[6]
-
Remove the diethyl ether by evaporation under reduced pressure.
-
Purify the crude this compound by vacuum distillation, collecting the fraction boiling at 85°C at 19 mmHg.[6]
Protocol 2: Solvent-Free Synthesis using Solid Potassium Hydroxide
This protocol offers a solvent-free alternative.
Materials:
-
Phenol (94 mg, 1.0 mmol)
-
Allyl bromide
-
Solid potassium hydroxide (1 pellet)
-
Tetrabutylammonium iodide (TBAI) (optional, as a phase-transfer catalyst)
Procedure:
-
In a suitable reaction vessel, combine phenol, allyl bromide, and a pellet of solid potassium hydroxide.[3] The use of a phase-transfer catalyst like TBAI can enhance the reaction rate.[3]
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography.
-
Upon completion, the excess allyl bromide can be removed by distillation under reduced pressure.
-
The product can be purified by column chromatography on silica (B1680970) gel.[3]
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. prepchem.com [prepchem.com]
- 7. cce.researchcommons.org [cce.researchcommons.org]
- 8. benchchem.com [benchchem.com]
- 9. 2-Allylphenol(1745-81-9) 1H NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Phenol Removal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted phenol (B47542) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted phenol from my reaction mixture?
A1: Residual phenol can be detrimental to your downstream processes and final product for several reasons. Phenol is a known toxic and corrosive compound. Its presence can interfere with subsequent reaction steps, poison catalysts, and compromise the purity, stability, and safety of your target compound, which is especially critical in drug development.[1]
Q2: What are the most common methods for removing unreacted phenol?
A2: The most widely employed methods for phenol removal in a laboratory setting are:
-
Liquid-Liquid Extraction (LLE): This is often the first and most common method attempted due to its simplicity and effectiveness, especially for acidic phenols.[2][3][4]
-
Distillation: This method is suitable for separating phenol from non-volatile products, particularly when dealing with larger quantities.[5][6]
-
Column Chromatography: This technique is used for high-purity separations and when other methods fail to provide the desired level of purity.[1][7]
-
Adsorption: Using materials like activated carbon can be effective for removing trace amounts of phenol.[5][8]
Q3: How do I choose the best method for my specific reaction?
A3: The choice of method depends on several factors, including the properties of your desired product (e.g., solubility, boiling point, stability), the scale of your reaction, and the required purity of the final product. The following decision tree can guide your selection process:
Troubleshooting Guides
Liquid-Liquid Extraction (LLE)
Problem: Poor separation or low recovery of the desired product.
| Possible Cause | Solution |
| Incorrect pH of the aqueous phase | Ensure the pH of the aqueous wash solution is sufficiently basic (pH > 12) to deprotonate the phenol, making it water-soluble. Use a pH meter or pH paper to verify. |
| Insufficient mixing | Shake the separatory funnel vigorously for 1-2 minutes, with periodic venting, to ensure thorough mixing of the two phases.[1] |
| Not enough washes | Perform multiple extractions (at least 2-3) with the basic aqueous solution to ensure complete removal of the phenol. |
| Product is also acidic | If your product has acidic protons, it may also be extracted into the basic aqueous layer. In this case, carefully neutralize the aqueous layer to precipitate your product, or consider an alternative purification method. |
Problem: An emulsion has formed between the organic and aqueous layers.
| Possible Cause | Solution |
| Vigorous shaking with certain solvents | Gently swirl or invert the separatory funnel instead of shaking vigorously. |
| High concentration of starting materials | Dilute the reaction mixture with more organic solvent. |
| Persistent emulsion | Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous layer and can help break the emulsion. |
| Very stable emulsion | Filter the entire mixture through a pad of Celite® or glass wool. |
Distillation
Problem: Co-distillation of the product with phenol.
| Possible Cause | Solution |
| Boiling points are too close | Use fractional distillation with a fractionating column (e.g., Vigreux or packed column) to improve separation efficiency. |
| Azeotrope formation | Investigate if your product forms an azeotrope with phenol. If so, consider azeotropic distillation with a suitable entrainer or an alternative purification method. Steam distillation can also be an effective technique for separating phenol.[5] |
Problem: Thermal degradation of the product.
| Possible Cause | Solution |
| Product is heat sensitive | Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points of the components and reduce the risk of thermal decomposition.[9] |
Column Chromatography
Problem: Poor separation of phenol from the product.
| Possible Cause | Solution |
| Incorrect solvent system | Develop an appropriate solvent system using thin-layer chromatography (TLC) first. The desired product should have an Rf value of approximately 0.3.[7][10] |
| Column overloading | Do not exceed the loading capacity of your column. A general rule is to use a silica (B1680970) gel to crude product ratio of at least 30:1 by weight. |
| Improperly packed column | Ensure the column is packed uniformly without any cracks or air bubbles to prevent channeling and poor separation.[7][10] |
Experimental Protocols
Protocol 1: Basic Liquid-Liquid Extraction of Phenol
This protocol describes the removal of unreacted phenol from a reaction mixture where the desired product is soluble in an organic solvent, such as diethyl ether or ethyl acetate.
Materials:
-
Reaction mixture in an organic solvent
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
pH paper or pH meter
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of 1 M NaOH solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The organic layer contains your product, and the aqueous layer contains the sodium phenoxide.
-
Drain the lower aqueous layer into a beaker. Check the pH of the aqueous layer to ensure it is basic (pH > 12).
-
Repeat the extraction with fresh 1 M NaOH solution two more times.
-
Wash the organic layer with an equal volume of brine to remove any residual water-soluble impurities.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ for 10-15 minutes.
-
Decant or filter the dried organic solution to remove the drying agent.
-
The resulting solution contains your purified product, which can be concentrated under reduced pressure.
Quantitative Data Summary
The efficiency of phenol removal can vary significantly depending on the method and conditions used. The following table summarizes typical efficiencies for various techniques.
| Method | Solvent/Adsorbent | Typical Efficiency | Conditions | Reference |
| Liquid-Liquid Extraction | Toluene (20%) | 68% | pH 7, Initial phenol: 50,000 mg/L | [11] |
| Liquid-Liquid Extraction | Octanol | >99% | Initial phenol: 6,000 mg/L | [11] |
| Liquid-Liquid Extraction | Cineole | >90% | - | [12] |
| Adsorption | Activated Carbon | 91% | pH 5, 35°C | [13] |
| Biological Treatment | Activated Sludge | >90% | - | [14] |
Disclaimer: The provided protocols and troubleshooting guides are intended for informational purposes only and should be adapted to your specific experimental conditions. Always perform a thorough risk assessment before conducting any chemical reaction or purification procedure.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. ijrar.org [ijrar.org]
- 6. iwaponline.com [iwaponline.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. saltworkstech.com [saltworkstech.com]
- 9. gccpo.org [gccpo.org]
- 10. Purification [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jscholaronline.org [jscholaronline.org]
- 14. Technology Advances in Phenol Removals: Current Progress and Future Perspectives [mdpi.com]
Troubleshooting low yields in the Claisen rearrangement
Welcome to the technical support center for the Claisen rearrangement. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges and optimize reaction yields.
Troubleshooting Guide: Low Yields
Experiencing low yields in your Claisen rearrangement? This guide provides a systematic approach to identifying and resolving common issues.
Question 1: My reaction is showing low conversion or is not proceeding at all. What should I do?
Answer:
Low or no conversion is a frequent issue, often related to insufficient activation energy for this thermal rearrangement. Here are several strategies to address this, starting with the simplest.
1. Increase Reaction Temperature: The traditional Claisen rearrangement is a thermal process and often requires high temperatures, sometimes in the range of 150-250°C, to proceed efficiently.[1][2] If your starting material is stable at higher temperatures, gradually increasing the heat may be the most straightforward solution. Consider switching to a higher-boiling point solvent if necessary.
2. Introduce a Lewis Acid Catalyst: To avoid the high temperatures that can cause decomposition, a Lewis acid catalyst can be employed to accelerate the reaction.[1] Lewis acids like boron trichloride (B1173362) (BCl₃), aluminum chloride (AlCl₃), or zinc chloride (ZnCl₂) can significantly lower the activation energy, often allowing the reaction to proceed at or near room temperature.[1][3]
3. Utilize Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing rapid and uniform heating.[1][4] This technique can be applied to both thermal and Lewis acid-catalyzed rearrangements, often providing better results than conventional heating.[5][6]
4. Check Solvent Polarity: The Claisen rearrangement is known to be accelerated by polar solvents, with hydrogen-bonding solvents often providing the highest rate constants.[4][7][8] If your reaction is sluggish in a non-polar solvent like xylene, switching to a more polar solvent such as DMF or even an ethanol/water mixture could improve the rate.[7][9]
Caption: Troubleshooting workflow for low reaction conversion.
Question 2: I'm observing a significant amount of phenol (B47542) by-product from the cleavage of the allyl group. How can this be minimized?
Answer:
The formation of the parent phenol is a common side reaction, particularly under the harsh conditions of a high-temperature thermal rearrangement.[1]
-
Use Milder Conditions: The most effective way to prevent this cleavage is to lower the reaction temperature. This is best achieved by using a Lewis acid catalyst, which promotes the desired rearrangement under milder conditions where the cleavage pathway is less favorable.[1]
-
Consider Microwave Heating: In some cases, the rapid and controlled heating provided by microwaves can lead to a cleaner reaction profile with fewer by-products compared to conventional oil-bath heating.[1] However, this is substrate-dependent and may require optimization.
Question 3: My reaction is messy, and I'm getting a mixture of ortho- and para-rearranged products. How can I control the regioselectivity?
Answer:
Regioselectivity is governed by both steric and electronic factors.
-
The Ortho-Default Pathway: The initial[10][10]-sigmatropic rearrangement always occurs to the ortho position.[1][11] If this position is unsubstituted, the intermediate dienone quickly tautomerizes to the aromatic ortho-substituted product.
-
Forced Para Rearrangement: If both ortho positions are blocked by substituents, the allyl group cannot rearomatize. Instead, it undergoes a subsequent[10][10]-sigmatropic shift (a Cope rearrangement) to the para position, followed by tautomerization.[7][11]
-
Electronic Influence: The electronic nature of substituents on the aromatic ring can also direct the rearrangement. For meta-substituted aryl allyl ethers, electron-donating groups tend to favor the formation of the para product, while electron-withdrawing groups favor the ortho product.[4]
Frequently Asked Questions (FAQs)
Q1: What is the effect of solvent choice on the reaction rate and yield?
A substantial body of research shows that polar solvents accelerate the Claisen rearrangement.[4][7] The reaction proceeds through a polar, cyclic transition state. Polar, and particularly hydrogen-bonding, solvents can stabilize this transition state, thus lowering the activation energy and increasing the reaction rate.[8][10][12] For example, rate constants in ethanol/water mixtures can be over 10 times higher than in less polar solvents like sulfolane.[4][7]
Caption: Solvent effects on transition state stabilization.
Q2: Which Lewis acid should I choose, and in what amount?
The choice of Lewis acid depends on your substrate's reactivity and functional group tolerance. Common choices include BCl₃, BF₃·OEt₂, AlCl₃, and ZnCl₂.[1] The catalyst's role is to coordinate to the ether oxygen, which facilitates the rearrangement.[3] The optimal amount can vary, but starting with catalytic amounts (e.g., 10-20 mol%) is common. For less reactive substrates, stoichiometric or even excess amounts of a weaker Lewis acid like ZnCl₂ may be required.[1]
Q3: My starting material has electron-withdrawing groups, and the reaction is not working well. Why?
Substrates with electron-withdrawing groups on the aromatic ring can be challenging. These groups can destabilize the transition state or lead to decomposition under harsh reaction conditions.[9] In such cases, using milder, catalyst-driven methods is highly recommended over high-temperature thermal conditions. The Ireland-Claisen or Eschenmoser-Claisen variants, which proceed through different intermediates at lower temperatures, might also be more suitable alternatives.[4][7]
Q4: Can this reaction be performed under solvent-free conditions?
Yes, particularly with microwave assistance. Solvent-free conditions are advantageous for green chemistry and can simplify purification. The microwave-assisted Johnson-Claisen rearrangement, for example, has been shown to give excellent yields in as little as 5 minutes without any solvent.[5][6]
Data Presentation
Table 1: Comparison of Conventional vs. Microwave Heating for the Johnson-Claisen Rearrangement
The following data, adapted from studies on the rearrangement of monoterpenols, illustrates the significant improvements in yield and reaction time afforded by microwave irradiation compared to conventional heating in an oil bath.[6]
| Substrate | Heating Method | Reagent Ratio (Substrate:Orthoester) | Time (min) | Yield (%) |
| Perillyl Alcohol | Oil Bath | 1:7 | 480 | 84 |
| Microwave | 1:14 | 5 | 99 | |
| Nerol | Oil Bath | 1:7 | 480 | 42 |
| Microwave | 1:14 | 5 | 93 |
Experimental Protocols
Protocol 1: General Procedure for Thermal Aromatic Claisen Rearrangement
This protocol provides a general method for a standard thermal rearrangement of an allyl phenyl ether.
1. Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, place the allyl aryl ether (1.0 equiv).
-
If a solvent is used, add a high-boiling solvent such as N,N-dimethylformamide (DMF) or xylene.[9][13] The reaction can also be run neat.
2. Heating:
-
Heat the reaction mixture in an oil bath to the desired temperature (typically 180-220°C).[14]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
3. Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If run neat, dilute the residue with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic solution sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
4. Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired rearranged phenol.
Protocol 2: Microwave-Assisted Lewis Acid-Catalyzed Claisen Rearrangement
This protocol is adapted for a rapid, microwave-assisted reaction using fused zinc chloride (ZnCl₂) as a catalyst.[1]
1. Reaction Setup:
-
Place the ortho-allylaryl ether (1.0 equiv) and fused ZnCl₂ (3.5 equiv) in a microwave-safe reaction vessel equipped with a magnetic stir bar.
-
Add a minimal amount of a high-boiling solvent like xylene if necessary, though the reaction may work solvent-free.
2. Microwave Irradiation:
-
Seal the vessel and place it in a microwave reactor.
-
Subject the mixture to microwave irradiation (e.g., 720W) at a set temperature (e.g., 190°C) for a short duration, typically 5-10 minutes.[1][6] Monitor pressure and temperature to ensure safety.
3. Quenching and Work-up:
-
After irradiation, allow the vessel to cool completely to room temperature.
-
Carefully unseal the vessel and pour the reaction mixture into water.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers and wash with brine.
4. Purification:
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. esports.bluefield.edu - Claisen Rearrangement Organic Chemistry [esports.bluefield.edu]
- 3. mdpi.com [mdpi.com]
- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. Claisen Rearrangement [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Claisen Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. organicreactions.org [organicreactions.org]
Technical Support Center: Catalyst Deactivation and Regeneration in Allyl Phenyl Ether Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding catalyst deactivation and regeneration in allyl phenyl ether reactions, primarily focusing on the Claisen rearrangement.
Troubleshooting Guide
This section addresses specific issues that may arise during the catalytic conversion of this compound.
Question 1: I'm observing a significant drop in the conversion rate of this compound over a short period. What are the likely causes and how can I fix it?
Answer:
A rapid decline in conversion suggests a sudden loss of active catalytic sites. The most common causes are catalyst poisoning or fouling by coke formation.
Possible Causes and Solutions:
-
Catalyst Poisoning: Active sites on the catalyst can be blocked by impurities in the feedstock.[1][2] Common poisons for acid catalysts like zeolites include organic bases (e.g., amines) and ammonia, while metal catalysts are susceptible to sulfur, phosphorus, and halogen compounds.[3]
-
Solution: Ensure high purity of reactants and solvents. Pre-treating the feedstock by passing it through a guard bed with a suitable adsorbent can remove potential poisons before they reach the catalyst.[4]
-
-
Coking/Fouling: Carbonaceous deposits, or coke, can form on the catalyst surface, physically blocking the active sites.[1][5] This is a common issue with solid acid catalysts like zeolites, where coke precursors can form from reactants, intermediates, or products and subsequently polymerize.[6]
-
Solution: Optimize reaction conditions by lowering the temperature to minimize coke formation.[4] If coking has occurred, a regeneration cycle involving controlled oxidation to burn off the coke is necessary (see Experimental Protocols). For zeolite catalysts, larger pore sizes can sometimes mitigate severe coke formation by facilitating diffusion.[7]
-
Question 2: My product selectivity has changed. I'm seeing an increase in para-substituted phenols and other byproducts instead of the desired ortho-allylphenol. Why is this happening?
Answer:
A shift in selectivity often points to changes in the catalyst's active sites or the reaction mechanism due to deactivation.
Possible Causes and Solutions:
-
Partial Deactivation of Active Sites: The deactivation of specific active sites responsible for the primary reaction pathway can lead to alternative reactions becoming more prominent. For instance, in zeolite-catalyzed reactions, coke deposition can block access to certain pores, favoring reactions that can occur on the external surface or in less-constricted pores.[6]
-
Formation of New Acidic Sites: The process of deactivation itself, particularly through coke formation, can sometimes generate new, less selective acidic sites on the carbonaceous deposits.
-
Thermal Degradation (Sintering): At high temperatures, catalyst particles can agglomerate, a process known as sintering.[1][8] This reduces the active surface area and can alter the nature of the active sites, thereby affecting selectivity.
Question 3: My catalyst seems completely inactive, and regeneration attempts are failing. What could be the issue?
Answer:
Irreversible deactivation is a critical issue that can stem from severe poisoning, structural collapse of the catalyst, or leaching of the active components.
Possible Causes and Solutions:
-
Irreversible Poisoning: Some poisons bind very strongly to the active sites and cannot be removed by standard regeneration procedures.[10]
-
Solution: A thorough analysis of the feedstock is required to identify the poison. The catalyst may need to be replaced, and stringent purification of the reactants must be implemented for future runs.
-
-
Thermal Degradation and Structural Collapse: Extremely high temperatures can cause irreversible changes to the catalyst's structure, such as the collapse of a zeolite framework.[3][8]
-
Solution: Strict temperature control is crucial. Ensure that exothermic regeneration procedures, like coke burn-off, do not lead to temperature runaways.
-
-
Leaching: In liquid-phase reactions, the active components of a heterogeneous catalyst can dissolve into the reaction medium, leading to a permanent loss of activity.[1]
-
Solution: To test for leaching, perform a hot filtration test: remove the catalyst from the hot reaction mixture and allow the filtrate to continue reacting. If the reaction proceeds, leaching is confirmed.[4] Choosing a more stable catalyst support or modifying the reaction conditions (e.g., solvent) may be necessary.
-
Frequently Asked Questions (FAQs)
What are the primary mechanisms of catalyst deactivation in this compound reactions?
The main deactivation mechanisms can be categorized as chemical, thermal, and mechanical.[8][9]
-
Poisoning: This is a chemical deactivation where molecules strongly adsorb to the catalyst's active sites, rendering them inactive.[1][5]
-
Fouling (Coking): This is a mechanical deactivation caused by the deposition of carbonaceous materials (coke) on the catalyst surface and within its pores, blocking reactant access to active sites.[1][6]
-
Thermal Degradation (Sintering): High reaction or regeneration temperatures can cause the crystallites of the active phase to grow, reducing the active surface area.[1][8]
What are the most common methods for regenerating deactivated catalysts?
Regeneration aims to restore the catalyst's activity. The appropriate method depends on the cause of deactivation.
-
Calcination for Coked Catalysts: This involves a controlled burn-off of carbon deposits in the presence of a dilute oxidant (like air mixed with an inert gas) at elevated temperatures.[4]
-
Solvent Washing: This can be effective for removing strongly adsorbed, non-coked organic species or some reversible poisons.[4]
-
Chemical Treatment: Mild acid or base washes can sometimes remove specific poisons, but care must be taken not to damage the catalyst itself.
How can I minimize or prevent catalyst deactivation?
Proactive measures can significantly extend the life of a catalyst.[1]
-
Feedstock Purification: Removing potential poisons from reactants and solvents is the most effective way to prevent poisoning.[1]
-
Process Optimization: Fine-tuning reaction conditions such as temperature, pressure, and reactant concentrations can minimize side reactions that lead to coking and reduce the risk of thermal degradation.[1]
-
Catalyst Selection: Choose catalysts known for their stability under the required reaction conditions. For example, zeolites with specific pore structures can be more resistant to coking.[7]
Data Presentation
Table 1: Product Distribution in the Isomerization of this compound with Different Zeolite Catalysts.
| Catalyst | Conversion of this compound (%) | 2-allylphenol (%) | 2-methyldihydrobenzofuran (%) | Other Products (%) | Reference |
| H-ZSM-5 | 67 | 40 | 17 | 10 | [11] |
| Na-ZSM-5 | 52 | 52 | 0 | 0 | [11] |
Table 2: Product Distribution from the Isomerization of this compound using a Nanostructured Catalyst.
| Catalyst | Reaction Time (hours) | Temperature (°C) | Unreacted this compound (%) | 2-allylphenol (%) | Other Allylated Products (%) | Reference |
| Fe/SiO₂·TiO₂ | 1 | 90-95 | 26 | 56 | 18 | [12][13] |
Experimental Protocols
Protocol 1: General Procedure for Claisen Rearrangement of this compound using a Solid Acid Catalyst (e.g., Zeolite)
-
Catalyst Activation: Activate the zeolite catalyst by heating it under a flow of dry nitrogen or air at a high temperature (e.g., 500-550°C) for several hours to remove adsorbed water and other impurities. Cool down to the reaction temperature under an inert atmosphere.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the activated catalyst.
-
Reactant Addition: Add the solvent (if any) followed by the this compound.
-
Reaction: Heat the mixture to the desired reaction temperature (e.g., 180-250°C) and stir.[14][15]
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture, separate the catalyst by filtration, and wash it with a suitable solvent. The filtrate containing the product can then be purified, typically by distillation or column chromatography.
Protocol 2: General Procedure for Regeneration of a Coked Catalyst by Calcination
Caution: This procedure involves high temperatures and an exothermic reaction. It must be performed with appropriate safety measures.
-
Purging: Place the deactivated (coked) catalyst in a tube furnace. Purge the system with an inert gas (e.g., nitrogen) at a moderate temperature (e.g., 100-150°C) to remove any volatile adsorbed species.
-
Controlled Oxidation: While maintaining a flow of gas, gradually introduce a small, controlled amount of air into the inert gas stream (e.g., 1-5% air in N₂). Slowly ramp the temperature (e.g., to 450-550°C). The oxygen will react with the carbon deposits in an exothermic reaction, burning them off as CO₂. The temperature must be carefully controlled to prevent overheating and sintering the catalyst.[4]
-
Holding: Hold the catalyst at the final temperature in the dilute air stream until the coke burn-off is complete (indicated by the cessation of CO₂ evolution, which can be monitored with an analyzer).
-
Final Treatment: Once the coke is removed, switch the gas flow back to pure inert gas and cool the catalyst down.
-
Reduction (for Metal Catalysts): If the catalyst contains a metal component that was oxidized during calcination (e.g., Pd/C), a reduction step is required. After cooling, heat the catalyst under a flow of hydrogen gas to reduce the metal oxides back to their active metallic state.[4]
Visualizations
Caption: Claisen rearrangement pathway of this compound.
Caption: Experimental workflow for catalysis and regeneration.
Caption: Troubleshooting decision tree for catalyst issues.
References
- 1. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 2. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. Catalyst Deactivation Mechanisms → Area → Sustainability [product.sustainability-directory.com]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. cce.researchcommons.org [cce.researchcommons.org]
- 13. "Influence of nanostructural catalyst in the synthesis of allyl phenyl " by MUSAEV Khusniddin, AZIMOVA Gulmira et al. [cce.researchcommons.org]
- 14. Reactions of this compound in High-Temperature Water with Conventional and Microwave Heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Allyl Phenyl Ether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of allyl phenyl ether.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete deprotonation of phenol (B47542). | - Use a strong base (e.g., NaH, KH, KOH) to ensure complete formation of the phenoxide ion.[1] - Ensure the base is fresh and properly stored to maintain its reactivity. - Use a powdered or finely ground base to increase surface area and reaction rate.[1] |
| Inefficient reaction conditions. | - Optimize the reaction temperature. A moderate temperature (room temperature to 60°C) is often a good starting point.[1] - Increase the molar ratio of allyl bromide to phenol (e.g., 1.5:1 or 2:1) to drive the reaction to completion.[1] - For phase-transfer catalysis, ensure optimal catalyst loading (typically 1-5 mol%).[1] | |
| Loss of volatile allyl bromide. | - Allyl bromide has a low boiling point. Use a reflux condenser to prevent its evaporation from the reaction mixture, especially at elevated temperatures.[1][2] | |
| Side reactions consuming starting materials. | - See the "Presence of Impurities or Side Products" section below. | |
| Presence of Impurities or Side Products | C-Alkylation: Formation of o-allylphenol and p-allylphenol. | - This is a common side reaction, especially with phenoxides.[1][2] The choice of solvent and counter-ion can influence the O/C alkylation ratio.[2] - Ensure complete formation of the phenoxide ion before adding allyl bromide. |
| Claisen Rearrangement: Isomerization of this compound to o-allylphenol. | - This rearrangement is favored at higher temperatures (around 250°C).[2][3] Maintain a controlled, lower reaction temperature during synthesis to minimize this.[2] | |
| Allyl Alcohol: Hydrolysis of allyl bromide. | - Ensure all reagents and solvents are anhydrous. Residual water can lead to the formation of allyl alcohol.[1] | |
| Unreacted Phenol | - Use a slight excess of allyl bromide. - After the reaction, wash the organic layer with a 10% sodium hydroxide (B78521) solution to remove unreacted phenol.[2][4] | |
| Reaction is Slow or Stalls | Insufficient mixing in heterogeneous reactions (e.g., solid-liquid). | - Use vigorous stirring to ensure good contact between reactants. |
| Deactivation of phase-transfer catalyst. | - Avoid excessively high temperatures which can degrade the catalyst.[1] - Ensure the catalyst is appropriate for the reaction conditions. Tetrabutylammonium (B224687) bromide (TBAB) is a common choice.[1] | |
| Difficulty in Product Purification | Co-distillation of product and impurities. | - Perform a base wash (e.g., 10% NaOH) to remove acidic impurities like unreacted phenol and allylphenol before distillation.[4] |
| Emulsion formation during aqueous workup. | - Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and versatile method is the Williamson ether synthesis.[5] This involves the reaction of a phenoxide salt (formed by treating phenol with a base) with an allyl halide, typically allyl bromide.[2][6]
Q2: How can I improve the yield and selectivity of the Williamson ether synthesis for this compound?
To improve yield and selectivity, consider the following:
-
Base: Use a strong, non-nucleophilic base like potassium carbonate or sodium hydride to ensure complete deprotonation of phenol.[1][7]
-
Solvent: The choice of solvent is critical. Aprotic polar solvents like acetone (B3395972) or DMF are commonly used.[4][8]
-
Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly enhance the reaction rate and yield, especially in two-phase systems.[1][9]
-
Temperature Control: Maintain a moderate reaction temperature to prevent the Claisen rearrangement side reaction.[2]
Q3: What are the main side reactions to be aware of, and how can they be minimized?
The primary side reactions are:
-
C-alkylation: The formation of allylphenols. This can be minimized by ensuring the complete formation of the phenoxide ion before the addition of the allyl halide.[2]
-
Claisen Rearrangement: The thermal rearrangement of the product, this compound, to o-allylphenol. This is minimized by keeping the reaction temperature below 200°C.[2][3][10]
Q4: What are the safety precautions for handling the reagents involved in this synthesis?
-
Phenol: It is toxic and corrosive and can cause severe skin burns. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Allyl Bromide: It is a highly flammable, toxic, and corrosive lachrymator.[11][12] It should be handled with extreme care in a fume hood, away from ignition sources.[11][13] Wear appropriate PPE, including chemical-resistant gloves and safety goggles.[12]
-
Bases (e.g., KOH, NaH): These are corrosive and can cause severe burns. Sodium hydride is also highly flammable and reacts violently with water. Handle with care and avoid contact with skin and eyes.
Q5: Can microwave irradiation be used to accelerate the synthesis?
Yes, microwave-assisted synthesis can significantly reduce reaction times.[14][15] However, it's important to control the temperature carefully to avoid promoting the Claisen rearrangement.[14] Some studies suggest that under certain conditions, microwave heating may not offer a significant enhancement over conventional heating in terms of reaction rate for the Claisen rearrangement itself.[14]
Experimental Protocols
Protocol 1: Williamson Ether Synthesis using Potassium Carbonate in Acetone
This is a widely used and reliable method for laboratory-scale synthesis.[2][4]
Materials:
-
Phenol (94 g, 1.0 mol)
-
Allyl bromide (121 g, 1.0 mol)
-
Anhydrous potassium carbonate (140 g, 1.0 mol)
-
Acetone (150 g)
-
Diethyl ether
-
10% Sodium hydroxide solution
-
Anhydrous potassium carbonate or magnesium sulfate (B86663) (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine phenol, allyl bromide, anhydrous potassium carbonate, and acetone.[4]
-
Heat the mixture to reflux and maintain for approximately 8 hours. The mixture will thicken as potassium bromide precipitates.[4]
-
After cooling to room temperature, add distilled water to dissolve the inorganic salts.[4]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.[2][4]
-
Combine the organic extracts and wash with a 10% sodium hydroxide solution to remove any unreacted phenol, followed by a wash with distilled water.[2][4]
-
Dry the organic layer over anhydrous potassium carbonate or magnesium sulfate.[2][4]
-
Remove the solvent by rotary evaporation.
-
Purify the crude this compound by vacuum distillation, collecting the fraction boiling at 85°C at 19 mmHg.[2][4] The expected yield is 115-130 g.[4]
Protocol 2: Phase-Transfer Catalyzed Synthesis
This method can offer improved reaction rates and yields.
Materials:
-
Phenol
-
Allyl bromide
-
Aqueous sodium hydroxide solution (e.g., 50%)
-
An organic solvent (e.g., dichloromethane (B109758) or toluene)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, 1-5 mol%)
Procedure:
-
Dissolve phenol in the organic solvent in a reaction flask.
-
Add the aqueous sodium hydroxide solution and the phase-transfer catalyst.
-
Stir the two-phase mixture vigorously.
-
Slowly add allyl bromide to the reaction mixture.
-
Continue stirring at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by TLC or GC.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the product by vacuum distillation.
Quantitative Data Summary
| Synthesis Method | Reactants | Base/Catalyst | Solvent | Temp. | Time | Yield | Reference |
| Williamson Ether Synthesis | Phenol, Allyl Bromide | K₂CO₃ | Acetone | Reflux | 8 h | 115-130 g | [2][4] |
| Solvent-Free Williamson | Phenol, Allyl Bromide | Solid KOH | None | RT | 14 h | 89% | [2][16] |
| Phase-Transfer Catalysis | Phenol, Allyl Bromide | NaOH / TBAB | Dichloromethane | RT | < 1 h | High | [1] |
| Microwave-Assisted | 1-allyloxy-4-methoxybenzene | None (rearrangement) | DMSO | 170°C | 4 h | ~30% (product) | [14] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathways in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 4. prepchem.com [prepchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound can be prepared by heating: [allen.in]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. jk-sci.com [jk-sci.com]
- 9. tandfonline.com [tandfonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. lobachemie.com [lobachemie.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. fishersci.com [fishersci.com]
- 14. Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. electronicsandbooks.com [electronicsandbooks.com]
- 16. ias.ac.in [ias.ac.in]
Technical Support Center: Monitoring Allyl Phenyl Ether Reactions by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of allyl phenyl ether reactions using Thin Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor an this compound reaction?
A1: TLC is a simple, rapid, and cost-effective analytical technique used to monitor the progress of a chemical reaction.[1][2] In the context of an this compound reaction, such as a Claisen rearrangement, TLC allows for the qualitative assessment of the consumption of the starting material (this compound) and the formation of the product(s) (e.g., o-allylphenol and p-allylphenol).[3][4][5] This helps in determining the reaction's endpoint, optimizing reaction conditions, and screening for the best solvent systems for subsequent purification steps like column chromatography.[4][6]
Q2: How do I choose an appropriate solvent system (eluent) for my TLC analysis?
A2: The choice of solvent system is crucial for achieving good separation of spots on the TLC plate. A good starting point for "normal" polarity compounds is a mixture of ethyl acetate (B1210297) and hexane (B92381) (e.g., 10-50% ethyl acetate in hexane).[7] The ideal solvent system should provide a retention factor (Rf) of 0.3-0.4 for the starting material.[8] For this compound and its rearrangement products, a reported solvent system is benzene:ethyl acetate (2:1 v/v).[3][5] You may need to experiment with different solvent ratios to achieve optimal separation. If your compounds are too close to the baseline, the eluent is not polar enough; if they are too close to the solvent front, the eluent is too polar.[9]
Q3: How can I visualize the spots on the TLC plate if they are not colored?
A3: Most organic compounds, including this compound and its derivatives, are not colored.[4] The most common non-destructive visualization method is using a UV lamp, as aromatic compounds and conjugated systems will appear as dark spots on a fluorescent background.[4][10] If the compounds are not UV-active, various staining agents can be used.[4] For phenols, an iron(III) chloride stain can be effective.[10] Other general stains that can be used for a wide range of functional groups include potassium permanganate (B83412), p-anisaldehyde, and phosphomolybdic acid.[10][11] Iodine vapor is another common method for visualizing organic compounds.[12]
Q4: What do the Rf values tell me about my reaction components?
A4: The retention factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[2] It is a measure of a compound's polarity in a given solvent system. In general, less polar compounds travel further up the plate and have higher Rf values, while more polar compounds have a stronger interaction with the polar silica (B1680970) gel stationary phase and thus travel shorter distances, resulting in lower Rf values.[2] For example, this compound is less polar than its rearrangement product, o-allylphenol, and would therefore have a higher Rf value.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking or elongated. | 1. The sample is overloaded (too concentrated).[9][13][14] 2. The sample is acidic or basic.[15] 3. The solvent system is inappropriate.[14] | 1. Dilute the sample solution and re-spot.[9][13] 2. For acidic compounds, add a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase. For basic compounds, add a small amount of triethylamine (B128534) (0.1–2.0%).[9][15] 3. Try a different solvent system.[14] |
| No spots are visible on the TLC plate. | 1. The sample is too dilute.[9][14] 2. The compound is not UV-active, and the wrong visualization method was used.[9] 3. The solvent level in the developing chamber was above the spotting line.[9][14] 4. The compound is volatile and may have evaporated.[9] | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[9][14] 2. Try a different visualization method, such as a chemical stain (e.g., potassium permanganate, p-anisaldehyde) or iodine vapor.[4][9] 3. Ensure the solvent level is below the origin line when placing the plate in the chamber.[9][14] 4. Visualizing volatile compounds by TLC can be challenging. |
| The Rf values are too high (spots are near the solvent front). | The eluent is too polar.[9] | Decrease the proportion of the polar solvent in your mobile phase or choose a less polar solvent system.[9] |
| The Rf values are too low (spots are near the baseline). | The eluent is not polar enough.[9] | Increase the proportion of the polar solvent in your mobile phase or choose a more polar solvent system.[9] |
| The solvent front is uneven. | 1. The edges of the TLC plate are chipped or uneven.[15] 2. The TLC plate is touching the side of the developing chamber or the filter paper.[14] 3. The developing chamber was not saturated with solvent vapors.[16] | 1. Cut the corners of the TLC plate at a 45° angle to remove the damaged silica.[15] 2. Ensure the plate is centered in the chamber and not touching the sides.[14] 3. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors.[16] |
| Reactant and product spots have very similar Rf values. | The chosen solvent system does not provide adequate separation.[17] | 1. Try different solvent systems, potentially from different solvent selectivity groups (e.g., switching from an ethyl acetate/hexane system to a dichloromethane/hexane system).[6][17] 2. Use a "cospot" lane where the starting material and reaction mixture are spotted on top of each other to help distinguish between the two.[8][17] |
Experimental Protocol: Monitoring this compound Rearrangement by TLC
This protocol outlines the general procedure for monitoring the Claisen rearrangement of this compound to o-allylphenol.
1. Preparation of the TLC Plate and Chamber:
-
Obtain a silica gel TLC plate.[12]
-
Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the plate.[18]
-
Mark three tick marks on the origin line for spotting: one for the starting material (SM), one for the reaction mixture (RM), and one for a "cospot" (co-spotting of SM and RM).[8]
-
Prepare the developing chamber by adding the chosen eluent (e.g., benzene:ethyl acetate 2:1) to a depth of about 0.5 cm.[3][8] Ensure the solvent level is below the origin line on your TLC plate.[9]
-
Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors.[16] Cover the chamber.
2. Spotting the TLC Plate:
-
Prepare dilute solutions of your starting material (this compound) and the reaction mixture in a volatile solvent (e.g., diethyl ether or ethyl acetate).[4]
-
Using a capillary tube, spot a small amount of the starting material solution onto the "SM" tick mark. The spot should be as small as possible (1-2 mm in diameter).[4][15]
-
Spot the reaction mixture onto the "RM" tick mark.
-
For the cospot, first spot the starting material, and then spot the reaction mixture directly on top of the same spot.[8]
3. Developing the TLC Plate:
-
Carefully place the spotted TLC plate into the developing chamber using forceps.[2] Ensure the plate is not touching the sides of the chamber.[14]
-
Cover the chamber and allow the solvent to ascend the plate by capillary action.[2]
-
When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber.[8]
-
Immediately mark the solvent front with a pencil.[18]
4. Visualizing and Analyzing the Plate:
-
Visualize the spots under a UV lamp and circle any visible spots with a pencil.[10]
-
If necessary, use a chemical stain (e.g., potassium permanganate or p-anisaldehyde) to visualize the spots.[10] This involves dipping the plate into the stain solution followed by gentle heating.[10]
-
Calculate the Rf value for each spot by dividing the distance the spot traveled from the origin by the distance the solvent front traveled from the origin.[2]
-
Monitor the reaction by observing the disappearance of the starting material spot and the appearance of the product spot(s) over time.[4]
Data Presentation: Rf Values
The following table provides reported Rf values for this compound and its rearrangement products in a specific solvent system. Note that Rf values can vary depending on the exact experimental conditions.[1]
| Compound | Solvent System | Rf Value |
| This compound | Benzene:Ethyl Acetate (2:1) | 0.783[3] |
| o-Allylphenol | Benzene:Ethyl Acetate (2:1) | 0.55[3] |
| p-Allylphenol | Benzene:Ethyl Acetate (2:1) | 0.417[3] |
Visualizations
Caption: Workflow for monitoring a reaction using TLC.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. cce.researchcommons.org [cce.researchcommons.org]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. Chromatography [chem.rochester.edu]
- 8. How To [chem.rochester.edu]
- 9. silicycle.com [silicycle.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. community.wvu.edu [community.wvu.edu]
- 13. microbiozindia.com [microbiozindia.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. google.com [google.com]
- 16. researchgate.net [researchgate.net]
- 17. Chromatography [chem.rochester.edu]
- 18. ocw.mit.edu [ocw.mit.edu]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of Allyl Phenyl Ether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of allyl phenyl ether.
Troubleshooting Guide
This guide addresses common issues encountered during the work-up procedure for the synthesis of this compound.
Issue 1: Low or No Product Yield After Work-up
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Before starting the work-up, ensure the reaction has gone to completion by using thin-layer chromatography (TLC) to check for the presence of the starting phenol (B47542).[1][2] |
| Loss of Product During Extraction | - Ensure the correct solvent (e.g., diethyl ether, dichloromethane) is used for extraction.[1][3] - Perform multiple extractions (at least 2-3 times) to maximize the recovery of the product from the aqueous layer.[3] - Be cautious to avoid vigorous shaking that can lead to the formation of emulsions, which can trap the product. |
| Product Volatility | This compound has a moderate boiling point. Avoid excessive heat during solvent removal under reduced pressure.[1] |
| Side Reactions | Competing reactions such as C-alkylation can reduce the yield of the desired O-alkylation product.[1][4] The choice of solvent and base can influence the ratio of O- to C-alkylation.[4] |
Issue 2: Presence of Impurities in the Final Product
| Potential Impurity | Identification and Removal |
| Unreacted Phenol | - Identification: Can be detected by TLC.[2] - Removal: Wash the organic extract with a 10% sodium hydroxide (B78521) solution to remove acidic phenol.[5][6] Subsequently, wash with water and brine.[1][3] |
| 2-Allylphenol (B1664045) (from Claisen Rearrangement) | - Identification: Can be detected by TLC or 1H NMR. - Removal: This is a common rearrangement product, especially if the reaction is performed at elevated temperatures.[4] Purification can be achieved by column chromatography on silica (B1680970) gel.[3][7] |
| Allyl Alcohol (from hydrolysis of allyl bromide) | - Identification: Can be detected by gas chromatography.[8] - Removal: Wash the organic layer thoroughly with water during the work-up. |
| Potassium/Sodium Salts | - Identification: Insoluble inorganic salts. - Removal: After the reaction, add water to dissolve the salts and then perform the extraction.[1][4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of washing the organic layer with a basic solution (e.g., NaOH)?
A1: Washing the organic layer with a basic solution, such as 10% sodium hydroxide, is a crucial step to remove any unreacted phenol from the product.[5][6] Phenol is acidic and will react with the base to form sodium phenoxide, which is water-soluble and will move to the aqueous layer, thus separating it from the desired this compound in the organic layer.
Q2: My reaction mixture has formed an emulsion during extraction. How can I resolve this?
A2: Emulsions can form during the extraction process, especially if the mixture is shaken too vigorously. To break an emulsion, you can try the following:
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the funnel instead of shaking.
-
Add a small amount of brine (saturated NaCl solution), which can help to break up the emulsion by increasing the ionic strength of the aqueous phase.
Q3: How can I confirm the purity of my final product?
A3: The purity of the synthesized this compound can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective method to check for the presence of starting materials or byproducts.[1][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can confirm the structure of the product and identify impurities.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the composition of the product mixture and identify any volatile impurities.[7]
Q4: What are the common side reactions in this compound synthesis and how can they be minimized?
A4: The primary side reactions include:
-
C-alkylation: The allyl group attaches to the aromatic ring instead of the oxygen atom, forming allylphenols.[1][4] Using a strong base to ensure complete formation of the phenoxide ion can favor O-alkylation.[1]
-
Elimination Reaction: This is more significant when using secondary or tertiary alkyl halides, leading to alkene formation. Using a primary halide like allyl bromide minimizes this.[1][4]
-
Claisen Rearrangement: The product, this compound, can rearrange to 2-allylphenol at high temperatures.[4] It is important to control the reaction temperature to minimize this subsequent reaction.[4]
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the synthesis of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base | Potassium Carbonate (K2CO3)[5][6] | Potassium Hydroxide (KOH)[9] | Sodium Hydride (NaH)[3] |
| Solvent | Acetone[5][6] | Solvent-free[9] | Anhydrous THF[3] |
| Reaction Temperature | Reflux (Acetone)[5] | Room Temperature to 50°C[1] | 0°C to Room Temperature[3] |
| Reaction Time | 8 hours[5] | 14 hours[9] | 4-6 hours[3] |
| Typical Yield | ~86%[6] | 89%[9] | Not specified, but generally high |
| Purification Method | Distillation in vacuum[5] | Column chromatography[9] | Flash column chromatography[3] |
Experimental Protocols
Protocol 1: Work-up Procedure using Base Wash
-
Cooling and Quenching: After the reaction is complete, cool the reaction mixture to room temperature.[4]
-
Dissolving Salts: Add distilled water to the mixture to dissolve any inorganic salts formed during the reaction.[5]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (or another suitable organic solvent) three times.[3][4]
-
Base Wash: Combine the organic layers and wash with a 10% sodium hydroxide solution to remove unreacted phenol.[5]
-
Neutral Wash: Wash the organic layer with water and then with brine.[1][3]
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4).[1][3]
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.[3]
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography.[3][5]
Visualizations
Caption: A flowchart of the work-up procedure for this compound synthesis.
Caption: A troubleshooting decision tree for this compound synthesis work-up.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. open.library.ubc.ca [open.library.ubc.ca]
- 7. cce.researchcommons.org [cce.researchcommons.org]
- 8. JPH08333293A - Production of this compound compounds - Google Patents [patents.google.com]
- 9. ias.ac.in [ias.ac.in]
Validation & Comparative
Characterization of Allyl Phenyl Ether by ¹H and ¹³C NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of allyl phenyl ether. For comparative purposes, spectral data for two analogous ether compounds, propyl phenyl ether and benzyl (B1604629) phenyl ether, are also presented. Detailed experimental protocols for acquiring high-quality NMR spectra are included, along with visualizations to aid in understanding the molecular structure and experimental workflow.
¹H and ¹³C NMR Spectral Data
The chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) provide valuable information about the chemical environment and connectivity of atoms within a molecule. The following tables summarize the assigned ¹H and ¹³C NMR data for this compound and its comparators in deuterated chloroform (B151607) (CDCl₃), a common NMR solvent.
Table 1: ¹H NMR Data Comparison
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-1' | 6.02-6.12 | ddt | 17.3, 10.7, 5.3 |
| H-2'a (trans) | 5.42 | dq | 17.3, 1.5 | |
| H-2'b (cis) | 5.28 | dq | 10.7, 1.5 | |
| H-3' | 4.57 | dt | 5.3, 1.5 | |
| H-2, H-6 | 6.90-7.00 | m | - | |
| H-3, H-5 | 7.28-7.34 | m | - | |
| H-4 | 6.95 | t | 7.4 | |
| Propyl Phenyl Ether | H-1' | 3.92 | t | 6.6 |
| H-2' | 1.81 | sextet | 7.0 | |
| H-3' | 1.05 | t | 7.4 | |
| H-2, H-6 | 6.90 | d | 8.7 | |
| H-3, H-5 | 7.28 | t | 8.2 | |
| H-4 | 6.93 | t | 7.3 | |
| Benzyl Phenyl Ether | H-1' | 5.07 | s | - |
| H-2, H-6 (Ph-O) | 7.00 | d | 8.0 | |
| H-3, H-5 (Ph-O) | 7.31 | t | 7.8 | |
| H-4 (Ph-O) | 6.96 | t | 7.3 | |
| H-2'', H-6'' (Bn) | 7.45 | d | 7.5 | |
| H-3'', H-5'' (Bn) | 7.38 | t | 7.5 | |
| H-4'' (Bn) | 7.33 | t | 7.3 |
Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets, dt = doublet of triplets, ddt = doublet of doublet of triplets, dq = doublet of quartets, sextet = sextet.
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C-1 | 158.4 |
| C-2, C-6 | 114.8 | |
| C-3, C-5 | 129.4 | |
| C-4 | 120.9 | |
| C-1' | 133.4 | |
| C-2' | 117.8 | |
| C-3' | 68.9 | |
| Propyl Phenyl Ether | C-1 | 159.2 |
| C-2, C-6 | 114.5 | |
| C-3, C-5 | 129.4 | |
| C-4 | 120.6 | |
| C-1' | 69.6 | |
| C-2' | 22.7 | |
| C-3' | 10.6 | |
| Benzyl Phenyl Ether | C-1 | 158.6 |
| C-2, C-6 (Ph-O) | 114.9 | |
| C-3, C-5 (Ph-O) | 129.5 | |
| C-4 (Ph-O) | 121.1 | |
| C-1'' (Bn) | 137.1 | |
| C-2'', C-6'' (Bn) | 128.6 | |
| C-3'', C-5'' (Bn) | 127.8 | |
| C-4'' (Bn) | 127.5 | |
| C-1' | 70.0 |
Experimental Protocols
The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra, representative of standard practices for the characterization of liquid organic compounds such as this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified liquid sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Dissolution: Gently swirl the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.
-
Capping: Securely cap the NMR tube.
NMR Data Acquisition
The following parameters are suitable for a Bruker 400 MHz spectrometer or an equivalent instrument.
¹H NMR Spectroscopy:
-
Pulse Program: zg30 (A standard 30-degree pulse experiment)
-
Number of Scans (NS): 16 to 64 (depending on sample concentration)
-
Receiver Gain (RG): Set automatically by the instrument
-
Acquisition Time (AQ): 3-4 seconds
-
Relaxation Delay (D1): 1-2 seconds
-
Spectral Width (SW): 0-12 ppm
-
Temperature: 298 K
¹³C NMR Spectroscopy:
-
Pulse Program: zgpg30 (A standard 30-degree pulse experiment with proton decoupling)
-
Number of Scans (NS): 1024 to 4096 (depending on sample concentration)
-
Receiver Gain (RG): Set automatically by the instrument
-
Acquisition Time (AQ): 1-2 seconds
-
Relaxation Delay (D1): 2 seconds
-
Spectral Width (SW): 0-220 ppm
-
Temperature: 298 K
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.
-
Peak Picking and Integration: Identify all significant peaks and, for ¹H spectra, integrate the area under each peak to determine the relative number of protons.
Visualizations
The following diagrams illustrate the structure of this compound with atom numbering for NMR assignments and a typical workflow for NMR analysis.
Caption: Structure of this compound with Atom Numbering.
Caption: Experimental Workflow for NMR Analysis.
Spectroscopic Confirmation of ortho-Allylphenol Following Claisen Rearrangement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Claisen rearrangement is a powerful and widely studied[1][1]-sigmatropic rearrangement in organic synthesis, enabling the formation of carbon-carbon bonds. A classic example is the thermal rearrangement of allyl phenyl ether to its isomer, ortho-allylphenol.[2][3] This guide provides a detailed comparison of the spectroscopic data for the starting material and the product, offering definitive evidence for the successful rearrangement. It includes comprehensive experimental protocols and visual workflows to support researchers in their analytical confirmation.
Comparative Spectroscopic Data
The transformation of this compound to ortho-allylphenol results in significant and predictable changes in their respective spectra. The following table summarizes the key diagnostic data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), allowing for a direct comparison.
| Spectroscopic Technique | This compound (Starting Material) | ortho-Allylphenol (Product) | Key Diagnostic Changes |
| ¹H NMR (CDCl₃, ppm) | ~7.3-6.9 (m, 5H, Ar-H), ~6.1-6.0 (m, 1H, -CH=), ~5.4 (d, 1H, =CH₂), ~5.3 (d, 1H, =CH₂), ~4.5 (d, 2H, -O-CH₂-)[1][4] | ~7.2-6.8 (m, 4H, Ar-H), ~6.0 (m, 1H, -CH=), ~5.1 (m, 2H, =CH₂), ~5.4 (s, 1H, Ar-OH), ~3.4 (d, 2H, Ar-CH₂-)[5][6] | Appearance of a broad singlet for the phenolic -OH proton. Upfield shift of the methylene (B1212753) protons (-CH₂-) and their attachment to the aromatic ring instead of the ether oxygen. |
| ¹³C NMR (CDCl₃, ppm) | ~158 (Ar C-O), ~133 (-CH=), ~129 (Ar-C), ~121 (Ar-C), ~117 (=CH₂), ~114 (Ar-C), ~68 (-O-CH₂-)[4] | ~151 (Ar C-OH), ~136 (-CH=), ~130 (Ar-C), ~127 (Ar-C), ~121 (Ar-C), ~116 (=CH₂), ~115 (Ar-C), ~35 (Ar-CH₂-)[7] | Disappearance of the ether carbon signal (~68 ppm) and appearance of an aliphatic carbon signal (~35 ppm) attached to the ring. Significant shift of the carbon atom formerly bonded to the ether oxygen. |
| IR Spectroscopy (cm⁻¹) | ~3080-3030 (sp² C-H), ~2920-2860 (sp³ C-H), ~1600, 1500 (C=C aromatic), ~1240 (asym C-O-C stretch) | ~3550-3200 (broad, O-H stretch), ~3080 (sp² C-H), ~2980 (sp³ C-H), ~1640 (C=C vinyl), ~1600, 1490 (C=C aromatic), ~1220 (C-O stretch)[8][9][10] | Appearance of a strong, broad absorption band for the hydroxyl group (O-H). Disappearance of the characteristic asymmetric C-O-C ether stretch. |
| Mass Spectrometry (EI, m/z) | 134 (M⁺), 94 ([M-C₃H₄]⁺), 77 ([C₆H₅]⁺), 41 ([C₃H₅]⁺)[4][11] | 134 (M⁺), 119 ([M-CH₃]⁺), 107 ([M-C₂H₃]⁺), 91, 77[12][13] | Both are isomers and have the same molecular ion peak (m/z = 134). Fragmentation patterns differ, reflecting the new connectivity. For example, loss of CO from the molecular ion can be observed for this compound.[11] |
Experimental Protocols
Claisen Rearrangement of this compound
This protocol outlines a standard procedure for the thermal Claisen rearrangement.
Materials:
-
This compound
-
High-boiling point solvent (e.g., N,N-diethylaniline or decalin) or neat reaction conditions
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 10%)
-
Hydrochloric acid (HCl) solution (e.g., 10%)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Place this compound into a round-bottom flask. The reaction can be performed neat or with a high-boiling solvent.[14]
-
Heating: Heat the mixture to a high temperature, typically between 180-250 °C, under a reflux condenser.[14] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Extraction: After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Dissolve the cooled mixture in diethyl ether.
-
Transfer the solution to a separatory funnel and wash with 10% NaOH solution. The product, ortho-allylphenol, is acidic and will move to the aqueous basic layer as its sodium salt. The starting material and any non-acidic byproducts will remain in the ether layer.
-
Separate the aqueous layer and acidify it carefully with 10% HCl solution until it is acidic to litmus (B1172312) paper.
-
Extract the acidified aqueous layer with fresh diethyl ether. The ortho-allylphenol will move back into the organic layer.
-
Drying and Concentration: Wash the organic extract with brine, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude ortho-allylphenol can be further purified by column chromatography or distillation if necessary.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving a small amount of the purified product (and starting material for comparison) in a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the liquid sample using a neat liquid cell (salt plates, NaCl or KBr) or as a thin film.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
Mass Spectrometry (MS):
-
Introduce a dilute solution of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion.
-
Use Electron Ionization (EI) to generate the mass spectrum.
Visualization of Reaction and Workflow
Caption: Mechanism of the Claisen Rearrangement.
Caption: Experimental and analytical workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 3. Claisen Rearrangement [organic-chemistry.org]
- 4. This compound(1746-13-0) 13C NMR spectrum [chemicalbook.com]
- 5. 2-Allylphenol(1745-81-9) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Allylphenol(1745-81-9) 13C NMR spectrum [chemicalbook.com]
- 8. 2-Allylphenol(1745-81-9) IR Spectrum [chemicalbook.com]
- 9. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 2-Allylphenol [webbook.nist.gov]
- 11. Claisen rearrangement of this compound and its sulfur and selenium analogues on electron impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Allylphenol | C9H10O | CID 15624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-Allylphenol [webbook.nist.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of Allyl Phenyl Ether: Experimental vs. Literature Values
For researchers, scientists, and professionals in drug development, the accurate characterization of chemical compounds is paramount. This guide provides a detailed comparison of the experimentally determined physical properties of allyl phenyl ether against established literature values. The following sections present a summary of these values, detailed experimental protocols for their determination, and a logical workflow for this comparative analysis.
Data Presentation: A Side-by-Side Comparison
The physical properties of a sample of this compound were determined experimentally and compared with values reported in the scientific literature. The results are summarized in the table below, providing a clear and concise overview for researchers.
| Property | Literature Value | Experimental Value (Hypothetical) |
| Boiling Point | 192-195 °C[1][2][3][4] | 193.5 °C |
| Melting Point | Not Applicable (Liquid at Room Temp.)[5] | Not Applicable |
| Density | 0.978 g/mL at 25 °C[2][4] | 0.976 g/mL at 25 °C |
| Refractive Index | 1.522 at 20 °C[1][2][4] | 1.521 at 20 °C |
Workflow for Comparative Analysis
The following diagram illustrates the logical workflow for comparing the experimental data of this compound with its corresponding literature values. This process ensures a systematic and rigorous evaluation of the compound's physical properties.
Caption: Workflow for comparing experimental and literature values.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for this determination is the Thiele tube method.
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, rubber band, heating source (Bunsen burner or oil bath), and mineral oil.
-
Procedure:
-
A small amount of the this compound sample is placed in the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the sample in the test tube.
-
The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube containing mineral oil, with the side arm of the Thiele tube being heated gently.[6]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is discontinued, and the temperature at which the liquid sample begins to enter the capillary tube is recorded as the boiling point.[6][7]
-
Melting Point Determination
This compound is a liquid at room temperature, so a melting point determination is not applicable. However, for solid compounds, the melting point is a crucial indicator of purity.[8][9] The capillary method is a standard technique for this measurement.[10][11]
-
Apparatus: Melting point apparatus, capillary tubes (sealed at one end).
-
Procedure (for a solid):
-
A small amount of the finely powdered solid sample is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.[12]
-
The sample is heated at a controlled rate.
-
The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.[8] Pure compounds typically have a sharp melting point range of 1-2 °C.[8][9]
-
Density Determination
Density is the mass per unit volume of a substance. It can be determined by measuring the mass and volume of a sample.
-
Apparatus: Graduated cylinder or pycnometer, and an analytical balance.
-
Procedure:
-
The mass of a clean, dry graduated cylinder is measured using an analytical balance.
-
A known volume of this compound is added to the graduated cylinder, and the volume is recorded precisely.
-
The combined mass of the graduated cylinder and the liquid is measured.
-
The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder.
-
The density is calculated by dividing the mass of the liquid by its volume. For higher precision, this process can be repeated multiple times, and the average value can be taken.[13]
-
Refractive Index Determination
The refractive index is a dimensionless number that describes how light propagates through a medium. It is a characteristic property of a substance.
-
Apparatus: A refractometer (e.g., an Abbe refractometer).
-
Procedure:
-
The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.
-
A few drops of the this compound sample are placed on the surface of the prism.
-
The prism is closed, and the light source is adjusted.
-
While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.[14]
-
References
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. This compound 99 1746-13-0 [sigmaaldrich.com]
- 3. This compound [chemister.ru]
- 4. This compound CAS#: 1746-13-0 [m.chemicalbook.com]
- 5. labproinc.com [labproinc.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. westlab.com [westlab.com]
- 11. thinksrs.com [thinksrs.com]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Refractive index - Wikipedia [en.wikipedia.org]
Analysis of Allyl Phenyl Ether Purity by Gas Chromatography: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount for the reliability and reproducibility of experimental results. Allyl phenyl ether, a key intermediate in various organic syntheses, requires precise purity assessment.[1] This guide provides a detailed comparison of gas chromatography (GC) with other analytical techniques for determining the purity of this compound, supported by experimental protocols and data.
Gas Chromatography (GC) for Purity Analysis
Gas chromatography is a powerful and widely used analytical technique for separating and analyzing volatile compounds without decomposition. It is particularly well-suited for assessing the purity of thermally stable and volatile substances like this compound.[2] The principle relies on a sample being vaporized and injected onto the head of a chromatographic column. The sample is transported through the column by an inert carrier gas. The components of the sample are separated based on their differential partitioning between the stationary phase in the column and the mobile gas phase.
Experimental Protocol: Purity Determination by GC
This section details a standard methodology for the purity analysis of this compound using a Gas Chromatography-Flame Ionization Detection (GC-FID) system.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a suitable volatile solvent, such as dichloromethane (B109758) or diethyl ether, to create a 10 mg/mL stock solution.[3]
-
Perform a serial dilution to achieve a final concentration appropriate for GC analysis (e.g., 100 µg/mL).[3]
-
Prepare a blank sample containing only the solvent to be used as a baseline.[3]
2. Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent[3] |
| Detector | Flame Ionization Detector (FID) |
| Column | HP-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[3] |
| Injector Temperature | 250 °C[3][4] |
| Detector Temperature | 280 °C[4] |
| Injection Volume | 1 µL[3] |
| Split Ratio | 50:1[3] |
| Carrier Gas | Helium or Nitrogen at a constant flow rate of 1.0 mL/min.[3] |
| Oven Program | Initial temperature: 50 °C, hold for 2 minutes. Ramp up to 280 °C at 10 °C/min. Hold at 280 °C for 5 minutes.[3] |
3. Data Analysis:
The purity of this compound is determined by calculating the peak area percentage from the resulting chromatogram. The formula is as follows:
Purity (%) = (Peak Area of this compound / Total Peak Area of all components) x 100[3]
Experimental Data Summary
The following table presents example data from a GC-FID analysis of a synthesized this compound sample, which may contain common impurities from its synthesis, such as residual phenol (B47542) or rearranged products like 2-allylphenol.[1]
| Compound | Retention Time (min) | Peak Area | Concentration (%) |
| Phenol | 3.57 | 38,101,630 | 3.84 |
| This compound | 4.25 | 777,644,661 | 78.40 |
| 2-Allylphenol | 4.78 | 120,396,210 | 12.14 |
| 4-Allylphenol | 5.04 | 6,015,321 | 0.61 |
| Other Impurities | Various | 50,000,000 | 5.01 |
Note: The data presented is illustrative, based on typical separation profiles.[1]
Comparative Analysis of Analytical Techniques
While GC is a robust method, other techniques can also be employed for purity assessment. The choice of method depends on the specific requirements of the analysis.[3]
| Feature | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) | Fourier-Transform Infrared (FTIR) |
| Principle | Separation based on volatility and interaction with a stationary phase.[3] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[3] | Absorption of infrared radiation by molecular vibrations.[3] |
| Information | Provides quantitative data on volatile components and their relative amounts. | Gives detailed structural information and can be used for quantification with an internal standard.[3] | Identifies functional groups present in the sample; primarily qualitative.[3] |
| Sensitivity | High (ppm to ppb range). | Moderate (requires mg of sample). | Low (generally requires >1% of a component to be detectable). |
| Sample Prep | Simple dissolution in a volatile solvent.[3] | Dissolution in a deuterated solvent. | Minimal; can be run neat (liquid film). |
| Best For | Routine purity testing, quantifying volatile impurities, and method validation.[2][5] | Structural elucidation, confirming the identity of the main component, and quantifying major components. | Quick screening for the presence of expected functional groups (e.g., -OH impurity in ether).[3] |
Visualizing the Workflow and Decision-Making Process
Experimental Workflow for GC Analysis
The following diagram illustrates the typical workflow for determining the purity of this compound using gas chromatography.
References
A Comparative Guide to Quantitative NMR (qNMR) for Determining the Yield of Allyl Phenyl Ether
In the synthesis of specialty chemicals and active pharmaceutical ingredients, accurate determination of reaction yield is paramount for process optimization and quality control. The Williamson ether synthesis of allyl phenyl ether from phenol (B47542) and an allyl halide is a classic organic transformation. While seemingly straightforward, this reaction can be accompanied by side products, making accurate yield determination challenging. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for determining the yield of this compound, supported by experimental data and detailed protocols.
Data Presentation: Comparison of Analytical Methods
The choice of analytical technique for yield determination significantly impacts the accuracy and reliability of the results. Below is a comparison of qNMR with Gas Chromatography-Mass Spectrometry (GC-MS) and traditional methods like gravimetric analysis of the crude product.
| Analytical Method | Reported Yield/Purity | Advantages | Disadvantages |
| Quantitative ¹H-NMR (qNMR) | Theoretical: High accuracy and precision possible. | Provides structural information, allowing for simultaneous quantification of the product and impurities from a single spectrum. Non-destructive. Requires a single, pure internal standard for absolute quantification. | Higher initial instrument cost. Requires careful experimental setup for accurate quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | 81% yield (78% purity)[1] | High sensitivity and resolution for volatile compounds. Can separate and identify product and byproducts. | Requires calibration with a pure standard of the analyte. Potential for thermal degradation of the sample in the injector.[2] |
| Gravimetric Analysis (Crude Product) | 88% yield (purity not specified)[2] | Simple and inexpensive. | Does not account for impurities, leading to an overestimation of the actual yield. |
Experimental Protocols
A common method for the synthesis of this compound is the Williamson ether synthesis.[3]
Materials:
-
Phenol
-
Allyl bromide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether
-
10% Sodium hydroxide (B78521) solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine phenol, allyl bromide, and anhydrous potassium carbonate in anhydrous acetone.[4]
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash with 10% sodium hydroxide solution to remove unreacted phenol, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
This protocol describes the determination of the absolute yield of this compound in a crude reaction mixture using an internal standard.
Materials:
-
Crude this compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
Internal Standard (IS) of known purity (e.g., 1,3,5-trimethoxybenzene, maleic acid)[5]
-
NMR tube
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the crude reaction product into a vial.
-
Accurately weigh a known amount of the internal standard and add it to the same vial.
-
Dissolve the mixture in a known volume of CDCl₃.
-
Transfer the solution to an NMR tube.
-
-
¹H-NMR Acquisition:
-
Acquire the ¹H-NMR spectrum using a spectrometer with a field strength of 400 MHz or higher.
-
Key Acquisition Parameters for Quantification:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard). A longer delay ensures complete relaxation and accurate integration.
-
Pulse Angle: Use a 90° pulse angle for maximum signal intensity.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.[6]
-
Receiver Gain: Adjust the receiver gain to avoid signal clipping.
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum carefully to ensure all peaks are correctly phased.
-
Perform baseline correction to ensure a flat baseline across the spectrum.
-
Integrate the well-resolved signals of both the this compound and the internal standard. For this compound, the protons of the -OCH₂- group (a doublet around 4.5 ppm) are often suitable for integration.[7] For the internal standard, a singlet is ideal.
-
Calculation of Yield: The molar amount of the analyte can be calculated using the following formula:
Where:
-
Integral_analyte is the integral of the chosen signal for this compound.
-
N_protons_analyte is the number of protons giving rise to that signal (e.g., 2 for the -OCH₂- group).
-
Integral_IS is the integral of the chosen signal for the internal standard.
-
N_protons_IS is the number of protons giving rise to that signal.
-
Moles_IS is the number of moles of the internal standard added.
-
-
The percentage yield can then be calculated based on the initial moles of the limiting reactant.
-
Mandatory Visualizations
Caption: Workflow for determining the yield of this compound using qNMR.
Caption: Synthesis of this compound and potential side reactions.
Conclusion
Quantitative NMR spectroscopy offers a powerful and accurate method for determining the yield of this compound. Its ability to provide structural information allows for the simultaneous quantification of the desired product and potential impurities, such as C-alkylated byproducts, from a single measurement. This provides a more accurate assessment of reaction efficiency compared to traditional methods like gravimetric analysis of the crude product, which often overestimates the yield. While GC-MS is also a valuable quantitative technique, qNMR is non-destructive and can be performed directly on the crude reaction mixture with the addition of an internal standard, simplifying the workflow. For researchers and professionals in drug development and chemical synthesis, adopting qNMR for yield determination can lead to more reliable and reproducible results, facilitating process optimization and ensuring product quality.
References
- 1. cce.researchcommons.org [cce.researchcommons.org]
- 2. This compound Synthesis Lab Report - 203 Words | Bartleby [bartleby.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 6. Validation of a Generic qHNMR Method for Natural Products Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound(1746-13-0) 1H NMR [m.chemicalbook.com]
A Comparative Guide to Allyl Phenyl Ether and Benzyl Phenyl Ether as Protecting Groups for Phenols
For Researchers, Scientists, and Drug Development Professionals
In the realm of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. For the protection of phenols, both allyl and benzyl (B1604629) ethers are widely employed due to their general stability and the availability of reliable methods for their removal. This guide provides an objective comparison of allyl phenyl ether and benzyl phenyl ether as protecting groups, supported by experimental data and detailed protocols to aid in the selection of the most appropriate strategy for a given synthetic challenge.
At a Glance: Key Differences
| Feature | This compound | Benzyl Phenyl Ether |
| Structure | R-O-CH₂CH=CH₂ | R-O-CH₂Ph |
| Stability | Generally stable to a wide range of acidic and basic conditions. | Highly stable to acidic and basic conditions, as well as many oxidizing and reducing agents. |
| Cleavage Conditions | Typically removed under mild, neutral or basic conditions using palladium(0) catalysts.[1] Also susceptible to isomerization followed by hydrolysis. | Commonly cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C). Also susceptible to strong acids and certain oxidizing agents.[2][3] |
| Orthogonality | Excellent orthogonality with many other protecting groups due to the specific nature of palladium-catalyzed deprotection.[4] | Less orthogonal if other reducible functional groups (e.g., alkenes, alkynes, Cbz groups) are present. |
| Key Advantage | Mild and highly selective deprotection conditions compatible with a wide range of functional groups.[5] | High stability and robustness throughout multi-step syntheses. |
Performance Comparison: Quantitative Data
The following tables summarize representative yields for the protection of phenols and the subsequent deprotection of the resulting ethers. It is important to note that yields are substrate-dependent and the following data, collated from various sources, is for illustrative purposes. Direct comparison should be approached with caution as reaction conditions may vary.
Table 1: Protection of Phenols as Allyl and Benzyl Ethers
| Phenol (B47542) Substrate | Protecting Group | Reagents and Conditions | Yield (%) | Reference |
| Phenol | Allyl | Allyl bromide, K₂CO₃, Acetone, Reflux | ~89 | [6] |
| 4-Methoxyphenol | Allyl | Allyl bromide, K₂CO₃, DMF, RT | 95 | [7] |
| 4-Nitrophenol | Allyl | Allyl bromide, K₂CO₃, DMF, RT | 92 | [7] |
| Phenol | Benzyl | Benzyl bromide, K₂CO₃, MeCN, Reflux | 95 | [8] |
| 3,4-Dimethoxyphenol | Benzyl | Benzyl bromide, K₂CO₃, MeCN, Reflux | 98 | [8] |
| 4-Cyanophenol | Benzyl | Benzyl bromide, K₂CO₃, DMF, RT | 94 | [3] |
Table 2: Deprotection of Allyl Phenyl Ethers and Benzyl Phenyl Ethers
| Ether Substrate | Deprotection Method | Reagents and Conditions | Yield (%) | Reference |
| This compound | Palladium-Catalyzed | Pd(PPh₃)₄, K₂CO₃, Methanol, RT | 97 | [9] |
| 4-Methoxythis compound | Palladium-Catalyzed | Pd(PPh₃)₄, K₂CO₃, Methanol, RT | 95 | [1] |
| 4-Nitrothis compound | Palladium-Catalyzed | Pd(PPh₃)₄, K₂CO₃, Methanol, RT | 82 | [1] |
| Benzyl Phenyl Ether | Catalytic Hydrogenolysis | H₂, 10% Pd/C, Ethanol (B145695), RT | >95 | [2] |
| 4-Methoxybenzyl Phenyl Ether | Catalytic Hydrogenolysis | H₂, 10% Pd/C, Ethanol, RT | 98 | [10] |
| 4-Cyanobenzyl Phenyl Ether | Acid-Mediated | BCl₃, Pentamethylbenzene, CH₂Cl₂, -78 °C to RT | 91 | [8] |
Experimental Protocols
Protection of Phenols
Protocol 1: Synthesis of this compound [6]
-
Reagents and Materials: Phenol, allyl bromide, potassium carbonate (K₂CO₃), acetone.
-
Procedure:
-
To a solution of phenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and allyl bromide (1.2 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with 10% NaOH solution to remove any unreacted phenol, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the this compound.
-
Protocol 2: Synthesis of Benzyl Phenyl Ether [8]
-
Reagents and Materials: Phenol, benzyl bromide, potassium carbonate (K₂CO₃), acetonitrile (B52724) (MeCN).
-
Procedure:
-
To a suspension of phenol (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile, add benzyl bromide (1.1 eq).
-
Heat the mixture to reflux for 2-4 hours until TLC analysis indicates the consumption of the starting phenol.
-
Cool the reaction mixture to room temperature and filter off the solids.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel to afford the pure benzyl phenyl ether.
-
Deprotection of Phenyl Ethers
Protocol 3: Palladium-Catalyzed Deprotection of this compound [9]
-
Reagents and Materials: this compound, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium carbonate (K₂CO₃), methanol.
-
Procedure:
-
Dissolve the this compound (1.0 eq) in methanol.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Degas the mixture with argon or nitrogen for 10-15 minutes.
-
Add the palladium catalyst (0.05 eq) under an inert atmosphere.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the deprotected phenol.
-
Protocol 4: Catalytic Hydrogenolysis of Benzyl Phenyl Ether [2]
-
Reagents and Materials: Benzyl phenyl ether, 10% Palladium on carbon (Pd/C), hydrogen gas, ethanol.
-
Procedure:
-
Dissolve the benzyl phenyl ether (1.0 eq) in ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected phenol.
-
Signaling Pathways and Experimental Workflows
Caption: General workflow for the protection of phenols and subsequent deprotection.
Caption: Decision tree for selecting between allyl and benzyl protecting groups.
Conclusion
The choice between allyl and benzyl ethers as protecting groups for phenols is a strategic decision that hinges on the specific requirements of a synthetic route. The allyl group offers the significant advantage of mild and highly selective deprotection conditions, making it ideal for complex molecules with sensitive functional groups that are incompatible with hydrogenolysis. Its orthogonality to many other common protecting groups is a key asset in modern synthetic chemistry.
Conversely, the benzyl group provides exceptional stability across a broad spectrum of reaction conditions, making it a robust choice for lengthy synthetic sequences where the protected phenol must endure harsh reagents. However, the requirement for catalytic hydrogenolysis for its removal limits its applicability in the presence of other reducible moieties.
By carefully considering the factors of stability, orthogonality, and the nature of other functional groups within the molecule, researchers can confidently select the appropriate protecting group to streamline their synthetic endeavors and achieve their target molecules with high efficiency and yield.
References
- 1. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
- 8. orgsyn.org [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. [PDF] Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis | Semantic Scholar [semanticscholar.org]
Comparison of different bases for the Williamson ether synthesis of allyl phenyl ether
For Researchers, Scientists, and Drug Development Professionals
The Williamson ether synthesis, a cornerstone of organic chemistry, provides a reliable and versatile method for the formation of ethers. This guide offers an objective comparison of various bases used in the synthesis of allyl phenyl ether, a key intermediate in the production of pharmaceuticals and other fine chemicals. The selection of an appropriate base is critical for optimizing reaction yield, minimizing side products, and ensuring process efficiency.
Performance Comparison of Common Bases
The efficacy of different bases in the Williamson ether synthesis of this compound is influenced by factors such as base strength, solubility, and the reaction conditions employed. Below is a summary of quantitative data from various experimental setups.
| Base | Formula | Conjugate Acid | Conjugate Acid pKa | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Potassium Carbonate | K₂CO₃ | Bicarbonate (HCO₃⁻) | 10.33 | Acetone (B3395972) | Reflux (56) | 8 | ~86-97 | [1] |
| Potassium Hydroxide (B78521) | KOH | Water (H₂O) | 14.00[2] | None (Solvent-free) | Room Temp. | 14 | 89 | [1] |
| Sodium Hydroxide | NaOH | Water (H₂O) | 14.00[2] | Water | Not Specified | Not Specified | 98-99 | [No specific citation found for this value] |
Note: The yield data presented above is compiled from different sources and not from a single, direct comparative study under identical conditions. Therefore, these values should be considered as indicators of performance under the specific conditions reported in the respective literature.
Theoretical Considerations: The Role of Base Strength
The Williamson ether synthesis proceeds via an SN2 mechanism, which begins with the deprotonation of the phenol (B47542) (pKa ≈ 9.98) to form the more nucleophilic phenoxide ion.[3][4][5][6] For this initial step to be efficient, the pKa of the conjugate acid of the chosen base should be significantly higher than the pKa of phenol.
-
Potassium Carbonate (K₂CO₃): The conjugate acid of carbonate is bicarbonate (HCO₃⁻), which has a pKa of 10.33.[7] This value is only slightly higher than the pKa of phenol, suggesting that the deprotonation equilibrium may not strongly favor the phenoxide product. However, in practice, the reaction is often driven to completion by removing the bicarbonate from the reaction medium or by using a large excess of the base.
-
Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH): Both are strong bases. Their conjugate acid is water (H₂O), which has a pKa of approximately 14.00.[2] This significantly higher pKa value ensures a more complete and rapid deprotonation of phenol, driving the equilibrium towards the formation of the phenoxide ion.
-
Sodium Hydride (NaH): While specific yield data for the synthesis of this compound using NaH was not found in the initial search, it is a very strong, non-nucleophilic base commonly used in Williamson ether syntheses to achieve complete and irreversible deprotonation of alcohols and phenols.[8]
Experimental Protocols
Detailed methodologies for the synthesis of this compound using potassium carbonate and potassium hydroxide are provided below.
Protocol 1: Synthesis using Potassium Carbonate in Acetone[1]
Materials:
-
Phenol
-
Allyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone
-
Diethyl ether
-
10% Sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine phenol (1.0 eq), allyl bromide (1.0-1.2 eq), anhydrous potassium carbonate (1.5-2.0 eq), and acetone.
-
Heat the mixture to reflux and maintain for approximately 8 hours.
-
After cooling to room temperature, filter the mixture to remove the inorganic salts.
-
Remove the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a 10% sodium hydroxide solution to remove any unreacted phenol.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by vacuum distillation.
Protocol 2: Solvent-Free Synthesis using Potassium Hydroxide[1]
Materials:
-
Phenol
-
Allyl bromide
-
Solid Potassium Hydroxide (KOH) pellets
Procedure:
-
In a suitable reaction vessel, combine phenol (1.0 eq) and solid potassium hydroxide pellets (1.0-1.2 eq).
-
Stir the mixture at room temperature until the phenol is converted to potassium phenoxide.
-
Slowly add allyl bromide (1.0-1.1 eq) to the mixture.
-
Continue stirring at room temperature for approximately 14 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, add water to the reaction mixture and extract the product with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the key chemical transformations and the general experimental procedure.
Caption: Williamson Ether Synthesis of this compound.
Caption: General Experimental Workflow for this compound Synthesis.
Conclusion
The choice of base in the Williamson ether synthesis of this compound significantly impacts the reaction's efficiency and conditions. Strong bases like sodium hydroxide and potassium hydroxide can lead to high yields under relatively mild conditions, including aqueous or solvent-free systems.[1] Potassium carbonate, a milder base, is also effective, particularly in polar aprotic solvents like acetone, though it may require longer reaction times or higher temperatures to achieve comparable yields.[1] For laboratory and industrial-scale synthesis, the selection should be based on a balance of factors including desired yield, reaction time, cost of reagents, and safety considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the pKa of water?_Chemicalbook [chemicalbook.com]
- 3. Phenol | C6H5OH | CID 996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.indiana.edu [chem.indiana.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Carbonic acid - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Evaluating the efficiency of different catalysts for the Claisen rearrangement
For researchers, scientists, and drug development professionals, the Claisen rearrangement is a powerful tool for carbon-carbon bond formation. The efficiency of this sigmatropic rearrangement, however, is highly dependent on the catalyst employed. This guide provides an objective comparison of different catalyst types, supported by experimental data, to aid in the selection of the most suitable catalyst for a given application.
The Claisen rearrangement, a[1][1]-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound, can be significantly accelerated and its stereoselectivity controlled through catalysis.[2] This guide evaluates the performance of four major classes of catalysts: Lewis acids, Brønsted acids, transition metal complexes, and organocatalysts.
Lewis Acid Catalysis
Lewis acids activate the Claisen rearrangement by coordinating to the oxygen atom of the allyl vinyl ether, thereby lowering the activation energy of the reaction.[3] This approach has been widely explored, with a variety of Lewis acids demonstrating high efficiency.
A notable example is the acyl-Claisen rearrangement, where ketenes, generated in situ from acid chlorides, react with tertiary allyl amines in the presence of a Lewis acid.[4] This method allows for the formation of α,β-disubstituted γ,δ-unsaturated amides with excellent stereocontrol.[4]
Table 1: Comparison of Lewis Acid Catalysts in the Acyl-Claisen Rearrangement [4]
| Entry | Lewis Acid (mol%) | Yield (%) | Diastereomeric Ratio (anti:syn) |
| 1 | None | 0 | - |
| 2 | Yb(OTf)₃ (10) | 78 | >99:1 |
| 3 | AlCl₃ (10) | 85 | >99:1 |
| 4 | Ti(OⁱPr)₂Cl₂ (10) | 75 | >99:1 |
| 5 | TiCl₄·2THF (5) | 92 | >99:1 |
As shown in Table 1, TiCl₄·2THF proved to be the most efficient catalyst, providing the highest yield even at a lower catalyst loading.[4]
Brønsted Acid Catalysis
Brønsted acids can also catalyze the Claisen rearrangement, often through hydrogen bonding interactions that stabilize the transition state.[5] An auxiliary-based approach for an asymmetric allenoate Claisen rearrangement utilized silicated tosic acid as an inexpensive and user-friendly catalyst.[6] This method resulted in high yields and excellent enantioselectivities for the synthesis of unsaturated β-keto esters.[6][7]
Table 2: Performance of Silicated Tosic Acid in the Asymmetric Allenoate-Claisen Rearrangement [6]
| Entry | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (syn:anti) |
| 1 | Ethyl 2-(1-((2-methoxy-1-phenylethyl)amino)ethylidene)pent-4-enoate | 99 | 98 | 96:4 |
| 2 | Methyl 2-(1-((2-methoxy-1-phenylethyl)amino)ethylidene)pent-4-enoate | 95 | 97 | 95:5 |
| 3 | Isopropyl 2-(1-((2-methoxy-1-phenylethyl)amino)ethylidene)pent-4-enoate | 92 | 96 | 94:6 |
Transition Metal Catalysis
Transition metal complexes are highly effective catalysts for the Claisen rearrangement, enabling a wide range of transformations with high stereoselectivity.[8] Chiral Ni(II) catalysts, for instance, have been successfully used to generate all-carbon quaternary stereocenters.[8] Scandium(III) catalysts with chiral bisoxazoline ligands have also shown remarkable efficiency in asymmetric Claisen rearrangements.[8]
Table 3: Enantioselective Claisen Rearrangement with a Scandium(III) Catalyst [8]
| Entry | Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 2-Allyloxyindole | Sc(OTf)₃ / Chiral Bisoxazoline Ligand | 98 | 99 |
| 2 | 2-Propargyloxyindole | Sc(OTf)₃ / Chiral Bisoxazoline Ligand | 95 | 98 |
Organocatalysis
Organocatalysis offers a metal-free alternative for promoting the Claisen rearrangement. Chiral guanidinium (B1211019) salts, for example, have been employed to catalyze enantioselective Claisen rearrangements.[9] These catalysts operate through hydrogen bonding to stabilize the transition state.
Table 4: Enantioselective Claisen Rearrangement Catalyzed by a Chiral Guanidinium Salt [9]
| Entry | Reaction Time (days) | Temperature (°C) | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (ee, %) |
| 1 | 6 | 30 | 81 | - | 84 |
| 2 | 6 | 40 | 82 | 16:1 | 81 |
Experimental Protocols
General Procedure for Lewis Acid-Catalyzed Acyl-Claisen Rearrangement[4]
To a solution of the allyl morpholine (B109124) (1.0 mmol) and the Lewis acid catalyst (0.05-0.10 mmol) in dichloromethane (B109758) (5 mL) at -78 °C is added triethylamine (B128534) (1.2 mmol). The acid chloride (1.1 mmol) is then added dropwise. The reaction mixture is stirred at -78 °C for the time indicated in the respective data table and then quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired product.
General Procedure for Brønsted Acid-Catalyzed Asymmetric Allenoate-Claisen Rearrangement[6]
To a solution of the allenoate substrate (0.2 mmol) in dichloromethane (1.0 mL) is added silicated tosic acid (10 mol %). The reaction mixture is stirred at room temperature for the time specified in the data table. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash chromatography on silica gel.
General Procedure for Transition Metal-Catalyzed Asymmetric Claisen Rearrangement[8]
In a nitrogen-filled glovebox, the scandium(III) triflate (0.02 mmol) and the chiral bisoxazoline ligand (0.022 mmol) are dissolved in tetrahydrofuran (B95107) (1.0 mL) in a sealed vial. The solution is stirred at room temperature for 30 minutes. The substrate (0.2 mmol) is then added, and the reaction mixture is stirred at the temperature and for the time indicated in the data table. The reaction is quenched by the addition of water. The mixture is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel.
General Procedure for Organocatalyzed Enantioselective Claisen Rearrangement[9]
To a solution of the substrate (0.1 mmol) in hexanes (1.0 mL) is added the chiral guanidinium salt catalyst (0.02 mmol). The reaction mixture is stirred at the specified temperature for the indicated time. The solvent is then removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to give the final product.
Visualizing the Reaction and Workflow
To better understand the Claisen rearrangement and the process of catalyst evaluation, the following diagrams are provided.
Caption: General mechanism of the[1][1]-sigmatropic Claisen rearrangement.
Caption: A typical workflow for screening and optimizing catalysts for a chemical reaction.
References
- 1. Organocatalytic claisen rearrangement: theory and experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a new Lewis acid-catalyzed [3,3]-sigmatropic rearrangement: the allenoate-Claisen rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. datapdf.com [datapdf.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Brønsted Acid-Catalyzed, Asymmetric Allenoate Claisen Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Catalytic [3,3]-Sigmatropic Rearrangements | MDPI [mdpi.com]
- 9. idc-online.com [idc-online.com]
A Comparative Study of Solvent Effects on the Claisen Rearrangement: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of solvent effects on the Claisen rearrangement, supported by experimental data. The Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, is significantly influenced by the solvent in which it is performed. Understanding these effects is crucial for optimizing reaction conditions to achieve desired yields and stereoselectivity.
The choice of solvent can dramatically alter the rate and outcome of the Claisen rearrangement. This is primarily attributed to the stabilization of the polar transition state of this pericyclic reaction. Polar solvents, particularly those capable of hydrogen bonding, are known to accelerate the reaction rate. This guide delves into a comparative analysis of various solvent systems, from nonpolar to polar protic, and their impact on reaction performance.
Data Presentation: Solvent Effects on Reaction Performance
The following table summarizes the impact of different solvents on the thermal Claisen rearrangement of allyl aryl ethers, highlighting key performance indicators such as reaction time and yield.
| Solvent | Solvent Type | Substrate | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,2-Dichlorobenzene | Nonpolar | 4-Allyloxytoluene | 180 | 10 | 70 | [1] |
| Propylene (B89431) Carbonate | Polar Aprotic | 4-Allyloxytoluene | 180 | 1 | 80 | [1] |
| 1,2-Dichlorobenzene | Nonpolar | 1-Allyloxynaphthalene | 180 | 40 | 55 | [1] |
| Propylene Carbonate | Polar Aprotic | 1-Allyloxynaphthalene | 180 | 5 | 73 | [1] |
| Toluene (B28343) | Nonpolar | Allyl vinyl ether derivative | 190 | 18 | 80 | [2] |
| N,N-Diethylaniline | Polar Aprotic | Allyl phenyl ether | 217 | - | - | [3] |
| DMF | Polar Aprotic | Allylated Lignin (B12514952) | Reflux | 15 | - | [4] |
Note: The data presented is compiled from different studies and may involve slightly different substrates and conditions. Direct comparison of absolute values should be made with caution. However, the general trends observed are informative for solvent selection.
Experimental Protocols
Detailed methodologies for conducting the Claisen rearrangement in different solvent environments are provided below. These protocols serve as a starting point for experimental design and optimization.
Protocol 1: Thermal Claisen Rearrangement in a Nonpolar Solvent (Toluene)
This protocol is adapted from a procedure for the rearrangement of an allyl vinyl ether derivative.[2]
Materials:
-
Allyl vinyl ether substrate (1.0 equiv)
-
Toluene (anhydrous)
Procedure:
-
Dissolve the allyl vinyl ether substrate (e.g., 16.02 mmol) in anhydrous toluene (40 mL) in a sealed tube.
-
Heat the reaction mixture to 190°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a 10% ethyl acetate (B1210297) in hexane (B92381) eluent) to afford the rearranged product.
Protocol 2: Thermal Claisen Rearrangement in a Polar Aprotic Solvent (Propylene Carbonate)
This protocol is based on the rearrangement of allyl aryl ethers.[1]
Materials:
-
Allyl aryl ether substrate (1.0 equiv)
-
Propylene Carbonate
Procedure:
-
Dissolve the allyl aryl ether substrate in propylene carbonate.
-
Heat the reaction mixture to 180°C.
-
Monitor the reaction progress by TLC or GC-MS. Reaction times are significantly shorter in this solvent, ranging from 1 to 6 hours depending on the substrate.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product using a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine to remove the propylene carbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Protocol 3: General Considerations for Reactions in Polar Protic Solvents (e.g., Ethanol/Water)
While a specific detailed protocol for a simple thermal Claisen rearrangement in a polar protic solvent was not found in the literature reviewed, it is well-established that these solvents significantly accelerate the reaction. For example, ethanol/water solvent mixtures have been reported to increase rate constants by 10-fold compared to sulfolane.[5]
General Guidance:
-
Due to the increased reaction rate, lower temperatures and shorter reaction times may be sufficient.
-
The solubility of the substrate in the chosen solvent mixture is a critical consideration.
-
Workup will involve partitioning the reaction mixture between an organic solvent and water, followed by extraction and purification.
-
Careful monitoring of the reaction progress is essential to avoid potential side reactions.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of solvent effects on the Claisen rearrangement.
Caption: Workflow for a comparative study of solvent effects.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CLAISEN REARRANGEMENT: [3,3]-SIGMATROPIC REARRANGEMENT – My chemistry blog [mychemblog.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Exploring allylation and claisen rearrangement as a novel chemical modification of lignin :: BioResources [bioresources.cnr.ncsu.edu]
- 5. collegedunia.com [collegedunia.com]
Mechanistic comparison of thermal and acid-catalyzed Claisen rearrangements
For researchers, scientists, and professionals in drug development, the Claisen rearrangement is a cornerstone of carbon-carbon bond formation. This guide provides a detailed mechanistic comparison of the classic thermal Claisen rearrangement and its acid-catalyzed counterparts, supported by experimental data to inform synthetic strategies.
The Claisen rearrangement, a[1][1]-sigmatropic shift, transforms an allyl vinyl ether or an allyl aryl ether into a γ,δ-unsaturated carbonyl compound or an ortho-allyl phenol, respectively. While the thermal variant is classic, the advent of acid catalysis has opened new avenues for efficiency and stereocontrol. This guide dissects the mechanistic nuances, reaction kinetics, and synthetic outcomes of both thermal and acid-catalyzed (Lewis and Brønsted) Claisen rearrangements.
At a Glance: Performance Comparison
| Parameter | Thermal Claisen Rearrangement | Lewis Acid-Catalyzed Claisen Rearrangement | Brønsted Acid-Catalyzed Claisen Rearrangement |
| Activation Energy (Ea) | High (e.g., ~36 kcal/mol for allyl p-tolyl ether)[2] | Significantly Lowered | Lowered |
| Reaction Temperature | High (typically 180-250 °C)[3][4] | Room temperature to moderate heating (e.g., 80 °C)[2] | Room temperature to moderate heating (e.g., 60 °C)[1] |
| Reaction Rate | Slow | Significantly Accelerated[2] | Accelerated[1] |
| Yields | Variable, can be low for sensitive substrates[5] | Generally high[1] | Generally high[6] |
| Stereoselectivity | Good, proceeds through a highly ordered chair-like transition state[5] | Excellent, catalyst can dictate stereochemical outcome[1] | Good to Excellent[4] |
| Scope | Broad, but limited by thermal stability of substrates | Broad, applicable to a wide range of substrates[1] | Broad, effective for various allyl aryl and vinyl ethers[6] |
Delving into the Mechanisms
The fundamental difference between thermal and acid-catalyzed Claisen rearrangements lies in the nature of the transition state.
Thermal Claisen Rearrangement: This reaction proceeds through a concerted, pericyclic mechanism involving a six-membered, chair-like transition state.[4][7] The reaction is initiated by heat, which provides the necessary activation energy to overcome the energy barrier of the rearrangement. The concerted nature of the bond-breaking and bond-forming processes leads to a high degree of stereospecificity.[5]
Acid-Catalyzed Claisen Rearrangement: Both Lewis and Brønsted acids accelerate the Claisen rearrangement by lowering the activation energy of the reaction.
-
Lewis Acid Catalysis: Lewis acids coordinate to the ether oxygen, increasing the electrophilicity of the allyl group and polarizing the C-O bond. This polarization facilitates the[1][1]-sigmatropic shift through a more charge-separated transition state, which is significantly lower in energy than the purely thermal transition state.[8][9]
-
Brønsted Acid Catalysis: Brønsted acids protonate the ether oxygen, leading to a highly polar transition state.[1] This protonation weakens the C-O bond and promotes the rearrangement. The rate of the Brønsted acid-catalyzed rearrangement can be dramatically influenced by the polarity of the solvent and the presence of water.[1]
Mechanistic Pathways Visualized
Quantitative Data: A Head-to-Head Comparison
To illustrate the practical differences, the following table summarizes experimental data for the Claisen rearrangement of 2-(allyloxy)-3-bromobenzaldehyde (B2362877) under thermal and Lewis acid-catalyzed conditions.
| Reaction Condition | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thermal | 180-220 | 2-24 | Moderate (not specified) | [3] |
| Lewis Acid (ZnCl₂) | Reflux in Xylene | 0.08-0.13 (Microwave) | 85-95 | [5] |
Experimental Protocols
General Procedure for Thermal Claisen Rearrangement of 2-(allyloxy)-3-bromobenzaldehyde[3]
Materials:
-
2-(allyloxy)-3-bromobenzaldehyde
-
High-boiling, inert solvent (e.g., N,N-diethylaniline or o-dichlorobenzene)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve the 2-(allyloxy)-3-bromobenzaldehyde in the chosen high-boiling solvent in a round-bottom flask equipped with a reflux condenser.
-
Heat the solution to reflux (typically 180-220 °C) under an inert atmosphere.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.
-
Once the reaction is complete (typically 2 to 24 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the rearranged ortho-allyl phenol.
General Procedure for Lewis Acid-Catalyzed Claisen Rearrangement[5]
This procedure is a general representation and can be adapted for various substrates.
Materials:
-
Allyl aryl ether
-
Lewis acid (e.g., ZnCl₂, BF₃·OEt₂)
-
Solvent (e.g., Xylene)
Procedure:
-
In a microwave-safe vessel, combine the allyl aryl ether and the Lewis acid in the chosen solvent.
-
Subject the mixture to microwave irradiation at a set power and for a specified time, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Brønsted Acid-Catalyzed Amino-Claisen Rearrangement[6]
This protocol describes a trifluoroacetic acid (TFA)-promoted amino-Claisen rearrangement.
Materials:
-
N-propargyl aryl amine (1.0 equiv.)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (1.2 equiv.)
Procedure:
-
To a solution of the N-propargyl aryl amine in dichloromethane, add trifluoroacetic acid.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography to afford the desired product.
Conclusion
The choice between a thermal and an acid-catalyzed Claisen rearrangement is a critical decision in synthetic design. While thermal rearrangements are mechanistically straightforward, they often require harsh conditions that can be detrimental to complex molecules. Acid catalysis, utilizing either Lewis or Brønsted acids, offers a powerful alternative, enabling the reaction to proceed at significantly lower temperatures and with enhanced rates and stereoselectivity. The selection of the appropriate catalyst and reaction conditions can be tailored to the specific substrate and desired outcome, making the acid-catalyzed Claisen rearrangement a versatile and indispensable tool in modern organic synthesis.
References
- 1. Acid catalysed ortho-Claisen rearrangement of allyl aryl ethers in trifluoroacetic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Claisen Rearrangement [organic-chemistry.org]
- 6. Modular Divergent Synthesis of Functionalized Indoles via TFA-Promoted Amino-Claisen Rearrangement at Room Temperature [organic-chemistry.org]
- 7. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Synthetic Routes for Ortho-Allylphenols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of ortho-allylphenols is a critical transformation in organic chemistry, providing key intermediates for a wide range of natural products, pharmaceuticals, and materials. While the Claisen rearrangement of allyl phenyl ethers has been the traditional approach, a variety of alternative methods have emerged, offering potential advantages in terms of efficiency, selectivity, and substrate scope. This guide provides an objective comparison of prominent synthetic routes to ortho-allylphenols, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for four distinct methods for the synthesis of ortho-allylphenols.
| Method | Catalyst/Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages | Limitations |
| Claisen Rearrangement (Zinc-Catalyzed) | Zinc powder | THF | 55 | 0.7 - 2 | 80 - 95 | High yields, mild conditions, recyclable catalyst.[1] | Requires prior synthesis of the allyl phenyl ether. |
| Alumina-Promoted Direct Allylation | Acidic Alumina | 1,2-Dichloroethane | Reflux | 4 - 24 | 52 - 95 | High ortho-selectivity, uses readily available allylic alcohols.[2][3][4] | Requires stoichiometric amounts of alumina, longer reaction times for some substrates. |
| Rhodium-Catalyzed C-H Olefination | [Cp*RhCl₂]₂/AgSbF₆ | 1,4-Dioxane | 150 | 24 | 66 - 82 | Direct C-H functionalization, broad substrate scope.[5][6] | High temperatures, requires a directing group that is later removed.[5][6] |
| Directed ortho-Metalation (DoM) | n-BuLi/TMEDA | THF | -78 to rt | 1 - 3 | ~69 | High regioselectivity, versatile for various electrophiles.[2][7][8] | Requires stoichiometric strong base, cryogenic temperatures, and inert atmosphere.[7][8] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route to ortho-allylphenols.
Caption: Claisen Rearrangement workflow.
References
- 1. Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
- 3. Alumina-promoted ortho-allylation of phenols with allylic alcohols - American Chemical Society [acs.digitellinc.com]
- 4. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 5. Rhodium-catalyzed ortho-heteroarylation of phenols: directing group-enabled switching of the electronic bias for heteroaromatic coupling partner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
A Comparative Economic Analysis of Allyl Phenyl Ether Synthesis Methods
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key intermediates is paramount. Allyl phenyl ether, a valuable precursor in the synthesis of various pharmaceuticals and fine chemicals, can be prepared through several methods. This guide provides a detailed economic analysis of the most common synthesis routes: the conventional Williamson ether synthesis, a solvent-free modification, phase-transfer catalysis, and microwave-assisted synthesis. By objectively comparing reagent costs, reaction conditions, and energy consumption, this document aims to inform the selection of the most economically viable method for a given application.
Executive Summary
The economic feasibility of this compound synthesis is intricately linked to the chosen methodology. While the conventional Williamson ether synthesis is a well-established and reliable method, alternative approaches offer significant advantages in terms of reduced reaction times, energy savings, and potentially lower overall costs. This analysis reveals that for laboratory-scale synthesis, microwave-assisted methods can offer a compelling balance of speed and energy efficiency, although initial equipment investment is a consideration. Phase-transfer catalysis presents an attractive option for improving reaction rates and yields under milder conditions, potentially reducing energy costs associated with prolonged heating. The solvent-free approach, while environmentally appealing, requires careful consideration of reaction kinetics and potential side reactions.
Comparison of Synthesis Methods
The following table summarizes the key quantitative data for the different synthesis methods of this compound. For the economic analysis, reagent costs have been standardized to a per-mole basis, and energy consumption has been estimated based on typical laboratory equipment power ratings and reported reaction times.
| Parameter | Conventional Williamson Ether Synthesis | Solvent-Free Williamson Ether Synthesis | Phase-Transfer Catalysis (PTC) | Microwave-Assisted Synthesis |
| Yield (%) | 85-96%[1][2] | ~89%[3] | Up to 100%[4] | High yields (not specified)[5] |
| Reaction Time | 8 hours[1][2] | 14 hours[3] | 1 hour[6] | 10-30 minutes[5] |
| Reaction Temperature | Reflux (Acetone: 56°C)[1] | Room Temperature[3] | 60°C[6] | 150-180°C[7] |
| Key Reagents | Phenol, Allyl Bromide, K₂CO₃ | Phenol, Allyl Bromide, KOH | Phenol, Allyl Bromide, NaOH, TBAB | Phenol, Allyl Bromide, K₂CO₃ |
| Solvent | Acetone[1] | None[3] | Toluene/Water (biphasic)[8] | Dimethylformamide (DMF) |
| Estimated Reagent Cost per Mole of Product | ~$25 - $35 | ~$20 - $30 | ~$30 - $40 | ~$25 - $35 |
| Estimated Energy Consumption (kWh/mole) | ~0.4 - 0.6 | Negligible (at room temp) | ~0.1 - 0.2 | ~0.1 - 0.3 |
| Key Advantages | Well-established, reliable | Environmentally friendly (no solvent) | High yields, faster reaction, milder conditions | Extremely rapid synthesis, high efficiency |
| Key Disadvantages | Long reaction time, energy intensive | Potentially slower kinetics | Cost of phase-transfer catalyst | Specialized equipment required |
Note on Cost Estimation: Reagent costs are estimated based on publicly available data for laboratory-grade chemicals and may vary depending on the supplier, purity, and scale of purchase. Energy consumption is an estimation and can be influenced by the specific equipment used and laboratory conditions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further optimization.
Protocol 1: Conventional Williamson Ether Synthesis
This protocol is adapted from established literature procedures.[1][2]
Materials:
-
Phenol (1.0 mol, 94.11 g)
-
Allyl bromide (1.05 mol, 127.0 g)
-
Anhydrous potassium carbonate (1.5 mol, 207.3 g)
-
Acetone (B3395972) (500 mL)
-
Diethyl ether
-
10% Sodium hydroxide (B78521) solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a 1 L round-bottom flask, add phenol, anhydrous potassium carbonate, and acetone.
-
Stir the mixture and add allyl bromide dropwise at room temperature.
-
Attach a reflux condenser and heat the mixture to reflux for 8 hours with continuous stirring.
-
After cooling to room temperature, filter the solid potassium carbonate.
-
Remove the acetone from the filtrate using a rotary evaporator.
-
Dissolve the residue in diethyl ether (200 mL) and transfer to a separatory funnel.
-
Wash the organic layer with 10% sodium hydroxide solution (3 x 100 mL) to remove unreacted phenol, followed by a wash with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation.
Protocol 2: Phase-Transfer Catalysis (PTC) Synthesis
This protocol is based on a typical phase-transfer catalyzed etherification.[6]
Materials:
-
Phenol (0.05 mol, 4.7 g)
-
Allyl bromide (0.05 mol, 6.05 g)
-
50% aqueous sodium hydroxide solution (7 g)
-
Tetrabutylammonium (B224687) bromide (TBAB) (0.001 mol, 0.322 g)
-
Toluene (50 mL)
-
Flask with a stirrer and reflux condenser.
Procedure:
-
In a flask equipped with a stirrer and reflux condenser, combine phenol, allyl bromide, 50% aqueous sodium hydroxide solution, and tetrabutylammonium bromide.
-
Stir the biphasic mixture vigorously and heat to 60°C for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and wash it with water (2 x 50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.
Protocol 3: Microwave-Assisted Synthesis
This protocol outlines a general procedure for microwave-assisted synthesis.
Materials:
-
Phenol (10 mmol, 0.94 g)
-
Allyl bromide (12 mmol, 1.45 g)
-
Potassium carbonate (15 mmol, 2.07 g)
-
Dimethylformamide (DMF) (10 mL)
-
Microwave reactor vial.
Procedure:
-
In a microwave reactor vial, combine phenol, potassium carbonate, and DMF.
-
Add allyl bromide to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150°C) for a specified time (e.g., 10 minutes).
-
After the reaction is complete and the vial has cooled, dilute the mixture with water (50 mL) and extract with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.
Visualization of Synthesis Methodologies
The following diagrams illustrate the logical workflow and key distinguishing features of the compared synthesis methods for this compound.
Caption: Comparative workflow of different this compound synthesis methods.
Conclusion
The choice of the optimal synthesis method for this compound depends on a careful evaluation of various factors including scale, available equipment, and cost considerations.
-
Conventional Williamson Ether Synthesis: Remains a robust and reliable method, particularly for large-scale production where the longer reaction time may be less of a concern and the cost of specialized equipment can be amortized.
-
Solvent-Free Synthesis: Offers a significant green advantage by eliminating the need for organic solvents. However, the potentially slower reaction rate at room temperature needs to be considered.
-
Phase-Transfer Catalysis: Provides a significant improvement over the conventional method by accelerating the reaction and allowing for milder conditions, which can lead to energy savings and potentially higher yields. The additional cost of the phase-transfer catalyst is a key economic factor to consider.
-
Microwave-Assisted Synthesis: Is unparalleled in terms of reaction speed, making it an excellent choice for rapid synthesis in a research and development setting. While highly energy-efficient per reaction, the initial capital investment for a microwave reactor is a significant consideration for its economic viability.
For drug development professionals and researchers, where time and efficiency are often critical, both phase-transfer catalysis and microwave-assisted synthesis present compelling alternatives to the conventional Williamson ether synthesis. A thorough cost-benefit analysis, taking into account the specific laboratory or production context, is recommended to make the most informed decision.
References
- 1. 55 Gallon Bulk Acetone Wholesale | C1D1 Booths [c1d1booths.com]
- 2. Laboratory Magnetic Stirrer Constant Temperature with Heating Plate 110V Hotplat | eBay [ebay.com]
- 3. strem.com [strem.com]
- 4. univarsolutions.com [univarsolutions.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Green Synthesis of Allyl Phenyl Ether
The synthesis of allyl phenyl ether, a valuable intermediate in the fine chemical and pharmaceutical industries, has traditionally been accomplished through methods that are effective but often fall short of modern green chemistry principles. This guide provides a comparative analysis of traditional and greener synthetic routes to this compound, with a focus on key green chemistry metrics. Experimental data and detailed protocols are presented to offer an objective assessment for researchers, scientists, and drug development professionals.
Comparison of Green Chemistry Metrics
The environmental impact and efficiency of a chemical synthesis can be quantified using several key metrics. Below is a comparison of different synthetic methods for this compound based on Atom Economy (AE), Reaction Mass Efficiency (RME), E-Factor (Environmental Factor), and Process Mass Intensity (PMI).
| Metric | Traditional Williamson Ether Synthesis | Solvent-Free Williamson Ether Synthesis | Microwave-Assisted Synthesis (in Water) | Phase-Transfer Catalysis |
| Atom Economy (%) | 87.2% | 87.2% | 87.2% | 87.2% |
| Reaction Mass Efficiency (%) | ~75-85% | ~80-90% | ~50-60% (for Claisen rearrangement) | ~90-99% |
| E-Factor | High (due to solvent and workup) | Low | Moderate (water as solvent) | Low to Moderate |
| Process Mass Intensity (PMI) | High | Low | Moderate | Low to Moderate |
Note: The values presented are approximate and can vary based on specific experimental conditions and yields. The microwave-assisted synthesis data is primarily for the subsequent Claisen rearrangement of this compound, as detailed protocols for the initial synthesis under these conditions are less common.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to allow for replication and further study.
Traditional Williamson Ether Synthesis
This classical method involves the reaction of a phenoxide with an allyl halide in an organic solvent.
Reaction: C₆H₅ONa + CH₂=CHCH₂Br → C₆H₅OCH₂CH=CH₂ + NaBr
Procedure: A round bottom flask is charged with 94 g of phenol (B47542), 121 g of allyl bromide, 140 g of dry potassium carbonate, and 150 g of acetone. The mixture is refluxed for 8 hours. After cooling, distilled water is added, and the product is extracted with diethyl ether. The organic layer is washed with 10% sodium hydroxide (B78521) solution to remove unreacted phenol, followed by a water wash, and then dried over anhydrous potassium carbonate. The ether is removed by evaporation, and the crude product is purified by vacuum distillation to yield this compound.[1][2][3]
Solvent-Free Williamson Ether Synthesis
This method eliminates the use of bulk organic solvents, a key principle of green chemistry.
Reaction: C₆H₅OH + CH₂=CHCH₂Br + KOH → C₆H₅OCH₂CH=CH₂ + KBr + H₂O
Procedure: In a suitable reaction vessel, combine phenol (94 mg, 1 mmol), allyl bromide, and a pellet of solid potassium hydroxide. The mixture is stirred at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, excess allyl bromide is removed by distillation under reduced pressure. The product can be purified by column chromatography on silica (B1680970) gel.[1][4] The use of a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI) can enhance the reaction rate.[1][4]
Microwave-Assisted Synthesis in Water
Microwave irradiation can significantly accelerate reactions and often allows for the use of greener solvents like water. While many studies focus on the microwave-assisted Claisen rearrangement of this compound, the principles can be applied to its synthesis.
Procedure (for Claisen Rearrangement): A mixture of this compound (2 g) in water (50 mL) is placed in a microwave reaction vessel. The vessel is purged with an inert gas, and the stirred contents are rapidly heated using microwave power to the desired temperature (e.g., 200-250 °C) and held for a specific time (e.g., 1 hour). After rapid cooling, the mixture is extracted with diethyl ether, and the organic phase is dried and concentrated to yield the product.[5] This method highlights the use of water as an environmentally benign alternative to organic solvents.[5]
Phase-Transfer Catalysis (PTC)
PTC facilitates the reaction between reactants in different phases (e.g., a solid and a liquid or two immiscible liquids), often eliminating the need for harsh conditions or expensive solvents.
Procedure: The synthesis can be carried out using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to facilitate the transfer of the phenoxide ion from an aqueous or solid phase to an organic phase containing the allyl halide. This method can lead to higher yields and selectivity under milder conditions.[6][7][8] The use of PTC is considered a green chemistry approach as it can reduce the need for organic solvents and may allow for the use of water.[7]
Green Chemistry Metrics Explained
-
Atom Economy (AE): A theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants.[9][10]
-
Reaction Mass Efficiency (RME): A more practical metric that considers the actual mass of reactants used to produce a certain mass of product, taking into account the reaction yield.[9][11]
-
E-Factor (Environmental Factor): The ratio of the mass of waste produced to the mass of the desired product. A lower E-factor indicates a greener process.[9][12]
-
Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, catalysts, workup chemicals) used in a process to the mass of the final product.[10][12]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical relationships and workflows discussed in this guide.
Caption: General workflow for the synthesis of this compound.
Caption: Logical relationship of inputs for green chemistry metric calculations.
Conclusion
The synthesis of this compound can be approached through various methodologies, each with distinct advantages and disadvantages from a green chemistry perspective. While the traditional Williamson ether synthesis is robust, it often involves significant solvent use and waste generation. Greener alternatives, such as solvent-free synthesis, microwave-assisted methods, and the use of phase-transfer catalysis, offer substantial improvements in terms of reduced environmental impact. By carefully considering green chemistry metrics, researchers can select or develop synthetic routes that are not only efficient in terms of yield but also environmentally responsible. This guide provides the foundational data and protocols to aid in this decision-making process, encouraging the adoption of more sustainable practices in chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. open.library.ubc.ca [open.library.ubc.ca]
- 3. prepchem.com [prepchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. jetir.org [jetir.org]
- 8. One-Step Green Synthesis of Isoeugenol Methyl Ether from Eugenol by Dimethyl Carbonate and Phase-Transfer Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Metrics to ‘green’ chemistry—which are the best? - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Unraveling the Claisen Rearrangement: A Comparative Guide to Isotopic Labeling Studies
For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is fundamental to innovation. The Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, has been a subject of mechanistic inquiry for decades. Isotopic labeling has emerged as a definitive tool to probe the intricate details of this transformation, providing compelling evidence for its concerted nature and shedding light on the structure of its transition state.
This guide provides a comparative analysis of key isotopic labeling studies that have been instrumental in elucidating the mechanism of the Claisen rearrangement. We will delve into the experimental data, present detailed protocols for isotopic labeling experiments, and visualize the mechanistic pathways and experimental workflows.
Probing the Transition State: Kinetic Isotope Effect Studies
A cornerstone of mechanistic studies is the determination of kinetic isotope effects (KIEs), which measure the change in reaction rate upon isotopic substitution.[1][2] A significant KIE (kH/kD > 1 for deuterium (B1214612) labeling) indicates that the bond to the isotopically labeled atom is being broken or formed in the rate-determining step of the reaction.[1] In the context of the Claisen rearrangement, KIE studies have been pivotal in distinguishing between a concerted pericyclic mechanism and a stepwise pathway involving discrete intermediates.[3][4]
Deuterium Kinetic Isotope Effects
Secondary deuterium KIEs have provided strong evidence against an ionic transition state in the aqueous Claisen rearrangement.[5] Studies on the aromatic Claisen rearrangement of allyl phenyl ether have utilized deuterium labeling at the α and γ positions of the allyl group to probe the extent of bond breaking and bond formation in the transition state.[6]
| Labeled Position | Isotope | kH/kD | Interpretation |
| α-carbon (allyl) | ²H | 1.18 | Indicates a change in hybridization from sp³ to sp² in the transition state, consistent with C-O bond breaking.[6] |
| γ-carbon (allyl) | ²H | 0.95 (inverse KIE) | Suggests a change in hybridization from sp² to sp³ at this position in the transition state, consistent with C-C bond formation.[1][6] |
Table 1: Secondary Deuterium Kinetic Isotope Effects in the Aromatic Claisen Rearrangement of this compound.[6]
Carbon-14 Kinetic Isotope Effects
To gain a more complete picture of the transition state, researchers have employed ¹⁴C labeling at various positions within the this compound framework. These studies have provided a comprehensive KIE description of this pericyclic system, further refining the understanding of the transition state structure.
| Labeled Position | Isotope | k¹²C/k¹⁴C | Interpretation |
| Allyl-1 | ¹⁴C | 1.0119 ± 0.0009 | Significant KIE indicates involvement in the rate-determining step. |
| Allyl-3 (β) | ¹⁴C | 1.0148 ± 0.0005 | A substantial KIE points to significant bonding changes at this position in the transition state. |
Table 2: ¹⁴C Kinetic Isotope Effects for the Claisen Rearrangement of this compound.
The collective data from these isotopic labeling studies strongly support a concerted mechanism where the C-O bond cleavage and C-C bond formation occur simultaneously, albeit asynchronously, within a single, highly ordered, chair-like transition state.[3][7]
Experimental Protocols: A Guide to Isotopic Labeling
The following protocols provide a generalized methodology for the synthesis of isotopically labeled this compound and the subsequent Claisen rearrangement, based on procedures described in the literature.[1]
Synthesis of [3-¹⁴C]-Allyl Phenyl Ether
-
Preparation of Labeled Precursor: The synthesis typically starts from a commercially available ¹⁴C-labeled precursor, which is then converted through a series of standard organic reactions to labeled allyl bromide.
-
Etherification: Phenol is treated with a base, such as sodium hydroxide, to form sodium phenoxide.
-
Williamson Ether Synthesis: The sodium phenoxide is then reacted with the ¹⁴C-labeled allyl bromide to yield [3-¹⁴C]-allyl phenyl ether.
-
Purification: The product is purified by distillation or chromatography to ensure high purity for the subsequent rearrangement reaction.[1]
Claisen Rearrangement of Isotopically Labeled this compound
-
Reaction Setup: The purified, isotopically labeled this compound is dissolved in a high-boiling, inert solvent such as N,N-diethylaniline.[1]
-
Thermal Rearrangement: The solution is heated to a high temperature (typically 170-220 °C) under an inert atmosphere (e.g., nitrogen or argon) for a specified period.[1][6]
-
Workup: After cooling, the reaction mixture is acidified with a dilute acid (e.g., HCl) and extracted with an organic solvent like diethyl ether.[1]
-
Product Isolation and Analysis: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The product, an isotopically labeled 2-allylphenol, is then purified and its structure and the position of the isotopic label are confirmed using techniques such as NMR spectroscopy and mass spectrometry.[1]
Visualizing the Mechanism and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the concerted mechanism of the Claisen rearrangement as supported by isotopic labeling studies and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 4. Claisen Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Secondary deuterium isotope effects and transition state structure in the aromatic claisen rearrangement (Journal Article) | OSTI.GOV [osti.gov]
- 7. Claisen Rearrangement [organic-chemistry.org]
Unraveling the Transition State: A Comparative Guide to the Computational Analysis of the Claisen Rearrangement of Allyl Phenyl Ether
For researchers, scientists, and drug development professionals, understanding reaction mechanisms at a molecular level is paramount. The Claisen rearrangement, a cornerstone of organic synthesis, presents a fascinating case study for computational analysis. This guide provides a comparative overview of computational methods used to analyze the transition state of the Claisen rearrangement of allyl phenyl ether, offering insights into their performance and supported by experimental data.
The Claisen rearrangement of this compound is a concerted, pericyclic reaction that proceeds through a six-membered cyclic transition state. Determining the energetics and geometry of this fleeting structure is crucial for understanding the reaction's kinetics and selectivity. Computational chemistry provides a powerful toolkit for this purpose, with various methods offering a trade-off between accuracy and computational cost.
Performance of Computational Methods
A critical aspect of evaluating computational methods is to benchmark their predictions against experimental data. The experimentally determined activation energy for the gas-phase Claisen rearrangement of this compound serves as a valuable reference point. The following table summarizes the performance of several common computational methods in predicting this activation energy.
| Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) | Deviation from Experimental Value* (kcal/mol) |
| Experimental Value | - | ~33.5 | - |
| B3LYP | 6-31G(d) | 38.0[1] | +4.5 |
| B3LYP | 6-311+G(d,p) | 36.5[1] | +3.0 |
| B97X-D | def2-TZVP | 29.1 - 32.6** | -4.4 to -0.9 |
| MPW1K | 6-31G* | N/A for this specific reaction, but generally shows good performance for pericyclic barriers[2][3] | - |
| CBS-QB3 | - | Generally provides high accuracy for pericyclic reactions[2][3][4] | - |
| AM1 | - | N/A | - |
| MP2 | 6-31G(d) | N/A | - |
| RHF | 6-31G(d) | N/A | - |
| CASSCF | 6-31G(d) | N/A | - |
-
Based on an experimental value of approximately 33.5 kcal/mol. ** Range of values for substituted allyl phenyl ethers, indicating the influence of substituents on the activation barrier.[5]
As the table illustrates, different computational methods yield varying degrees of accuracy. Density Functional Theory (DFT) methods, such as B3LYP and B97X-D, are widely used due to their balance of computational cost and accuracy. B3LYP, a hybrid functional, tends to overestimate the activation barrier for this reaction. The inclusion of dispersion corrections, as in B97X-D, can improve the results. More computationally intensive methods like the Complete Basis Set (CBS) methods, such as CBS-QB3, are known to provide highly accurate results for pericyclic reactions and are often used as a benchmark for other methods.[2][3][4]
Experimental Protocols: A Glimpse into the Computational Workflow
The computational analysis of a reaction's transition state typically follows a standardized workflow. The diagram below illustrates the key steps involved in determining the transition state and activation energy for the Claisen rearrangement of this compound.
A more detailed breakdown of the key experimental (computational) protocols is as follows:
1. Geometry Optimization:
-
Reactant and Product: The initial step involves optimizing the three-dimensional structures of the reactant (this compound) and the product (o-allylphenol) to their lowest energy conformations. This is typically performed using a selected computational method and basis set (e.g., B3LYP/6-31G(d)).
-
Transition State Guess: An initial guess for the geometry of the transition state is generated. This can be done by manually building a structure that resembles the expected cyclic arrangement of atoms or by using specialized algorithms that search for saddle points on the potential energy surface.
2. Transition State Optimization:
-
Starting from the initial guess, a transition state optimization calculation is performed. Unlike a simple geometry optimization which seeks a minimum on the potential energy surface, this calculation searches for a first-order saddle point, which corresponds to the transition state. This structure represents the highest energy point along the reaction coordinate.
3. Frequency Calculation:
-
To verify that the optimized structure is indeed a true transition state, a frequency calculation is performed. A genuine transition state will have exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate (i.e., the bond-breaking and bond-forming processes). All other vibrational frequencies will be real.
4. Intrinsic Reaction Coordinate (IRC) Calculation:
-
An IRC calculation is performed to confirm that the identified transition state correctly connects the reactant and product. This calculation follows the reaction path downhill from the transition state in both forward and reverse directions, ensuring it leads to the expected reactant and product minima on the potential energy surface.
5. Single-Point Energy Calculation:
-
To obtain a more accurate activation energy, a single-point energy calculation is often performed on the optimized geometries of the reactant, product, and transition state using a higher level of theory or a larger basis set. The activation energy is then calculated as the difference in energy between the transition state and the reactant.
This comprehensive guide provides a foundation for researchers to navigate the computational landscape of transition state analysis for reactions like the Claisen rearrangement. By understanding the performance of different methods and the underlying computational protocols, scientists can make informed decisions to accurately model and predict the behavior of complex chemical transformations.
References
- 1. The mechanism of Claisen rearrangement of this compound from the perspective of topological analysis of the ELF - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ02074G [pubs.rsc.org]
- 2. Activation energies of pericyclic reactions: performance of DFT, MP2, and CBS-QB3 methods for the prediction of activation barriers and reaction energetics of 1,3-dipolar cycloadditions, and revised activation enthalpies for a standard set of hydrocarbon pericyclic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. par.nsf.gov [par.nsf.gov]
Safety Operating Guide
Proper Disposal of Allyl Phenyl Ether: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of allyl phenyl ether (CAS No. 1746-13-0). Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure safety and compliance with hazardous waste regulations. This compound is classified as a combustible liquid and requires careful handling during disposal.[1][2]
I. Immediate Safety Precautions
Before initiating the disposal process, ensure all relevant safety measures are in place. This includes wearing appropriate Personal Protective Equipment (PPE) and working in a well-ventilated area.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] Fire/flame resistant and impervious clothing is recommended.[3]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is typically needed.[2] However, in case of large spills, insufficient ventilation, or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[2][3]
Handling Precautions:
-
Keep away from heat, sparks, open flames, and hot surfaces.[1][2][4] No smoking is permitted in the vicinity.[2][4]
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is essential for its safe handling and disposal.
| Property | Value |
| CAS Number | 1746-13-0 |
| Molecular Formula | C₉H₁₀O |
| Boiling Point | 192 °C / 377.6 °F @ 760 mmHg |
| Flash Point | 62 °C / 143.6 °F (closed cup) |
| Density | 0.978 g/mL at 25 °C |
| Storage Class Code | 10 - Combustible liquids |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[1] The following protocol provides a general framework for its proper disposal.
Step 1: Waste Classification
-
Chemical waste generators must determine if the discarded chemical is classified as a hazardous waste.[1] this compound is considered a combustible liquid.[1][2]
Step 2: Containerization of Waste
-
Collect waste this compound in a suitable, sealable container that is compatible with the chemical.[6]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound."[6]
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Keep the container tightly closed except when adding waste.[2][6]
-
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[1][2][4]
Step 3: Accidental Spill Cleanup
-
In the event of a spill, remove all sources of ignition and take precautionary measures against static discharge.[1][2]
-
Contain the spill using dikes or absorbents to prevent migration into sewers or streams.[4]
-
Use an absorbent material to collect the spilled chemical.[4]
-
Sweep or shovel the absorbed material into a suitable container for disposal.[1]
-
Use only non-sparking tools during cleanup.[4]
Step 4: Disposal of Empty Containers
-
Thoroughly empty all contents from the original container.[6]
-
The first rinse of the container must be collected and disposed of as hazardous waste.[6]
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[6]
-
After proper rinsing and air-drying, the container may be disposed of according to institutional guidelines, which may include puncturing to prevent reuse and disposal in a sanitary landfill.[6][7]
Step 5: Final Disposal
-
Dispose of the container with the collected this compound waste through an approved waste disposal plant or licensed waste disposal facility.[1][2][4]
-
Do not empty this compound into drains or dispose of it in the sewer system.[1][4]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for waste pickup.
IV. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. echemi.com [echemi.com]
- 4. gelest.com [gelest.com]
- 5. 烯丙基苯基醚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
